OPSS-Val-Cit-PAB-OH
Description
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Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-[3-(pyridin-2-yldisulfanyl)propanoylamino]butanoyl]amino]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O5S2/c1-17(2)23(32-21(34)12-15-38-39-22-7-3-4-13-28-22)25(36)31-20(6-5-14-29-26(27)37)24(35)30-19-10-8-18(16-33)9-11-19/h3-4,7-11,13,17,20,23,33H,5-6,12,14-16H2,1-2H3,(H,30,35)(H,31,36)(H,32,34)(H3,27,29,37)/t20-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNULYGGLPZGSV-REWPJTCUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the OPSS-Val-Cit-PAB-OH Linker: Mechanism of Action and Core Principles
For Researchers, Scientists, and Drug Development Professionals
The OPSS-Val-Cit-PAB-OH linker is a critical component in the design of advanced antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. This guide provides a detailed examination of its mechanism of action, supported by experimental data and protocols, to aid researchers in the development of next-generation targeted therapies.
Core Components and Overall Mechanism
The this compound linker is a sophisticated, multi-functional molecule designed for optimal stability in circulation and specific, efficient payload release within the target cell. It comprises three key functional units:
-
OPSS (2-(Orthopyridyldisulfanyl)ethyl Succinimidyl Propionate): This component provides a reactive handle for conjugation to the antibody. The pyridyldithiol group reacts with free sulfhydryl groups on the antibody, typically on cysteine residues, to form a stable but cleavable disulfide bond.
-
Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B. Cathepsin B is a cysteine protease that is often upregulated in the tumor microenvironment and within the lysosomes of cancer cells.[][2] This enzymatic cleavage is the primary trigger for the drug release mechanism.
-
PAB (para-aminobenzyl) Self-Immolative Spacer: The PAB group is a cornerstone of the linker's design, ensuring the traceless release of the unmodified cytotoxic payload.[3] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a rapid and irreversible 1,6-elimination reaction, leading to the liberation of the active drug.[3]
The overall mechanism of action is a carefully orchestrated sequence of events that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.
Detailed Mechanism of Action: A Step-by-Step Breakdown
The release of the cytotoxic payload from an ADC utilizing the this compound linker is a multi-step process:
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Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.[2]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of lysosomal proteases, including Cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the para-aminobenzyl group of the PAB spacer. The valine residue occupies the P2 position, interacting with the S2 subsite of the Cathepsin B active site, which is crucial for efficient recognition and cleavage.
-
Self-Immolation of the PAB Spacer: The cleavage of the Val-Cit linker unmasks an aniline nitrogen on the PAB spacer. This initiates a spontaneous 1,6-electronic cascade. This rapid intramolecular rearrangement results in the formation of an unstable intermediate, which promptly fragments into p-aminobenzyl quinone methide and carbon dioxide, thereby releasing the unmodified, active cytotoxic drug.
This targeted release mechanism ensures that the potent cytotoxic agent is liberated predominantly within the target cancer cells, thereby enhancing the therapeutic index and minimizing systemic toxicity.
Quantitative Data Summary
The stability and cleavage kinetics of the Val-Cit-PAB linker are critical for the efficacy and safety of an ADC. While specific data for the this compound linker itself is often presented in the context of a full ADC, the following table summarizes representative data from the literature for similar Val-Cit-PAB-containing ADCs.
| Parameter | Condition | Value | Reference |
| Plasma Stability | Mouse Plasma | Unstable, significant cleavage | |
| Human Plasma | Stable | ||
| Cynomolgus Monkey Plasma | Stable | ||
| Cleavage Kinetics | Cathepsin B (in vitro) | Rapid and efficient cleavage | |
| Off-Target Cleavage | Carboxylesterase Ces1C | Susceptible to cleavage | |
| Human Neutrophil Elastase (NE) | Susceptible to cleavage |
It is important to note that the stability of the Val-Cit linker can be influenced by the surrounding molecular structure, including the addition of acidic residues like glutamic acid to form an EVCit linker, which has been shown to enhance stability in mouse plasma.
Experimental Protocols
In Vitro ADC Cleavage Assay by Cathepsin B
This protocol outlines a general procedure for evaluating the enzymatic cleavage of an ADC containing the Val-Cit-PAB linker by Cathepsin B.
Materials:
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ADC containing the this compound linker
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Human Cathepsin B, activated (e.g., from a commercial supplier)
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Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5 (pre-warmed to 37°C)
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Quenching Solution: Acetonitrile with an internal standard
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Microcentrifuge tubes
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Incubator at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final ADC concentration typically in the micromolar range (e.g., 1 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will precipitate the protein and stop the enzymatic reaction.
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Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
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LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released drug over time. The formation of the free drug can be monitored by its specific mass-to-charge ratio.
Visualizations
References
The Precision Cut: An In-depth Technical Guide to Val-Cit Linker Cleavage by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within tumor cells. This guide provides a comprehensive examination of the core mechanism: the enzymatic cleavage of the Val-Cit linker by cathepsin B, a lysosomal protease frequently overexpressed in the tumor microenvironment.
The Mechanism of Action: A Targeted Release Cascade
The therapeutic action of an ADC equipped with a Val-Cit linker is a multi-step process initiated by the specific binding of the ADC's monoclonal antibody to a target antigen on the surface of a cancer cell.[1][2] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex and its trafficking to the lysosome.[2]
Within the acidic environment of the lysosome (pH 4.5-5.5), cathepsin B and other lysosomal proteases are highly active.[1] Cathepsin B recognizes and specifically cleaves the peptide bond between the citrulline and the p-aminobenzylcarbamate (PABC) spacer of the linker.[3] The preference for the Val-Cit dipeptide is driven by favorable interactions within the active site of cathepsin B, where the S2 subsite accommodates the hydrophobic valine residue and the S1 subsite binds to citrulline.
This initial cleavage is the trigger for a "self-immolative" cascade. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This process fragments the spacer, releasing the unmodified, fully active cytotoxic payload, along with carbon dioxide and an aromatic remnant. This traceless release mechanism is crucial for ensuring the payload can exert its cell-killing effect, such as disrupting microtubule polymerization.
While initially thought to be specific to cathepsin B, research has shown that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker. This redundancy can be advantageous, as it may reduce the likelihood of tumor resistance arising from the loss of a single protease.
Quantitative Analysis of Linker Cleavage
While direct kinetic parameters for the cleavage of full ADCs are not always publicly available, comparative studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers. The following tables summarize representative quantitative data.
Table 1: Comparative Cleavage of Peptide Linkers by Cathepsin B
| Peptide Linker Substrate | Relative Fluorescence Units (RFU) | Relative Activity (%) |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| Note: Data is illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual values will vary depending on the specific peptide linkers and experimental conditions. |
Table 2: Stability and Cleavage of a Representative Val-Cit Linker
| Parameter | Val-Cit Linker | Non-Cleavable Control |
| Plasma Stability (7 days) | >95% intact | >98% intact |
| Cathepsin B Cleavage (24h) | >90% release | <5% release |
| Lysosomal Extract Cleavage (24h) | >85% release | <5% release |
| Note: This table presents a representative comparison. Actual results for specific ADCs may vary. |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of linker cleavage. Below are standard methodologies for in vitro cathepsin B cleavage assays.
Protocol 1: Fluorogenic Substrate Cleavage Assay
This high-throughput method is suitable for screening linker sequences for their susceptibility to cleavage.
Objective: To determine the rate of cleavage of a fluorogenic peptide-linker substrate by cathepsin B.
Materials:
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Recombinant Human Cathepsin B
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Peptide-fluorophore substrate (e.g., Val-Cit-AMC)
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Assay Buffer (pH 5.0-6.0 with DTT)
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96-well microplate (black, low fluorescence background)
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Fluorescence plate reader
Procedure:
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Prepare a solution of the peptide-fluorophore substrate in the assay buffer.
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Add the substrate solution to the wells of the 96-well microplate.
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Initiate the reaction by adding activated cathepsin B to each well.
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Incubate the plate in a fluorescence plate reader at 37°C.
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Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates).
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The rate of cleavage is determined from the slope of the fluorescence versus time plot.
Protocol 2: In Vitro ADC Cleavage Assay (HPLC-Based)
This protocol quantifies the release of a payload from an ADC in the presence of purified cathepsin B.
Objective: To measure the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.
Materials:
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ADC with Val-Cit linker (e.g., 1 mg/mL stock)
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Recombinant Human Cathepsin B
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Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
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Quenching Solution (e.g., acetonitrile with an internal standard)
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HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution.
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Sample Preparation: Centrifuge the quenched samples to precipitate the antibody and enzyme.
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HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload from the intact ADC and other components.
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Data Analysis: Calculate the percentage of payload release at each time point by comparing the peak area of the released drug to the total amount of drug initially conjugated to the antibody.
Conclusion
The cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in ADCs. The mechanism relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug. The experimental protocols provided herein serve as a foundation for researchers to evaluate and characterize the performance of these critical linker systems. Understanding the nuances of this cleavage mechanism is paramount for the continued development of safer and more effective antibody-drug conjugates.
References
The Ortho-Pyridyl Disulfide (OPSS) Functional Group: An In-depth Technical Guide to Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
The ortho-pyridyl disulfide (OPSS) functional group is a cornerstone in the field of bioconjugation, offering a highly selective and versatile method for linking molecules to biomolecules containing free thiol (-SH) groups, such as those found in cysteine residues of proteins and peptides.[1][2][3] Its unique reaction mechanism, which forms a cleavable disulfide bond, has made it an invaluable tool in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and advanced biomaterials.[3][4] This technical guide provides a comprehensive overview of the OPSS functional group, including its core chemistry, quantitative data on its performance, detailed experimental protocols, and a comparative analysis with other thiol-reactive chemistries.
Core Principles: The Thiol-Disulfide Exchange Reaction
The utility of the OPSS group lies in its efficient and specific reaction with sulfhydryl groups through a process known as thiol-disulfide exchange. This reaction is a reversible nucleophilic substitution characterized by several key features:
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Specificity: The reaction selectively targets free thiols, minimizing off-target reactions with other nucleophilic amino acid residues.
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Reaction Mechanism: The process is initiated by a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the pyridyl disulfide group. This forms a transient mixed disulfide intermediate, which then rearranges to form a new, stable disulfide bond while releasing the stable leaving group, pyridine-2-thione.
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pH Dependence: The reaction rate is optimal in the pH range of 7 to 8. This is because the reactive species is the thiolate anion, and its concentration increases as the pH rises above the pKa of the thiol group.
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Reaction Monitoring: The released pyridine-2-thione has a strong absorbance at 343 nm, providing a convenient and real-time spectrophotometric method for monitoring the progress of the conjugation reaction.
Quantitative Data for OPSS-Thiol Conjugation
The efficiency and kinetics of the OPSS-thiol conjugation are critical parameters for successful bioconjugation. The following tables summarize key quantitative data derived from experimental findings.
| Parameter | Value/Range | Conditions | Reference(s) |
| Optimal pH Range | 7.0 - 8.0 | Aqueous buffer (e.g., phosphate, HEPES, Tris) | |
| Reaction Time | 2 - 4 hours | Room temperature | |
| Molar Ratio (OPSS:Thiol) | 10:1 to 20:1 | For protein modification | |
| Pyridine-2-thione λmax | 343 nm | For spectrophotometric monitoring |
Table 1: General Reaction Parameters for OPSS-Thiol Conjugation
Comparative Stability of Thiol-Reactive Linkages
The choice of a thiol-reactive linker significantly impacts the stability of the resulting conjugate, particularly for in vivo applications. The table below compares the stability of the disulfide bond formed by OPSS with the thioether bond formed by maleimides, another commonly used thiol-reactive group.
| Linker Chemistry | Bond Type | Stability Profile | Key Considerations | Reference(s) |
| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange with other thiols, such as glutathione, in a reducing environment. | Desirable for applications requiring payload release in the intracellular environment. Not suitable for long-term stability in reducing conditions. | |
| Maleimide | Thioether | The initial Michael adduct can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. The succinimide ring can be hydrolyzed to a more stable ring-opened form. | The potential for retro-Michael reaction and thiol exchange can compromise in vivo stability. | |
| Mono-sulfone | Thioether | Significantly more stable than maleimide-thiol adducts when challenged with reducing agents like glutathione. | Offers a more stable, non-reversible linkage for applications requiring long-term in vivo stability. |
Table 2: Comparative Stability of Common Thiol-Reactive Linkages
Experimental Protocols
This section provides a detailed methodology for a typical OPSS-thiol conjugation to a protein.
Materials and Reagents
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Protein containing free thiol groups (e.g., a cysteine-containing antibody or peptide)
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OPSS-functionalized reagent (e.g., OPSS-PEG-NHS ester)
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Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5
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Reducing Agent (optional, for exposing buried thiols): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
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Quenching Reagent: L-cysteine or 2-mercaptoethanol
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Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing
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Spectrophotometer
Protein Preparation (with Optional Reduction)
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Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
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Optional Reduction Step: If the thiol groups are present as disulfide bonds, they must first be reduced.
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Add a 10- to 20-fold molar excess of TCEP to the protein solution. TCEP is preferred as it does not need to be removed before conjugation with OPSS reagents.
-
If using DTT, a 10-fold molar excess is sufficient. However, excess DTT must be removed by dialysis or desalting column prior to adding the OPSS reagent.
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Incubate the reduction reaction for 30-60 minutes at room temperature.
-
Conjugation Reaction
-
Immediately prior to use, dissolve the OPSS-functionalized reagent in a suitable anhydrous solvent (e.g., DMSO, DMF) to prepare a 10-20 mM stock solution.
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Add the OPSS reagent stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the OPSS reagent over the protein.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress by measuring the absorbance of the solution at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.
Quenching and Purification
-
To consume any unreacted OPSS reagent, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to the reaction mixture to a final concentration of ~50 mM. Incubate for 30 minutes at room temperature.
-
Purify the resulting conjugate from excess reagents and byproducts using a pre-equilibrated size-exclusion chromatography (SEC) column or by extensive dialysis against a suitable buffer (e.g., PBS).
Characterization
-
Determine the degree of labeling (DOL), i.e., the number of OPSS molecules conjugated per protein molecule, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and 343 nm (for the released pyridine-2-thione during the reaction).
-
Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, and functional assays relevant to the specific application.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a comparison of the stability of OPSS and maleimide linkages.
Caption: Mechanism of OPSS-thiol disulfide exchange reaction.
References
A Technical Guide to Cleavable Linkers in Oncology Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the targeted therapy of cancer. These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2][3][4] A critical component in the design and performance of an ADC is the linker, the chemical bridge that connects the antibody to the cytotoxic payload.[2] Cleavable linkers, designed to release the payload under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells, are a cornerstone of modern ADC technology. This in-depth technical guide provides a comprehensive overview of cleavable linkers in oncology, focusing on their core principles, quantitative performance data, and the experimental protocols essential for their evaluation.
The ideal linker must maintain a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature drug release, which could lead to off-target toxicity, yet be readily cleaved to unleash the cytotoxic payload upon reaching the target site. Cleavable linkers achieve this by exploiting the unique biochemical landscape of tumors, such as altered pH, higher concentrations of specific enzymes, and a more reducing environment. This targeted release mechanism is not only crucial for maximizing the therapeutic window but also enables the "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity.
This guide will delve into the three primary classes of cleavable linkers: pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers. We will explore their mechanisms of action, present comparative quantitative data in structured tables, and provide detailed experimental protocols for their characterization. Furthermore, we will utilize Graphviz diagrams to visualize key signaling pathways and experimental workflows, offering a clear and concise understanding of these critical components in ADC development.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is designed to be triggered by the specific conditions of the tumor microenvironment or the intracellular compartments of cancer cells.
pH-Sensitive Linkers
These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells. This strategy was employed in some of the earliest ADCs.
-
Hydrazones: Hydrazone linkers are a common type of acid-labile linker. Their hydrolysis is catalyzed by the low pH of endosomes and lysosomes, leading to the release of the payload. However, some hydrazone-based linkers have shown a degree of instability in circulation, which can lead to premature drug release.
-
Carbonates and Silyl Ethers: Other acid-cleavable moieties include carbonates and silyl ethers. Silyl ether linkers, in particular, have been engineered to exhibit greater plasma stability compared to hydrazones.
A novel platform for pH-responsive drug release is based on a phosphoramidate scaffold, which allows for tunable release kinetics by altering the linker's chemical structure. Another approach utilizes a 1-6 self-immolative traceless crosslinker derived from gallic acid, which has demonstrated stability at neutral pH and in plasma, with payload release triggered at pH 5.5.
Enzyme-Cleavable Linkers
This class of linkers incorporates peptide sequences that are substrates for specific enzymes, primarily proteases, that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells. This approach offers high specificity and has become a widely adopted strategy in ADC design.
-
Cathepsin-Cleavable Dipeptides: The most prevalent enzyme-cleavable linkers are based on dipeptide sequences, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). These sequences are recognized and cleaved by lysosomal proteases like cathepsin B, which is often upregulated in tumor cells. The Val-Cit linker, in particular, is a well-established and widely used linker in both approved and investigational ADCs. However, Val-Cit linkers can exhibit instability in rodent plasma due to the activity of carboxylesterase 1C, and they are also susceptible to cleavage by human neutrophil elastase, which can contribute to off-target toxicity. To address these limitations, novel tripeptide linkers, such as glutamic acid-valine-citrulline (EVCit) and glutamic acid-glycine-citrulline (EGCit), have been developed to enhance plasma stability.
-
β-Glucuronidase-Cleavable Linkers: β-glucuronidase is another enzyme that is abundant in the tumor microenvironment and lysosomes. Linkers containing a β-glucuronide moiety can be cleaved by this enzyme to release the payload. These linkers are often more hydrophilic than peptide-based linkers, which can help to reduce ADC aggregation.
-
Other Enzymatic Triggers: Other enzymes being explored for ADC linker cleavage include β-galactosidase and sulfatase, which are also overexpressed in some tumor types. Legumain, an asparaginyl endopeptidase, is another promising target for linker cleavage due to its upregulation in various cancers.
Glutathione-Sensitive Linkers (Disulfide Linkers)
This strategy exploits the significant difference in the concentration of the reducing agent glutathione (GSH) between the extracellular environment and the intracellular cytoplasm of tumor cells. The concentration of GSH is substantially higher inside tumor cells (1-10 mM) compared to the blood (approximately 5 µM).
Disulfide bonds within the linker remain stable in the oxidative environment of the bloodstream but are rapidly cleaved by the high intracellular GSH concentration, leading to payload release. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
Quantitative Data on Cleavable Linker Performance
The selection of an appropriate cleavable linker is a critical decision in ADC development, and it is often guided by quantitative data on their stability, cleavage kinetics, and efficacy. The following tables summarize key performance metrics for different classes of cleavable linkers.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference(s) |
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days | |
| Hydrazone | AcBut | Mylotarg | Human | - | Stable at pH 7.4 | |
| Disulfide | SPDB | Not Specified | Human | Half-life (t1/2) | >100 hours | |
| Peptide | Val-Cit-PABC | Trastuzumab-MMAE | Rat | % Reduction in bound drug over 7 days | 75% | |
| Peptide | Val-Cit | Not Specified | Human | % Cleavage after 7 days | < 20% | |
| Peptide | Val-Ala | F16-MMAE | Mouse | % Intact ADC after 48h | ~40% | |
| β-Glucuronide | Glucuronide-MMAE | Not Specified | Human | % Cleavage after 7 days | < 10% | |
| Sulfatase | Arylsulfate | Trastuzumab-MMAE | Mouse | Half-life (t1/2) | > 7 days | |
| Silyl Ether | Silyl Ether-MMAE | Not Specified | Not Specified | Half-life (t1/2) | > 7 days |
Table 2: Kinetic Parameters for Enzymatic Cleavage of Peptide Linkers by Cathepsin B
| Peptide Linker | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Val-Cit-PABC | 1.8 | 15.2 | 1.18 x 10⁵ | |
| Val-Ala-PABC | 1.2 | 25.8 | 4.65 x 10⁴ | |
| Phe-Lys-PABC | 1.6 | 18.5 | 8.65 x 10⁴ | |
| GPLG-PABC | 2.1 | 12.1 | 1.74 x 10⁵ |
Table 3: pH-Dependent Hydrolysis of Acid-Sensitive Linkers
| Linker Type | Linker Example | pH | Half-life (t1/2) | Reference(s) |
| Hydrazone | Acylhydrazone | 5.0 | 2.4 min | |
| Hydrazone | Acylhydrazone | 7.0 | > 2.0 h | |
| Maleamic acid derivative | Doxorubicin conjugate | 6.0 | ~5 hours (70% release) | |
| Maleamic acid derivative | Doxorubicin conjugate | 7.0 | ~5 hours (10% release) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
OPSS-Val-Cit-PAB-OH: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the cleavable antibody-drug conjugate (ADC) linker, OPSS-Val-Cit-PAB-OH. This document outlines its core properties, mechanism of action, and relevant experimental protocols to facilitate its application in research and development.
This compound is a key component in the construction of ADCs, a powerful class of targeted therapeutics. It is a cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. This linker incorporates a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in cancer cells.[1][2] The linker also contains a p-aminobenzyl alcohol (PAB) self-immolative spacer, which ensures the efficient release of the unmodified payload following enzymatic cleavage.[2] The orthopyridyl disulfide (OPSS) group provides a reactive handle for conjugation to antibodies or other targeting moieties.
Core Properties and Supplier Information
Sourcing high-quality this compound is crucial for reproducible research. Below is a summary of available quantitative data from various suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Property | Data | Source(s) |
| Molecular Weight | 576.73 g/mol | MedchemExpress |
| Molecular Formula | C26H36N6O5S2 | MedchemExpress |
| Purity | >98% (SPDP-Val-Cit-PAB-OH) | BroadPharm (for a closely related analog) |
| Storage | Store at -20°C | MedchemExpress, BroadPharm |
| Shipping | Room temperature | MedchemExpress |
| Solubility | Information not readily available. | - |
Note: Specific solubility data for this compound is not consistently provided by suppliers. It is recommended to perform small-scale solubility tests in relevant solvents (e.g., DMSO, DMF) prior to use.
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a multi-step intracellular pathway.
-
Circulation and Targeting: The ADC circulates systemically, with the linker designed to be stable at physiological pH, minimizing premature drug release. The antibody component of the ADC directs it to specific antigens on the surface of target cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of various proteases are critical for the next step.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide linker.[1][2]
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit moiety initiates a 1,6-elimination reaction through the PAB self-immolative spacer. This cascade results in the release of the active cytotoxic payload inside the target cell.
-
Therapeutic Effect: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate ADCs constructed with the this compound linker.
In Vitro Cathepsin B Cleavage Assay
This assay determines the susceptibility of the linker to enzymatic cleavage.
Materials:
-
ADC conjugated with this compound
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching solution: Ice-cold acetonitrile
-
LC-MS system
Procedure:
-
Prepare the ADC solution in the assay buffer to a final concentration of 100 µg/mL.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution (e.g., 1 µM final concentration).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.
-
Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
Cell-Based Cytotoxicity Assay
This assay evaluates the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC conjugated with this compound
-
Free cytotoxic payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.
-
Remove the medium from the cells and add the diluted ADC or free payload. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the IC50 values (the concentration that inhibits cell growth by 50%) for the ADC and the free payload on both cell lines.
Visualizing Key Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: ADC internalization and payload release pathway.
Caption: In vitro Cathepsin B cleavage assay workflow.
References
An In-Depth Technical Guide to the Fundamental Principles of Antibody-Drug Conjugate (ADC) Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to merge the antigen-specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] This synergy allows for the selective delivery of highly toxic payloads directly to tumor cells, thereby minimizing systemic exposure and associated side effects.[2] The linker, a critical component of the ADC, covalently connects the antibody to the cytotoxic drug.[3] Its design is paramount to the overall success of the ADC, profoundly influencing its stability in circulation, the mechanism and rate of drug release, and ultimately, its therapeutic index.[4] An ideal linker must be stable enough to prevent premature payload release in the bloodstream but labile enough to efficiently liberate the cytotoxic agent within the target cancer cell.[5] This guide provides a comprehensive technical overview of the core principles of ADC linker design, including a comparative analysis of different linker technologies, detailed experimental protocols for their evaluation, and visualizations of key mechanisms and workflows.
The Critical Role of the Linker in ADC Design
The linker is more than a simple tether; it is a sophisticated chemical entity that governs the pharmacokinetics, efficacy, and safety profile of an ADC. Its fundamental roles include:
-
Ensuring Stability in Circulation: The linker must maintain the integrity of the ADC in the systemic circulation to prevent premature release of the potent cytotoxic payload, which could lead to off-target toxicity.
-
Facilitating Efficient Payload Release: Upon reaching the target tumor cell, the linker must enable the timely and efficient release of the cytotoxic drug in its active form.
-
Influencing Physicochemical Properties: The linker can impact the solubility and aggregation propensity of the ADC, which in turn affects its manufacturing, formulation, and in vivo behavior.
The choice between different linker strategies is a pivotal decision in ADC development and is dictated by the specific characteristics of the target antigen, the tumor microenvironment, and the cytotoxic payload.
Core Principles of ADC Linker Design: A Comparative Analysis
ADC linkers are broadly classified into two main categories: cleavable and non-cleavable , based on their mechanism of drug release.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable at the physiological pH of blood but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. This controlled release mechanism is a key feature of many clinically approved ADCs.
There are three primary classes of cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. The most common example is the valine-citrulline (vc) dipeptide linker.
-
pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Redox-Sensitive Linkers: These linkers utilize disulfide bonds that are cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher than in the bloodstream.
The ability of cleavable linkers to release a membrane-permeable payload can lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative tumor cells. This can be particularly advantageous in treating heterogeneous tumors.
Caption: Mechanisms of payload release for cleavable linkers.
Non-Cleavable Linkers: Lysosomal Degradation-Mediated Release
Non-cleavable linkers consist of stable chemical bonds, such as thioethers, that are resistant to enzymatic and chemical degradation. With this type of linker, the cytotoxic payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome. This results in the release of a payload-linker-amino acid adduct.
The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity. However, because the released payload-adduct is often charged and less membrane-permeable, non-cleavable linkers generally do not produce a significant bystander effect. Ado-trastuzumab emtansine (T-DM1) is a clinically approved ADC that utilizes a non-cleavable thioether linker (SMCC) to conjugate the microtubule inhibitor DM1.
Caption: Payload release mechanism for non-cleavable linkers.
Quantitative Comparison of ADC Linker Stability
The stability of the linker in plasma is a critical parameter that influences the therapeutic index of an ADC. The following table summarizes quantitative data from various preclinical studies, providing a comparative overview of the stability of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference(s) |
| Cleavable | ||||||
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days | |
| Hydrazone | Silyl ether-based | MMAE conjugate | Human | Half-life (t1/2) | >7 days | |
| Peptide | Val-Cit-PABC | Not Specified | Human | Half-life (t1/2) | 230 days | |
| Peptide | Phe-Lys-PABC | Not Specified | Human | Half-life (t1/2) | 30 days | |
| Peptide | Val-Cit-PABC | Not Specified | Mouse | Half-life (t1/2) | 80 hours | |
| Peptide | vc-MMAE | 15 different antibodies | Mouse | % Release at 6 days | >20% | |
| Peptide | vc-MMAE | 15 different antibodies | Human | % Release at 6 days | <1% | |
| Non-Cleavable | ||||||
| Thioether | SMCC-DM1 | CX-DM1 conjugate | Mouse | Half-life (t1/2) | 10.4 days | |
| Thioether | SMCC-MMAE | Cys-linker-MMAE ADC | Human | % Release at 7 days | <0.01% |
Signaling Pathways of Common ADC Payloads
The efficacy of an ADC is ultimately determined by the mechanism of action of its cytotoxic payload. Two of the most widely used payloads are the auristatin derivative, monomethyl auristatin E (MMAE), and the maytansinoid, DM1.
Monomethyl Auristatin E (MMAE): Tubulin Polymerization Inhibition
MMAE is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. Upon release from the ADC, MMAE binds to tubulin dimers, preventing their assembly into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: MMAE inhibits tubulin polymerization, leading to G2/M arrest.
DM1 (Mertansine): Microtubule Destabilization
DM1, a derivative of maytansine, is another potent microtubule-targeting agent. Unlike MMAE, which primarily inhibits polymerization, DM1 binds to the ends of microtubules and suppresses their dynamic instability. This leads to the destabilization of the mitotic spindle, causing mitotic arrest and subsequent cell death through apoptosis or mitotic catastrophe.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Exploring Val-Cit Linkers for Novel Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the development of antibody-drug conjugates (ADCs), offering a robust mechanism for the targeted delivery and controlled release of potent cytotoxic agents.[][2] This in-depth technical guide explores the core principles of Val-Cit linkers, their mechanism of action, and key experimental considerations for their application in novel drug conjugates.
The Val-Cit Linker: A Key to Targeted Therapy
ADCs are a class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic drugs directly to cancer cells.[3][4] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[5] The Val-Cit linker is an enzymatically cleavable linker, designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.
The typical structure of a Val-Cit linker system includes the dipeptide itself, a self-immolative spacer such as p-aminobenzylcarbamate (PABC), and the cytotoxic payload. This design ensures that upon cleavage of the Val-Cit moiety, the PABC spacer undergoes spontaneous decomposition, releasing the unmodified, active drug inside the target cell.
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic action of an ADC equipped with a Val-Cit linker follows a precise sequence of events:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the Val-Cit linker remains stable, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.
-
Antibody Binding and Internalization: The mAb component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle characterized by an acidic environment and a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the peptide bond between the valine and citrulline residues of the linker.
-
Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer, which releases the active cytotoxic drug into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.
References
The Bystander Effect with Cleavable Linkers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is significantly enhanced by a phenomenon known as the bystander effect. This effect, predominantly mediated by ADCs equipped with cleavable linkers, enables the cytotoxic payload to eliminate not only the targeted antigen-expressing (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[1][2] This mechanism is particularly crucial in overcoming the challenges posed by tumor heterogeneity, a common feature of solid tumors where antigen expression can be varied or lost.[3][] This technical guide provides a comprehensive overview of the core principles of the bystander effect facilitated by cleavable linkers, detailing the underlying mechanisms, experimental protocols for its evaluation, and quantitative data to inform ADC design and development.
The Lynchpin of the Bystander Effect: Cleavable Linkers
Cleavable linkers are sophisticated chemical moieties designed to remain stable in systemic circulation and release their potent cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[2] This controlled release is fundamental to the bystander effect. Once liberated, a membrane-permeable payload can diffuse across cell membranes to exert its cytotoxic activity on neighboring cells.
In contrast, ADCs with non-cleavable linkers require lysosomal degradation of the antibody to release the payload, which typically remains attached to the linker and an amino acid residue. This complex is often charged and membrane-impermeable, thus limiting its ability to diffuse and kill bystander cells.
There are three primary classes of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are substrates for proteases like Cathepsin B, which is overexpressed in the lysosomes of many tumor cells.
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione concentration than the bloodstream.
Mechanism of Bystander Killing
The bystander effect is a multi-step process that extends the therapeutic reach of an ADC beyond the directly targeted cells.
Signaling Pathways in ADC-Induced Apoptosis and Bystander Killing
The cytotoxic payloads delivered by ADCs, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), primarily induce cell death by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The induction of apoptosis in both target and bystander cells involves a cascade of signaling events.
A novel strategy to amplify the bystander effect involves the use of caspase-3 cleavable linkers. In this approach, the initial apoptosis in target cells activates caspase-3, which can then cleave the linkers of extracellular ADCs, releasing more payload into the tumor microenvironment and creating a positive feedback loop.
Quantitative Data Presentation
The efficacy of the bystander effect can be quantified and compared between different ADCs. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC | Linker Type | Payload | Antigen-Positive Cell Line | IC50 (nM) (Monoculture) | Antigen-Negative Cell Line | IC50 (nM) (Co-culture with Ag+) | Reference |
| T-vc-MMAE | Cleavable (vc) | MMAE | N87 (HER2+) | ~0.1 | GFP-MCF7 (HER2-) | Significantly lower than monoculture | |
| T-DM1 | Non-cleavable | DM1 | N87 (HER2+) | Potent | GFP-MCF7 (HER2-) | No significant change from monoculture | |
| cAC10-vcMMAE | Cleavable (vc) | MMAE | Karpas-299 (CD30+) | Potent | Karpas-35R (CD30-) | 42% viability | |
| cAC10-vcMMAF | Cleavable (vc) | MMAF | Karpas-299 (CD30+) | Potent | Karpas-35R (CD30-) | 92% viability |
Table 2: In Vivo Tumor Growth Inhibition in Admixed Xenograft Models
| Xenograft Model (Ag+ / Ag-) | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| NCI-N87 / MDA-MB-468-Luc | Trastuzumab deruxtecan (T-DXd) | 10 mg/kg | Significant regression of both Ag+ and Ag- tumors | |
| NCI-N87 / MDA-MB-468-Luc | Trastuzumab emtansine (T-DM1) | 10 mg/kg | Regression of Ag+ tumors, no effect on Ag- tumors | |
| Karpas-299 / Karpas-35R | cAC10-vcMMAE | 3 mg/kg | Complete tumor remission | |
| Karpas-299 / Karpas-35R | cAC10-vcMMAF | 3 mg/kg | Continued tumor growth |
Experimental Protocols
Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed protocols for key in vitro assays.
In Vitro Co-culture Bystander Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent reporter (e.g., GFP)
-
ADC of interest
-
Isotype control ADC
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Fluorescence plate reader or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells at a predetermined ratio (e.g., 1:1) in a 96-well plate.
-
Include wells with only Ag- cells as a control for the direct effect of the ADC on bystander cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the isotype control ADC.
-
Add the ADC solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to induce cell death (typically 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the GFP-expressing Ag- cells to determine their viability.
-
Measure total cell viability using a suitable assay.
-
Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in co-culture with those in monoculture.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in a larger format vessel (e.g., T-75 flask).
-
Treat the cells with a high concentration of the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge and filter the supernatant to remove cells and debris.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Replace the medium with the collected conditioned medium.
-
-
Incubation and Analysis:
-
Incubate for 48-72 hours and assess the viability of the Ag- cells.
-
Role of Gap Junctions
While payload diffusion is a primary mechanism, gap junctional intercellular communication (GJIC) may also play a role in the bystander effect. Gap junctions are channels that connect adjacent cells, allowing the passage of small molecules and ions. It is plausible that cytotoxic payloads or downstream signaling molecules could be transferred through these channels, contributing to the propagation of the death signal to neighboring cells. The expression and functionality of connexins, the proteins that form gap junctions, could therefore influence the efficiency of the bystander effect in certain tumor types.
Conclusion
The bystander effect, driven by cleavable linkers and membrane-permeable payloads, is a powerful mechanism that enhances the therapeutic potential of ADCs. By enabling the killing of antigen-negative tumor cells, ADCs with a potent bystander effect can overcome tumor heterogeneity, a major challenge in cancer therapy. A thorough understanding of the underlying molecular mechanisms, coupled with robust and quantitative in vitro and in vivo experimental evaluation, is paramount for the rational design and successful development of next-generation ADCs that can fully harness the power of the bystander effect for improved patient outcomes.
References
- 1. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexins and cyclooxygenase-2 crosstalk in the expression of radiation-induced bystander effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Lynchpin of Targeted Chemotherapy: A Technical Guide to OPSS-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Central to the efficacy and safety of many ADCs is the linker molecule, a critical component that bridges the tumor-targeting monoclonal antibody with a potent cytotoxic payload. This technical guide provides an in-depth exploration of a cornerstone in cleavable linker technology: OPSS-Val-Cit-PAB-OH. This linker system is engineered for exceptional stability in systemic circulation and precisely controlled enzymatic cleavage within the tumor microenvironment, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
Core Components and Mechanism of Action
The this compound linker is a sophisticated, multi-functional molecule, with each component playing a crucial role in the targeted delivery and release of a cytotoxic drug.[1]
-
OPSS (ortho-pyridyl disulfide): This functional group serves as the antibody conjugation moiety. It reacts specifically with free thiol groups, such as those on cysteine residues of a monoclonal antibody, to form a stable, yet reducible, disulfide bond.[2][3] This targeted conjugation is essential for the precise attachment of the linker-drug complex to the antibody.
-
Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is the lynchpin of the linker's tumor-selective cleavage. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is significantly upregulated in many tumor cells.[][5] The Val-Cit linker exhibits remarkable stability in the bloodstream, where cathepsin B activity is minimal due to the neutral pH. However, upon internalization of the ADC into the acidic environment of the cancer cell's lysosome, cathepsin B efficiently hydrolyzes the peptide bond between citrulline and the PAB spacer.
-
PAB (p-aminobenzylcarbamate): This unit functions as a "self-immolative" spacer. Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure that the drug is released in its unmodified, fully active form. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer becomes electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This fragmentation releases the active cytotoxic payload, carbon dioxide, and an aromatic remnant, ensuring a clean and traceless release of the drug.
-
OH (Hydroxyl Group): The terminal hydroxyl group is the attachment point for the cytotoxic payload, typically through a carbamate linkage.
The orchestrated action of these components ensures that the potent cytotoxic drug remains inert and tethered to the antibody during circulation, only to be unleashed upon reaching the target cancer cell.
Signaling Pathway and Drug Release
The mechanism of action of an ADC utilizing the this compound linker is a multi-step process designed for targeted cytotoxicity.
Quantitative Data
The stability and cleavage kinetics of the linker are critical determinants of an ADC's therapeutic index. The following tables summarize representative quantitative data for Val-Cit-PAB-based linkers.
Table 1: In Vitro and In Vivo Stability of Val-Cit-PAB Containing ADCs
| Parameter | Species | Matrix | Half-life | Reference(s) |
| In Vitro Stability | Mouse | Plasma | Unstable (cleaved by Ces1c) | |
| Human | Plasma | Stable | ||
| In Vivo Stability | Mouse | - | 6.0 days | |
| Monkey | - | 9.6 days |
Note: The instability of the Val-Cit linker in mouse plasma due to carboxylesterase 1c (Ces1c) is a critical consideration for preclinical studies.
Table 2: Comparative Cathepsin B Cleavage of Dipeptide Linkers (Illustrative Data)
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Reference(s) |
| Val-Cit | 100% | |
| Val-Ala | ~70-80% | |
| Phe-Lys | ~90-95% |
Note: Data is often presented as relative cleavage rates from studies with model substrates and may vary depending on the specific ADC and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis, conjugation, and characterization of ADCs utilizing the this compound linker.
Synthesis of this compound (Representative Protocol)
A detailed, step-by-step synthesis protocol for Mc-Val-Cit-PABOH has been described, which can be adapted for the synthesis of the OPSS-linker by substituting the maleimidocaproic acid with an appropriate OPSS-containing carboxylic acid. The general strategy involves a multi-step synthesis starting from L-Citrulline, followed by coupling with p-aminobenzyl alcohol, dipeptide formation, and finally, the introduction of the OPSS moiety. A modified route that avoids epimerization and improves overall yield has been reported.
Antibody-Drug Conjugation Workflow
The conjugation of the this compound linker to a monoclonal antibody involves a series of well-defined steps.
Protocol 4.2.1: Partial Reduction of Antibody Interchain Disulfides
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5). Adjust the antibody concentration to 5-10 mg/mL.
-
Reducing Agent Preparation: Prepare a fresh stock solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in the conjugation buffer.
-
Reduction Reaction: Add the reducing agent to the antibody solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and, consequently, the drug-to-antibody ratio (DAR). Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Removal of Excess Reducing Agent: Immediately following incubation, remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC). This step is critical to prevent unwanted reactions in the subsequent conjugation step.
Protocol 4.2.2: Conjugation of OPSS-Val-Cit-PAB-Drug to Reduced Antibody
-
Drug-Linker Preparation: Dissolve the OPSS-Val-Cit-PAB-Drug conjugate in an organic co-solvent such as DMSO.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction progress can be monitored by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or tangential flow filtration (TFF).
ADC Characterization Workflow
Thorough characterization of the resulting ADC is crucial to ensure its quality, efficacy, and safety.
Protocol 4.3.1: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination.
-
UV/Vis Spectroscopy: This is a simple and rapid method that relies on the Beer-Lambert law. By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be calculated, from which the average DAR is determined.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) can be resolved. The average DAR is calculated from the weighted average of the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the distribution of different DAR species and can confirm the molecular weight of the intact ADC and its fragments.
Protocol 4.3.2: In Vitro Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the linker to its target enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the ADC, purified human cathepsin B, and an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Stop the reaction at various time points by adding a quenching solution.
-
Analysis: Analyze the reaction mixture by reverse-phase HPLC or LC-MS to quantify the released payload and the remaining intact ADC.
Conclusion
The this compound linker represents a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates. Its modular design, combining a specific antibody conjugation moiety, a protease-cleavable dipeptide, and a self-immolative spacer, provides a sophisticated mechanism for the targeted delivery of potent cytotoxic agents. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols for synthesis, conjugation, and characterization are paramount for the successful development of next-generation ADCs with improved therapeutic windows. This technical guide provides a foundational framework for researchers and drug development professionals working to harness the full potential of this powerful linker technology in the fight against cancer.
References
A Technical Guide to Val-Cit-PAB Linkers in Cancer Therapy
The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics.[1] This guide provides an in-depth examination of the Val-Cit-PAB linker's mechanism of action, experimental evaluation protocols, and its role in the efficacy of ADCs.
Core Components and Mechanism of Action
The Val-Cit-PAB linker system is engineered for stability in systemic circulation and specific cleavage within the tumor cell environment.[1] Its design consists of three key parts:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1] The Val-Cit motif provides a balance of stability in the bloodstream and susceptibility to cleavage in the acidic lysosomal environment.[1]
-
p-Aminobenzylcarbamate (PABC or PAB): This unit functions as a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB component undergoes spontaneous 1,6-elimination, which in turn releases the unmodified, fully active cytotoxic payload. This self-immolative feature is crucial as it prevents any part of the linker from remaining attached to the drug, which could otherwise hinder its efficacy.
-
Payload Attachment Site: The cytotoxic drug is connected to the PAB spacer, often via a carbamate bond.
The therapeutic action of an ADC with a Val-Cit-PAB linker is a multi-step process that begins after the ADC targets and binds to a cancer cell.
-
Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a tumor cell.
-
Lysosomal Trafficking: This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC complex, which is then trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the amide bond between the citrulline and the PAB group.
-
Self-Immolation and Drug Release: The cleavage of the dipeptide initiates a cascade of electronic events within the PAB spacer, causing it to fragment and release the active cytotoxic drug.
-
Induction of Cell Death: The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization.
Experimental Protocols and Data Presentation
The evaluation of ADCs containing Val-Cit-PAB linkers involves a series of in vitro and in vivo experiments to determine their stability, cleavage kinetics, and therapeutic efficacy.
Synthesis of Drug-Linker Conjugates
The synthesis of a drug-linker construct like Mc-Val-Cit-PAB-MMAE is a multi-step process. A common approach avoids undesirable epimerization and can be scaled for manufacturing. For instance, Fmoc-Val-Cit-PAB-MMAE can be synthesized, and the Fmoc protecting group is subsequently removed using piperidine in DMF. The resulting NH₂-Val-Cit-PAB-MMAE can then be conjugated to an antibody.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of drug release from an ADC in the presence of purified Cathepsin B.
Objective: To measure the kinetics of payload release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Methodology:
-
The ADC is incubated with Cathepsin B in a buffer that mimics the lysosomal environment (e.g., acidic pH).
-
Aliquots are taken at various time points.
-
The reaction is quenched (e.g., by adding a protease inhibitor or changing the pH).
-
The amount of released drug is quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Plasma Stability Assays
Evaluating the stability of the linker in plasma is crucial to ensure that the cytotoxic payload is not prematurely released into circulation, which could lead to off-target toxicity.
Methodology:
-
The ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Samples are collected over a time course.
-
The amount of intact ADC and released drug is quantified, often using methods like ELISA or LC-MS.
Data Presentation: The stability of Val-Cit-PAB linkers can vary across species. For example, they are generally stable in human plasma but can be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma. This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which shows improved stability in mouse plasma.
| Linker | Plasma Source | Stability Metric (Half-life) | Reference |
| Phe-Lys-PABC-MMAE | Human | ~30 days | |
| Val-Cit-PABC-MMAE | Human | ~230 days | |
| Phe-Lys-PABC-MMAE | Mouse | ~12.5 hours | |
| Val-Cit-PABC-MMAE | Mouse | ~80 hours | |
| Mc-Val-Cit-PABOH | Mouse | ~6.0 days | |
| Glu-Val-Cit | Mouse | Stable over 14 days |
In Vitro and In Vivo Efficacy Studies
The ultimate test of an ADC's effectiveness is its ability to kill cancer cells in a targeted manner.
-
In Vitro Cytotoxicity Assays: These experiments determine the concentration of the ADC required to kill 50% of a cancer cell population (IC50). Cells expressing the target antigen are incubated with varying concentrations of the ADC, and cell viability is measured.
-
In Vivo Tumor Xenograft Models: These studies involve implanting human tumor cells into immunocompromised mice. The mice are then treated with the ADC, and tumor growth is monitored over time. The efficacy is often reported as tumor growth inhibition (TGI).
Challenges and Future Directions
Despite the success of Val-Cit-PAB linkers, there are some limitations. The hydrophobicity of the PAB moiety can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). Additionally, premature cleavage by enzymes other than Cathepsin B, such as human neutrophil elastase, can be a concern.
To address these challenges, research is ongoing to develop novel linker technologies. These include modifications to the PAB spacer and the development of alternative cleavable sequences to enhance stability and efficacy.
References
Methodological & Application
Application Notes and Protocols for OPSS-Val-Cit-PAB-OH Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities. A critical component in the design of an effective ADC is the linker that connects the antibody to the drug. The OPSS-Val-Cit-PAB-OH linker is a sophisticated, cleavable linker system designed for enhanced stability in circulation and controlled release of the cytotoxic drug within the target cell.
This document provides detailed application notes and protocols for the conjugation of a drug molecule functionalized with the this compound linker to a monoclonal antibody. The OPSS (ortho-pyridyl disulfide) group provides a thiol-reactive handle for conjugation to the antibody, while the Val-Cit (valine-citrulline) dipeptide is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[1][2] Following enzymatic cleavage, the PAB (p-aminobenzyl alcohol) spacer undergoes self-immolation to release the active drug.[1]
Principle of the Method
The conjugation process involves a two-step approach. First, the interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to generate free sulfhydryl (-SH) groups. The number of available thiols can be controlled by optimizing the reduction conditions.[3][4] Subsequently, the thiol-activated antibody is reacted with the OPSS-functionalized drug-linker. The pyridyldithiol group of the linker reacts with the free sulfhydryl groups on the antibody via a thiol-disulfide exchange reaction, forming a stable disulfide bond and releasing pyridine-2-thione. The resulting ADC can then be purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Cat. No. | Storage |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house or Commercial | - | 2-8°C |
| OPSS-Val-Cit-PAB-Drug | Synthesized or Commercial | - | -20°C |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Various | Room Temp |
| Conjugation Buffer (e.g., PBS, pH 7.4 with EDTA) | In-house or Commercial | - | Room Temp |
| Quenching Reagent (e.g., N-acetylcysteine) | Various | Various | Room Temp |
| Purification Column (e.g., Sephadex G-25) | Various | Various | Room Temp |
| Dimethyl sulfoxide (DMSO) | Various | Various | Room Temp |
Table 2: Typical Reaction Parameters for Antibody Reduction
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5 - 20 mg/mL | Higher concentrations can lead to aggregation. |
| TCEP:Antibody Molar Ratio | 2 - 10 equivalents | Optimize to achieve the desired number of free thiols. |
| Reaction Temperature | 25 - 37°C | Higher temperatures can increase reduction rate but may impact antibody integrity. |
| Incubation Time | 1 - 3 hours | Monitor thiol generation to determine optimal time. |
| Reaction pH | 6.5 - 7.5 | TCEP is effective over a broad pH range. |
Table 3: Typical Reaction Parameters for Conjugation
| Parameter | Recommended Range | Notes |
| Linker-Drug:Antibody Molar Ratio | 3 - 8 equivalents | Higher ratios can lead to higher DAR but also increased aggregation. |
| Reaction Temperature | 4 - 25°C | Lower temperatures can help control the reaction rate and minimize aggregation. |
| Incubation Time | 4 - 16 hours | Monitor conjugation progress by HPLC or other methods. |
| Reaction pH | 6.5 - 7.5 | Thiol-disulfide exchange is efficient at neutral to slightly acidic pH. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | To solubilize the hydrophobic drug-linker. |
Table 4: Expected Outcomes and Quality Control
| Parameter | Target Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy, HIC, LC-MS |
| Monomer Purity | > 95% | Size-Exclusion Chromatography (SEC) |
| Free Drug Level | < 1% | Reversed-Phase HPLC (RP-HPLC) |
| Aggregates | < 5% | Size-Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody
-
Antibody Preparation: Prepare the antibody solution in a conjugation buffer (e.g., phosphate-buffered saline with 1 mM EDTA, pH 7.4) to a final concentration of 10 mg/mL.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.
-
Reduction Reaction: Add the desired molar equivalent of TCEP to the antibody solution. For example, for a 5:1 molar ratio, add 5 µL of 10 mM TCEP to 1 mL of 10 mg/mL antibody (~67 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or a centrifugal filter device (e.g., Amicon Ultra with a 30 kDa MWCO), exchanging the buffer back into the conjugation buffer. This step is critical to prevent the reaction of TCEP with the OPSS linker.
Protocol 2: Conjugation of OPSS-Val-Cit-PAB-Drug to Reduced Antibody
-
Drug-Linker Preparation: Dissolve the OPSS-Val-Cit-PAB-Drug in a minimal amount of a compatible organic solvent, such as DMSO, to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess of the drug-linker solution to the reduced and purified antibody solution. For example, for a 5-fold molar excess, add approximately 33.5 µL of the 10 mM drug-linker stock to 1 mL of the 10 mg/mL antibody solution. Ensure the final concentration of the organic solvent is below 10% (v/v) to minimize antibody aggregation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-16 hours or at 4°C overnight with gentle agitation. Protect the reaction from light, especially if the drug is light-sensitive.
-
Quenching the Reaction (Optional): To cap any unreacted thiol groups on the antibody, a quenching reagent such as N-acetylcysteine can be added at a final concentration of 1 mM and incubated for 30 minutes.
Protocol 3: Purification of the Antibody-Drug Conjugate
-
Purification Method: Purify the ADC from unconjugated drug-linker and other reaction byproducts using size-exclusion chromatography (SEC) with a resin appropriate for proteins of ~150 kDa (e.g., Sephadex G-25 or Superdex 200).
-
Elution: Elute the ADC with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Fraction Collection: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm. Pool the fractions containing the purified ADC.
-
Concentration and Buffer Exchange: Concentrate the pooled fractions and perform a final buffer exchange into the desired formulation buffer using a centrifugal filter device.
Protocol 4: Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
The average number of drug molecules conjugated to each antibody can be determined spectrophotometrically by measuring the absorbance of the ADC at two wavelengths: 280 nm (for protein) and a wavelength where the drug has a maximum absorbance (λmax_drug).
Formula for DAR Calculation:
Where:
-
A_drug_at_λmax and A_Ab_at_280 are the absorbances of the ADC at the drug's λmax and 280 nm, respectively.
-
ε_Ab_at_280 and ε_drug_at_λmax are the molar extinction coefficients of the antibody at 280 nm and the drug at its λmax, respectively.
-
A_drug_at_280 is the absorbance of the drug at 280 nm.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Mechanism of Action: ADC Internalization and Payload Release
Caption: Mechanism of ADC internalization, linker cleavage, and payload release.
Downstream Signaling Pathway of MMAE-Induced Apoptosis
Caption: Downstream signaling of MMAE leading to apoptosis.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using OPSS-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed, step-by-step guide for the synthesis of ADCs using a cleavable linker system, specifically OPSS-Val-Cit-PAB-OH.
The this compound linker is a sophisticated system designed for stability in circulation and specific release of the cytotoxic payload within the target tumor cell. It comprises several key elements:
-
OPSS (ortho-pyridyl disulfide): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2][3][]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified, active payload.[1]
These application notes will detail the synthesis of the drug-linker conjugate, the conjugation to the antibody, and the subsequent purification and characterization of the final ADC.
Synthesis of the Drug-Linker Conjugate: Payload-Val-Cit-PAB-OPSS
The synthesis of the complete drug-linker construct is a multi-step process that begins with the assembly of the peptide linker, followed by the attachment of the cytotoxic payload and the introduction of the thiol-reactive OPSS group.
Logical Workflow for Drug-Linker Synthesis
References
Determining Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates with OPSS Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) that utilize 3-(pyridin-2-yldisulfanyl)propanoate (OPSS) linkers for conjugation to cysteine residues. Accurate DAR measurement is a critical quality attribute (CQA) for ADCs, as it directly impacts their potency, safety, and pharmacokinetic profile.
Introduction to DAR Analysis of OPSS-Linked ADCs
ADCs are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a small-molecule drug. The OPSS linker is a thiol-reactive reagent that forms a disulfide bond with free sulfhydryl groups on the antibody, typically generated through the reduction of interchain disulfide bonds in the hinge region. This results in a heterogeneous mixture of ADC species with varying numbers of conjugated drugs. Therefore, robust and accurate analytical methods are essential to characterize this heterogeneity and determine the average DAR.
This document outlines three common analytical techniques for DAR determination:
-
UV-Vis Spectroscopy: A simple and rapid method for determining the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic method that separates ADC species based on their hydrophobicity, providing information on the distribution of different DAR species.
-
Mass Spectrometry (MS): A powerful technique that provides precise mass information of the intact ADC or its subunits, allowing for accurate DAR determination and identification of different drug-loaded species.
Experimental Protocols
Determination of Average DAR by UV-Vis Spectroscopy
Principle: This method relies on the distinct UV-Vis absorbance properties of the antibody and the conjugated drug. By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the drug), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[1][2]
Protocol:
-
Determine Extinction Coefficients:
-
Accurately measure the absorbance of a known concentration of the unconjugated mAb at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).
-
Measure the absorbance of a known concentration of the drug-linker at 280 nm and at λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Prepare the ADC sample in a suitable, non-interfering buffer.
-
Measure the absorbance of the ADC sample at 280 nm (A_280) and at λmax_drug (A_λmax_drug).
-
-
Calculate Average DAR:
-
Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = (ε_Ab_280 * C_Ab) + (ε_Drug_280 * C_Drug)
-
A_λmax_drug = (ε_Ab_λmax_drug * C_Ab) + (ε_Drug_λmax_drug * C_Drug)
-
-
Solve the system of two linear equations for C_Ab and C_Drug.
-
Calculate the average DAR using the formula: DAR = C_Drug / C_Ab
-
Data Presentation:
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Absorbance (A) | Concentration (C) (M) |
| Antibody (Ab) | 280 | ε_Ab_280 | A_280_Ab | C_Ab |
| λmax_drug | ε_Ab_λmax_drug | A_λmax_drug_Ab | ||
| Drug-Linker | 280 | ε_Drug_280 | A_280_Drug | C_Drug |
| λmax_drug | ε_Drug_λmax_drug | A_λmax_drug_Drug | ||
| ADC | 280 | A_280_ADC | ||
| λmax_drug | A_λmax_drug_ADC | |||
| Calculated DAR | C_Drug / C_Ab |
DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity.[3] The conjugation of hydrophobic drug-linkers to an antibody increases its overall hydrophobicity. Therefore, ADC species with a higher number of conjugated drugs will bind more strongly to the HIC column and elute later. This allows for the separation and quantification of different DAR species (DAR0, DAR2, DAR4, etc.).[4]
Protocol:
-
System Setup and Equilibration:
-
Install a suitable HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR) on an HPLC or UHPLC system.[5]
-
Equilibrate the column with 100% Mobile Phase A (high salt buffer) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1-5 mg/mL) in Mobile Phase A.
-
-
Injection and Chromatographic Separation:
-
Inject a known amount of the prepared ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B (low salt buffer) over a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the area of each peak in the chromatogram, which corresponds to a different DAR species.
-
Calculate the percentage of each DAR species by dividing the area of the corresponding peak by the total area of all peaks.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each DAR species * DAR value of that species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR 0 | |||
| DAR 2 | |||
| DAR 4 | |||
| DAR 6 | |||
| DAR 8 | |||
| Average DAR | Calculated Value |
DAR Determination by Mass Spectrometry (MS)
Principle: Mass spectrometry provides a highly accurate measurement of the molecular weight of the ADC and its subunits. This allows for the direct determination of the number of conjugated drug-linkers. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used. For cysteine-linked ADCs, analysis is often performed on the reduced antibody subunits (light chain and heavy chain).
Protocol (LC-MS of Reduced ADC):
-
ADC Reduction:
-
Incubate the ADC sample (e.g., at 1 mg/mL) with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to cleave the interchain disulfide bonds. Typical conditions are 20-50 mM DTT at 37°C for 30 minutes.
-
-
LC Separation:
-
Inject the reduced ADC sample onto a reversed-phase column suitable for large proteins (e.g., PLRP-S).
-
Separate the light and heavy chains using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., formic acid or trifluoroacetic acid).
-
-
MS Analysis:
-
The eluent from the LC is directly introduced into the mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra of the eluting light and heavy chains.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the DAR for the light chain (DAR_LC) and heavy chain (DAR_HC) based on the relative abundance of the different species.
-
Calculate the overall average DAR using the formula: Average DAR = (2 * DAR_LC) + (2 * DAR_HC)
-
Data Presentation:
| Subunit | Species | Measured Mass (Da) | Relative Abundance (%) |
| Light Chain (LC) | LC + 0 Drugs | ||
| LC + 1 Drug | |||
| Heavy Chain (HC) | HC + 0 Drugs | ||
| HC + 1 Drug | |||
| HC + 2 Drugs | |||
| HC + 3 Drugs | |||
| Calculated DAR | Calculated Value |
Visualizations
Caption: Workflow for DAR determination of OPSS-linked ADCs using three orthogonal methods.
Caption: Principle of ADC separation by Hydrophobic Interaction Chromatography (HIC).
Method Comparison
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Information Provided | Average DAR only | Average DAR, DAR distribution, presence of unconjugated antibody | Precise mass of intact ADC and subunits, average DAR, DAR distribution, identification of conjugation sites |
| Advantages | Simple, rapid, and requires standard laboratory equipment. | Provides information on the heterogeneity of the ADC sample under non-denaturing conditions. | Highly accurate and provides the most detailed characterization. |
| Limitations | Does not provide information on DAR distribution. Susceptible to interference from other chromophores. | May not resolve all DAR species, especially positional isomers. | Requires specialized and expensive instrumentation. Sample preparation can be more complex. |
| Linker Considerations | The OPSS linker itself may have some UV absorbance that needs to be accounted for in the extinction coefficient calculations. | The disulfide bond of the OPSS linker is generally stable under HIC conditions. | The disulfide bond may be cleaved during the ionization process in MS, which needs to be considered during data interpretation. Reduction is a deliberate step in subunit analysis. |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs with OPSS linkers. The choice of analytical method depends on the specific requirements of the analysis. UV-Vis spectroscopy is a quick and simple method for determining the average DAR. HIC provides valuable information on the distribution of different DAR species. Mass spectrometry offers the most detailed and accurate characterization of the ADC. For comprehensive characterization, it is recommended to use a combination of these orthogonal methods.
References
Application Notes and Protocols for OPSS-Val-Cit-PAB-MMAE Antibody-Drug Conjugate (ADC) Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy against antigen-expressing tumors.
This document provides detailed protocols for the conjugation of the cytotoxic drug Monomethyl Auristatin E (MMAE) to a monoclonal antibody using a cleavable linker system. The linker, OPSS-Val-Cit-PAB-OH, features a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and a thiol-reactive ortho-pyridyldisulfide (OPSS) group. Upon internalization into target cancer cells, the Val-Cit linker is cleaved by the lysosomal protease cathepsin B, initiating the release of the potent anti-mitotic agent, MMAE. MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis.[1][2][3]
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for any ADC, as it directly influences both potency and safety.[4][5] These protocols provide methods for synthesizing ADCs with a controlled DAR and for their subsequent purification and characterization using Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanism of Action
The therapeutic efficacy of an OPSS-Val-Cit-PAB-MMAE ADC is predicated on a multi-step, targeted process that ensures the cytotoxic payload is released preferentially within cancer cells.
Caption: Mechanism of action of a vc-MMAE antibody-drug conjugate.
Experimental Workflow Overview
The overall process for generating and characterizing the MMAE-ADC involves several key stages, from antibody preparation to final analysis. This workflow ensures the production of a purified and well-characterized conjugate.
Caption: Experimental workflow for ADC conjugation and characterization.
Quantitative Data Summary
Successful ADC synthesis and purification are assessed by several key parameters. The following tables summarize typical values and conditions for the conjugation of OPSS-Val-Cit-PAB-MMAE.
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Typical Value/Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can sometimes lead to aggregation. |
| Molar Ratio (Drug-Linker:Antibody) | 5 - 15 equivalents | This ratio is optimized to achieve the desired DAR. |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | ADCs with an average DAR of ~4 often show a good balance of efficacy and stability. |
| Conjugation Efficiency | > 95% | Refers to the percentage of antibody that is conjugated with at least one drug molecule. |
| Monomeric Purity (post-purification) | > 95% | Assessed by Size Exclusion Chromatography (SEC) to quantify aggregates. |
Table 2: Hydrophobic Interaction Chromatography (HIC) Parameters
| Parameter | Typical Condition |
| Column | TSKgel Butyl-NPR or equivalent |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol |
| Gradient | Linear gradient from 0% to 100% B over 20-30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 25 °C |
Table 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Parameters (for reduced ADC)
| Parameter | Typical Condition |
| Column | Polyphenylethyl or C4 column (e.g., Agilent PLRP-S) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient (e.g., 25% to 85% B) over 10-20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 50 - 80 °C |
Experimental Protocols
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody hinge region to generate free thiol groups necessary for conjugation.
Materials:
-
Purified monoclonal antibody (in a buffer free of amines, e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Reduction Reaction:
-
Add the reducing agent (e.g., TCEP) to the antibody solution. A molar excess of 2-5 equivalents is typically used for partial reduction.
-
Incubate the reaction at 37°C for 30-60 minutes. The time and temperature may require optimization depending on the specific antibody.
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column, eluting with Reaction Buffer. This step is critical to prevent quenching of the thiol-reactive drug-linker in the subsequent step.
Protocol 2: Conjugation of OPSS-Val-Cit-PAB-MMAE to Reduced Antibody
This protocol details the conjugation of the thiol-reactive drug-linker to the generated free sulfhydryl groups on the antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
OPSS-Val-Cit-PAB-MMAE drug-linker, reconstituted in an organic solvent like DMSO
-
Quenching solution: N-acetylcysteine (NAC)
Procedure:
-
Reagent Preparation: Reconstitute the OPSS-Val-Cit-PAB-MMAE linker in DMSO to a stock concentration of ~10 mM.
-
Conjugation Reaction:
-
Cool the reduced antibody solution on ice.
-
Add the required volume of the drug-linker stock solution to the antibody. A molar ratio of 5-15 moles of linker per mole of antibody is a common starting point.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.
-
-
Quenching the Reaction: To cap any unreacted thiol groups on the antibody and consume excess linker, add a 20-fold molar excess of N-acetylcysteine and incubate for an additional 20 minutes.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC to remove unconjugated drug-linker, reaction byproducts, and aggregates.
Materials:
-
Crude ADC reaction mixture
-
Purification system (e.g., FPLC or HPLC)
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column
-
Purification Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the chosen chromatography column (SEC is commonly used for this step) with at least 3-5 column volumes of Purification Buffer.
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the ADC with the Purification Buffer. The ADC will typically elute as the main, high molecular weight peak, well-separated from the smaller, unconjugated drug-linker and quenching agent.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Buffer Exchange (if necessary): If a different formulation buffer is required, perform a buffer exchange using a desalting column or tangential flow filtration.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC
This protocol outlines the analytical method for determining the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.) and calculating the average DAR.
Materials:
-
Purified ADC sample
-
HIC column and HPLC system
-
Mobile Phases A and B (as described in Table 2)
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the HIC column with the starting mobile phase conditions.
-
Inject 10-20 µg of the prepared ADC sample.
-
Run the HPLC method using the gradient described in Table 2.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) (where 'n' is the number of conjugated drugs for that species)
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and characterization of an OPSS-Val-Cit-PAB-MMAE antibody-drug conjugate. Adherence to these methods, with appropriate optimization for the specific antibody and linker batch, will enable the generation of high-quality ADCs suitable for further preclinical evaluation. Accurate determination of the DAR and assessment of product purity are essential for ensuring the consistency, safety, and efficacy of these potent biotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
experimental procedure for Val-Cit linker cleavage assay
Application Notes: Val-Cit Linker Cleavage Assay
Introduction
Antibody-drug conjugates (ADCs) are a targeted therapy designed to deliver potent cytotoxic agents directly to cancer cells. A critical component of many successful ADCs is the cleavable linker, which connects the antibody to the cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide linker is a widely used, enzyme-cleavable system.[1][2] It is engineered to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1][3] This targeted release mechanism enhances the therapeutic window by maximizing cytotoxic effects on cancer cells while minimizing off-target toxicity.[]
This document provides a detailed protocol for an in vitro fluorescence-based assay to measure the enzymatic cleavage of a Val-Cit linker. This type of assay is fundamental for screening linker stability, evaluating ADC candidates, and understanding their mechanism of action.
Assay Principle
The assay quantifies the rate of linker cleavage by monitoring the increase in fluorescence over time. It employs a model substrate where the Val-Cit dipeptide is linked to a quenched fluorophore, such as 7-amino-4-methylcoumarin (AMC). In its conjugated form, the AMC fluorescence is quenched. Upon enzymatic cleavage of the amide bond between the linker and the fluorophore by Cathepsin B, the AMC is released, resulting in a quantifiable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the rate of linker cleavage.
Visualizing the ADC Mechanism and Assay Workflow
To understand the context and the procedure, the following diagrams illustrate the ADC's mechanism of action and the experimental workflow for the cleavage assay.
Figure 1. Mechanism of action for a Val-Cit linker-based ADC.
Figure 2. Experimental workflow for the Val-Cit cleavage assay.
Detailed Experimental Protocol
This protocol describes a fluorometric assay to determine the rate of Val-Cit linker cleavage by recombinant human Cathepsin B.
I. Materials and Reagents
-
Enzyme: Recombinant Human Cathepsin B (active)
-
Substrate: Fluorogenic Val-Cit substrate (e.g., Z-Val-Cit-AMC) or ADC with a Val-Cit linker.
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.
-
Enzyme Activation Buffer: Assay buffer used to dilute and activate the enzyme.
-
Control Inhibitor: Cathepsin B inhibitor (e.g., CA-074).
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~360-380 nm and emission at ~460-505 nm.
-
Plate: Black, flat-bottom 96-well microplate suitable for fluorescence assays.
-
General Lab Equipment: Pipettes, sterile tubes, incubator.
II. Method
A. Reagent Preparation
-
Assay Buffer: Prepare 50 mM Sodium Acetate buffer, adjust pH to 5.5. Just before use, add DTT and EDTA to final concentrations of 5 mM and 1 mM, respectively. DTT is a reducing agent required for Cathepsin B activity and should be added fresh.
-
Substrate Stock Solution: Dissolve the Val-Cit-AMC substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Enzyme Activation: Thaw the recombinant Cathepsin B on ice. Prepare a working solution by diluting the enzyme in pre-warmed (37°C) Enzyme Activation Buffer to the desired concentration (e.g., 40 nM for a 2X working stock). Incubate for 10-15 minutes at 37°C to ensure full activation.
B. Assay Procedure
-
Plate Setup: Add reagents to the wells of a 96-well plate according to the layout in Table 1. Prepare wells for test samples, a no-enzyme control, and a positive control (optional, with a known cleavable substrate).
-
Substrate Addition: Prepare a 2X working solution of the substrate (e.g., 20 µM) by diluting the stock solution in Assay Buffer. Add 50 µL of this 2X substrate solution to each well. The final substrate concentration will be 10 µM in a 100 µL reaction volume.
-
Pre-incubation: Pre-warm the plate to 37°C for 5 minutes in the plate reader.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the 2X activated Cathepsin B working solution (e.g., 40 nM) to the appropriate wells. For the no-enzyme control wells, add 50 µL of Assay Buffer. The final enzyme concentration will be 20 nM.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Data Presentation and Analysis
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Example 96-Well Plate Layout
| Well | 1-3 | 4-6 | 7-9 | 10-12 |
|---|---|---|---|---|
| A | Test ADC 1 | Test ADC 2 | Test ADC 3 | Positive Control |
| B | Test ADC 1 | Test ADC 2 | Test ADC 3 | Positive Control |
| C | Test ADC 1 | Test ADC 2 | Test ADC 3 | Positive Control |
| D | No-Enzyme Ctrl | No-Enzyme Ctrl | No-Enzyme Ctrl | No-Enzyme Ctrl |
| E | Buffer Blank | Inhibitor Ctrl | - | - |
| F | Buffer Blank | Inhibitor Ctrl | - | - |
| G | Buffer Blank | Inhibitor Ctrl | - | - |
| H | Standard Curve | Standard Curve | Standard Curve | Standard Curve |
All wells are run in triplicate for statistical significance.
Table 2: Example Raw Fluorescence Data (RFU)
| Time (min) | Test ADC 1 (Avg RFU) | No-Enzyme Control (Avg RFU) |
|---|---|---|
| 0 | 152 | 150 |
| 5 | 875 | 155 |
| 10 | 1640 | 161 |
| 15 | 2480 | 165 |
| 20 | 3315 | 170 |
| 25 | 4150 | 174 |
| 30 | 4985 | 178 |
Data Analysis
-
Background Subtraction: Subtract the average RFU of the buffer blank from all other readings.
-
Plot Data: Plot the background-subtracted RFU versus time for each sample.
-
Calculate Cleavage Rate: The initial rate of reaction is determined from the slope of the linear portion of the fluorescence versus time plot. This rate (RFU/min) can be converted to concentration/time (e.g., µM/min) using a standard curve generated with a known concentration of the free fluorophore (e.g., free AMC).
Table 3: Summary of Calculated Cleavage Rates
| Sample | Initial Cleavage Rate (RFU/min) | Relative Cleavage Rate (%) |
|---|---|---|
| Positive Control (Val-Cit) | 350.5 | 100% |
| Test ADC 1 | 161.2 | 46.0% |
| Test ADC 2 (e.g., Val-Ala linker) | 85.3 | 24.3% |
| Negative Control (Non-cleavable) | 1.2 | 0.3% |
Relative cleavage rates are normalized to the positive control.
Mechanism of Val-Cit-PABC Linker Cleavage
The Val-Cit linker is often used in conjunction with a self-immolative spacer, p-aminobenzylcarbamate (PABC), to ensure the release of an unmodified payload.
Figure 3. Two-stage release of payload via a self-immolative PABC spacer.
Upon cleavage of the peptide bond between Citrulline and the PABC spacer by Cathepsin B, the PABC moiety becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" process releases the payload in its original, active form.
Considerations and Further Assays
-
Linker Stability: While designed for lysosomal cleavage, Val-Cit linkers can show instability in mouse plasma due to cleavage by carboxylesterase Ces1C, a factor to consider in preclinical mouse models. Human neutrophil elastase has also been shown to cleave the linker, which may contribute to off-target toxicity like neutropenia.
-
Alternative Assays: For more comprehensive analysis, HPLC or LC-MS based assays can be used to directly quantify the released payload from a full ADC construct.
-
Cell-Based Assays: Ultimately, in vitro enzymatic assays should be followed by cell-based assays (e.g., cytotoxicity, internalization) to evaluate ADC performance in a biological context.
References
Application Notes and Protocols for Cysteine-Specific Antibody Conjugation using OPSS-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. ADCs leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.
This document provides detailed application notes and protocols for the use of OPSS-Val-Cit-PAB-OH , a cleavable linker designed for cysteine-specific conjugation. This linker system incorporates a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. Upon cleavage, a self-immolative p-aminobenzyl (PAB) spacer releases the active drug. The orthopyridyl disulfide (OPSS) group provides a reactive handle for specific covalent attachment to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures targeted cytotoxicity. The Val-Cit linker is designed to be stable in systemic circulation but is susceptible to enzymatic cleavage by cathepsin B within the lysosomal compartment of target cells. This selective cleavage initiates the release of the cytotoxic payload. The p-aminobenzyl carbamate (PAB) moiety acts as a self-immolative spacer, which, upon cleavage of the Val-Cit linker, spontaneously releases the active payload.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₁N₅O₇S₂ |
| Molecular Weight | 629.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Purity | ≥95% |
| Storage | Store at -20°C, protect from light and moisture |
Table 2: Representative Drug-to-Antibody Ratio (DAR) as a Function of Linker Molar Excess
The following data is representative and should be optimized for each specific antibody and payload.
| Molar Excess of OPSS-Val-Cit-PAB-Payload | Average DAR | Predominant Species |
| 2:1 | ~1.8 | DAR2 |
| 4:1 | ~3.5 | DAR4 |
| 6:1 | ~4.8 | DAR4, DAR6 |
| 8:1 | ~6.2 | DAR6, DAR8 |
| 10:1 | ~7.1 | DAR8 |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the generation of free thiol groups on the antibody for subsequent conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Quenching solution (e.g., N-ethylmaleimide)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Reduction: Add a controlled molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP per antibody) to the antibody solution. The exact molar ratio will depend on the desired average DAR and should be optimized.
-
Incubation: Incubate the reaction mixture at 37°C for 1-3 hours to achieve partial reduction of the interchain disulfide bonds.
-
Purification: Immediately purify the reduced antibody using a pre-equilibrated SEC column to remove the excess reducing agent.
Protocol 2: Conjugation of OPSS-Val-Cit-PAB-Payload to Reduced Antibody
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
OPSS-Val-Cit-PAB-Payload, dissolved in DMSO to a stock concentration of 10 mM
-
Conjugation buffer (as above)
Procedure:
-
Drug-Linker Preparation: Prepare a fresh solution of the OPSS-Val-Cit-PAB-Payload in DMSO.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR (refer to Table 2 for guidance).
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction should be performed in the dark to protect light-sensitive components.
Protocol 3: Purification and Characterization of the Antibody-Drug Conjugate
Materials:
-
Crude ADC from Protocol 2
-
Purification columns (e.g., SEC, Hydrophobic Interaction Chromatography - HIC)
-
Characterization instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, Mass Spectrometer)
Procedure:
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction byproducts using SEC or HIC.[1][2][3]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy or HIC-HPLC.[4]
-
Purity and Homogeneity: Assess the purity and distribution of DAR species using HIC-HPLC.
-
Mass Confirmation: Confirm the covalent attachment of the drug-linker and obtain an accurate DAR value using mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Mechanism of action of a Val-Cit-PAB ADC.
Caption: Logical relationships of linker components.
References
Application Notes and Protocols for Payload Attachment to OPSS-Val-Cit-PAB-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The OPSS-Val-Cit-PAB-OH linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is designed for high stability in systemic circulation and specific cleavage by intracellular proteases, ensuring the controlled release of a cytotoxic payload at the tumor site.
The linker features three key components:
-
OPSS (Orthopyridyl Disulfide): A reactive group for covalent attachment to thiol moieties on a monoclonal antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is a specific substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.
-
PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, undergoes a 1,6-elimination to release the unmodified payload.[1]
These application notes provide a comprehensive guide to the attachment of a payload to the this compound linker, including detailed experimental protocols, quantitative data, and visualizations of the key processes.
Data Presentation
Table 1: Representative Payload Conjugation Efficiency
The following table summarizes typical reaction parameters and expected yields for the conjugation of a payload with a carboxylic acid functional group to the PAB-OH moiety of the linker via an ester bond. The efficiency of the conjugation can be influenced by the specific payload, solvent, and coupling agents used.
| Payload Type | Coupling Method | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Reference |
| Carboxylic Acid | DCC/DMAP | Dichloromethane | 3 | 20 | 65-95 | [2] |
| Carboxylic Acid | HATU | DMF | 20 | Room Temp | 28 | [3] |
| Activated Ester (e.g., NHS ester) | Amine Nucleophile | DMF | 16 | Room Temp | 85-95 | [4] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Val-Cit-PAB-Payload Conjugate
The rate of payload release is determined by the kinetics of Cathepsin B-mediated cleavage of the Val-Cit dipeptide. While specific kinetic parameters can vary slightly depending on the payload, the following table provides representative values for a vc-MMAE (Val-Cit-PAB-Monomethyl Auristatin E) conjugate. Studies have shown that the cleavage rate is largely independent of the antibody carrier.
| Substrate | Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Val-Cit-PAB-Fluorophore | Cathepsin B | - | - | 8500 ± 350 | |
| vc-MMAE ADC | Cathepsin B | No significant difference across different ADCs | No significant difference across different ADCs | Not specified |
Note: The value for the fluorogenic substrate is provided for comparison. Direct kinetic parameters for specific ADCs are not always publicly available but are expected to be in a similar range of efficiency.
Table 3: Plasma Stability of Val-Cit Linker-Based ADCs
The stability of the linker in plasma is crucial to prevent premature payload release and associated off-target toxicity. The Val-Cit linker generally exhibits high stability in human plasma but can be susceptible to cleavage by rodent carboxylesterases.
| Species | Plasma Stability (Intact ADC after 6 days) | Key Cleavage Enzyme (in rodents) | Reference |
| Human | >99% | - | |
| Cynomolgus Monkey | >99% | - | |
| Rat | ~97.5% (2.5% free payload) | Carboxylesterase | |
| Mouse | ~75% (25% free payload) | Carboxylesterase 1C |
Experimental Protocols
Protocol 1: Attachment of a Carboxylic Acid-Containing Payload to this compound via Steglich Esterification
This protocol describes the conjugation of a payload containing a carboxylic acid to the hydroxyl group of the PAB spacer using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method is known for its mild reaction conditions and good yields, even with sterically hindered substrates.
Materials:
-
This compound linker
-
Carboxylic acid-containing payload (e.g., a cytotoxic drug)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for payload solubility)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
-
Silica gel for column chromatography or preparative HPLC system for purification
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Set up the reaction under an inert atmosphere (Nitrogen or Argon).
-
Dissolve this compound (1.0 eq.) and the carboxylic acid-containing payload (1.1 eq.) in anhydrous DCM. If the payload has poor solubility in DCM, a minimal amount of anhydrous DMF can be used as a co-solvent.
-
Add DMAP (0.1 eq.) to the solution.
-
-
Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the desired OPSS-Val-Cit-PAB-Payload conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as:
-
Mass Spectrometry (MS): To verify the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the formation of the ester bond.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
-
Mandatory Visualization
Caption: Workflow for payload attachment via Steglich esterification.
Caption: Signaling pathway of payload release from a Val-Cit-PAB linker.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of OPSS-Val-Cit-PAB-Payload Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the essential analytical techniques required to characterize Antibody-Drug Conjugates (ADCs) utilizing the OPSS-Val-Cit-PAB-Payload linker-drug system. This system features a cysteine-reactive ortho-pyridyl disulfide (OPSS) group for conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a cytotoxic payload. For the purpose of these protocols, Monomethyl Auristatin E (MMAE) is used as the exemplary payload, a potent anti-mitotic agent.
The characterization of these complex biotherapeutics is critical to ensure their safety, efficacy, and batch-to-batch consistency. The following sections detail the application of key analytical methods for assessing critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), drug load distribution, aggregate and fragment content, and charge heterogeneity.
Determination of Drug-to- Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
Application Note: Hydrophobic Interaction Chromatography (HIC) is a cornerstone technique for the characterization of cysteine-linked ADCs.[1][2] The conjugation of the hydrophobic linker-payload to the antibody increases its overall hydrophobicity. HIC separates ADC species based on these differences in hydrophobicity, allowing for the resolution of species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[1][3] The separation is performed under non-denaturing conditions, which preserves the native structure of the ADC.[4] A salt gradient is used for elution, where species with higher DAR values are more retained and elute at lower salt concentrations. The resulting chromatogram provides a profile of the drug load distribution, and the weighted average DAR can be calculated from the peak areas of the different species.
Quantitative Data Summary: HIC Analysis
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 10.2 |
| DAR2 | 12.1 | 25.5 |
| DAR4 | 15.3 | 40.8 |
| DAR6 | 17.9 | 18.3 |
| DAR8 | 20.1 | 5.2 |
| Weighted Average DAR | - | 3.8 |
Experimental Protocol: HIC-HPLC
Instrumentation:
-
HPLC system with a biocompatible flow path (e.g., Agilent 1290 Infinity II Bio LC System)
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)
Reagents:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) isopropanol
-
Sample Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in PBS.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Injection: Inject 20-50 µg of the ADC sample.
-
Chromatographic Separation:
-
Flow rate: 0.8 mL/min
-
Gradient:
-
0-2 minutes: 100% Mobile Phase A
-
2-22 minutes: Linear gradient from 0% to 100% Mobile Phase B
-
22-27 minutes: 100% Mobile Phase B
-
27-32 minutes: Return to 100% Mobile Phase A and re-equilibrate
-
-
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species and calculate the weighted average DAR using the following formula: Weighted Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
Analysis of ADC Purity and Drug-to-Antibody Ratio by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for assessing the purity of ADCs and can also be used to determine the DAR, particularly after reduction of the ADC. Due to the use of organic solvents and acidic mobile phases, the analysis is performed under denaturing conditions. For cysteine-linked ADCs, the non-covalent interactions holding the light and heavy chains together can be disrupted. Therefore, a common approach is to reduce the interchain disulfide bonds to separate the light and heavy chains. The unconjugated and conjugated chains can then be resolved and quantified to calculate the DAR.
Quantitative Data Summary: Reduced RP-HPLC Analysis
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (LC) | 8.2 | 24.5 |
| LC-Drug | 10.5 | 25.5 |
| Heavy Chain (HC) | 12.8 | 5.0 |
| HC-Drug | 14.9 | 20.0 |
| HC-Drug₂ | 16.5 | 20.0 |
| HC-Drug₃ | 17.8 | 5.0 |
| Weighted Average DAR | - | 3.8 |
Experimental Protocol: Reduced RP-HPLC
Instrumentation:
-
U(H)PLC system with a diode array detector
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, 1000Å, 8 µm, 2.1 x 150 mm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reduction Buffer: 6 M Guanidine HCl, 100 mM Tris, pH 7.5
-
Reducing Agent: 1 M Dithiothreitol (DTT)
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add an equal volume of Reduction Buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the reduced ADC sample.
-
Chromatographic Separation:
-
Flow rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Gradient:
-
0-5 minutes: 20% Mobile Phase B
-
5-25 minutes: Linear gradient from 20% to 60% Mobile Phase B
-
25-30 minutes: Linear gradient from 60% to 90% Mobile Phase B
-
30-35 minutes: 90% Mobile Phase B
-
35-40 minutes: Return to 20% Mobile Phase B and re-equilibrate
-
-
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.
Assessment of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
Application Note: Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments in biotherapeutic preparations, including ADCs. Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity. The conjugation of hydrophobic linker-payloads can increase the propensity for aggregation. SEC separates molecules based on their hydrodynamic radius in solution under non-denaturing conditions. Larger molecules like aggregates elute first, followed by the monomer, and then smaller fragments.
Quantitative Data Summary: SEC Analysis
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 8.9 | 2.1 |
| Monomer | 10.5 | 97.5 |
| Fragments | 12.3 | 0.4 |
Experimental Protocol: SEC-HPLC
Instrumentation:
-
HPLC or UPLC system
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm)
Reagents:
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase for at least 2 column volumes.
-
Injection: Inject 20-50 µg of the ADC sample.
-
Chromatographic Separation:
-
Flow rate: 0.5 mL/min
-
Run type: Isocratic
-
Run time: 20 minutes
-
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks to determine their relative percentages.
Mass Determination and Structural Confirmation by Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful technique for the characterization of ADCs, providing precise mass measurements that can confirm the identity of the ADC, determine the DAR, and identify the location of conjugation. Analysis can be performed at three levels:
-
Intact Mass Analysis: Provides the mass of the entire ADC, allowing for the determination of the drug load distribution and average DAR under native or denaturing conditions.
-
Subunit Mass Analysis: After reduction of the ADC, the masses of the light and heavy chains are measured, providing information on the drug distribution on each chain.
-
Peptide Mapping: The ADC is digested into smaller peptides, and the drug-conjugated peptides are identified by LC-MS/MS, confirming the conjugation sites.
Quantitative Data Summary: Intact Mass Analysis (Native MS)
| Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 10.5 |
| DAR2 | 149,990 | 25.2 |
| DAR4 | 151,930 | 41.1 |
| DAR6 | 153,870 | 18.0 |
| DAR8 | 155,810 | 5.2 |
| Average DAR | - | 3.8 |
Experimental Protocol: LC-MS for Subunit Analysis
Instrumentation:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column (e.g., C4, 2.1 mm x 50 mm, 1.7 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reduction Reagents: As described in the RP-HPLC protocol.
Procedure:
-
Sample Preparation: Reduce the ADC sample as described in the RP-HPLC protocol.
-
LC Separation:
-
Flow rate: 0.3 mL/min
-
Column Temperature: 60°C
-
Gradient: A suitable gradient to separate the light and heavy chains (e.g., 20-60% B over 15 minutes).
-
-
MS Analysis:
-
Acquire data in positive ion mode.
-
Set the mass range to capture the expected m/z values for the light and heavy chains.
-
Use appropriate source conditions (e.g., capillary voltage, source temperature) to ensure efficient ionization.
-
-
Data Analysis: Deconvolute the mass spectra for the light and heavy chain peaks to obtain their masses. Calculate the drug load on each chain and the overall average DAR.
Charge Variant Analysis by Imaged Capillary Isoelectric Focusing (iCIEF)
Application Note: Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique used to separate proteins based on their isoelectric point (pI). It is a valuable tool for assessing the charge heterogeneity of ADCs, which can arise from post-translational modifications or from the conjugation process itself. The conjugation of the linker-payload can alter the overall charge of the antibody, leading to the formation of different charge variants. iCIEF separates these variants in a capillary containing a pH gradient, allowing for their quantification.
Quantitative Data Summary: iCIEF Analysis
| Variant | pI | Relative Abundance (%) |
| Acidic | < 7.0 | 15.3 |
| Main Peak | 7.2 | 75.1 |
| Basic | > 7.4 | 9.6 |
Experimental Protocol: iCIEF
Instrumentation:
-
iCIEF system (e.g., ProteinSimple Maurice)
Reagents:
-
Anolyte: 80 mM Phosphoric Acid
-
Catholyte: 100 mM Sodium Hydroxide
-
Pharmalyte/Ampholytes: A mixture of broad-range (e.g., pH 3-10) and narrow-range ampholytes to create the desired pH gradient.
-
Urea: For denaturing conditions, if required.
-
pI Markers: A set of proteins with known pI values for calibration.
Procedure:
-
Sample Preparation: Mix the ADC sample (at ~0.2 mg/mL) with a solution containing the ampholytes, urea (if used), and pI markers.
-
Capillary Loading: Load the anolyte, sample mixture, and catholyte into the capillary.
-
Focusing: Apply a high voltage to create the pH gradient and focus the proteins at their respective pI values.
-
Imaging: Image the entire capillary using a UV detector to obtain the electropherogram.
-
Data Analysis: Integrate the peak areas of the acidic, main, and basic variants to determine their relative percentages. Use the pI markers to calibrate the pH gradient and determine the pI of each variant.
Visualizations
Caption: A typical workflow for the synthesis, purification, and analytical characterization of ADCs.
Caption: The signaling pathway of MMAE following its release from an ADC within a target cancer cell.
References
Application Notes and Protocols for OPSS-Val-Cit-PAB-OH in Preclinical Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The OPSS-Val-Cit-PAB-OH linker is a critical component in the development of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. This linker system connects a monoclonal antibody to a potent cytotoxic payload, enabling selective delivery to tumor cells. The Valine-Citrulline (Val-Cit) dipeptide is specifically designed for cleavage by lysosomal proteases, primarily cathepsin B, which is often upregulated in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[][2] The p-aminobenzyl alcohol (PAB) component acts as a self-immolative spacer, ensuring the efficient release of the unmodified active payload following Val-Cit cleavage. The pyridyl disulfide (OPSS) group provides a reactive handle for conjugation to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
These application notes provide a comprehensive overview of the use of this compound in preclinical ADC development, including detailed protocols for key experiments and a summary of relevant quantitative data to guide researchers in this field.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a multi-step process that ensures targeted payload delivery and activation.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH, preventing premature payload release.[] The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Payload Release: Within the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide bond. This enzymatic cleavage triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, typically by interfering with critical cellular processes such as microtubule dynamics or DNA replication, ultimately leading to apoptosis of the cancer cell.
Data Presentation
The following tables summarize key quantitative data from preclinical studies of ADCs utilizing Val-Cit linkers. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers
| Antibody Target | Payload | Cell Line | IC50 (pM) | Reference |
| HER2 | MMAE | HER2+ cell line | 14.3 | [3] |
| CD30 | MMAE | L540cy HD | N/A (Tumor growth inhibition data provided) | [4] |
| ICAM1 | MMAE | HuCCT1 (CCA) | ~100 | |
| ICAM1 | DXd | HuCCT1 (CCA) | ~10 |
IC50 values represent the concentration of ADC required to inhibit cell growth by 50%. N/A indicates that specific IC50 values were not provided in the cited source, which instead focused on in vivo efficacy.
Table 2: In Vivo Efficacy of ADCs with Val-Cit Linkers in Xenograft Models
| Antibody Target | Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ICAM1 | MMAE | CCA tumor xenograft | 5 mg/kg, every 3 days | 62 | |
| ICAM1 | DXd | CCA tumor xenograft | 5 mg/kg, every 3 days | 73 | |
| HER2 | Auristatin | NCI-N87 | 2.5 and 5.0 mg/kg | Dose-dependent inhibition | |
| 5T4 | MMAF | N/A | N/A | Model used for PK/PD analysis |
Tumor growth inhibition is often reported as a percentage reduction in tumor volume compared to a control group.
Table 3: Pharmacokinetic Parameters of ADCs with Val-Cit Linkers
| Antibody Target | Payload | Species | Half-life (t1/2) | Clearance | Reference |
| CD30 | MMAE | Mouse | Slower for lower DARs | Slower for lower DARs | |
| HER2 | DM1 | Mouse | N/A | N/A | |
| 5T4 | MMAF | N/A (Model) | N/A | N/A |
Pharmacokinetic parameters are highly dependent on the specific antibody, payload, and drug-to-antibody ratio (DAR).
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs. The following sections provide step-by-step methodologies for key preclinical experiments.
Protocol 1: ADC Conjugation via Cysteine-Based Strategy
This protocol describes the conjugation of a thiol-reactive linker-payload, such as one containing an OPSS group, to a monoclonal antibody through partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
OPSS-Val-Cit-PAB-Payload
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification column (e.g., Sephadex G-25)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the reaction buffer.
-
Adjust the antibody concentration to 5-20 mg/mL.
-
-
Partial Reduction of Antibody:
-
Add a calculated molar excess of the reducing agent (e.g., TCEP) to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Linker-Payload Preparation:
-
Dissolve the OPSS-Val-Cit-PAB-Payload in an organic co-solvent like DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the dissolved linker-payload to the reduced antibody solution. The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction for 1-4 hours at 4°C or room temperature with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Confirm the identity and purity of the ADC using SDS-PAGE and mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma from different species to assess the potential for premature payload release.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., ELISA, LC-MS)
Procedure:
-
Sample Preparation:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Prepare a control sample by diluting the ADC in PBS.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
-
Time Points:
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
-
Analysis:
-
The amount of intact ADC and/or released payload can be quantified using various methods:
-
ELISA: Use a sandwich ELISA to measure the concentration of total antibody and antibody-conjugated drug. A decrease in the conjugated drug concentration over time indicates linker instability.
-
LC-MS: Use liquid chromatography-mass spectrometry to determine the average DAR at each time point. A decrease in DAR signifies payload loss. Free payload can also be quantified by LC-MS after extraction from the plasma.
-
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or antibody solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (Ag+)
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
-
ADC Administration:
-
Administer the ADC, unconjugated antibody, or vehicle control to the respective groups, typically via intravenous (i.v.) injection. The dosing schedule (e.g., single dose, multiple doses) should be defined.
-
-
Monitoring:
-
Measure tumor volume using calipers and body weight of the mice regularly (e.g., twice a week).
-
Monitor the general health and behavior of the animals.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a certain size or at a predetermined time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
If applicable, monitor survival and generate Kaplan-Meier survival curves.
-
At the end of the study, tumors and major organs may be collected for further analysis (e.g., histology, target engagement).
-
Conclusion
The this compound linker is a well-established and versatile tool for the preclinical development of ADCs. Its cathepsin-B cleavable design allows for targeted payload release within tumor cells, a critical feature for achieving a favorable therapeutic index. The protocols and data presented in these application notes provide a framework for researchers to effectively synthesize, characterize, and evaluate ADCs incorporating this linker system. A thorough understanding of the experimental methodologies and careful interpretation of the data are essential for advancing promising ADC candidates towards clinical development.
References
Application Notes and Protocols for Scaling Up OPSS-Val-Cit-PAB-OH Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The OPSS-Val-Cit-PAB-OH linker is a cleavable linker system designed for targeted drug release. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring intracellular release of the cytotoxic payload. The p-aminobenzyl carbamate (PAB) group acts as a self-immolative spacer, which upon cleavage of the Val-Cit linker, releases the active drug. The ortho-pyridyl disulfide (OPSS) group is a reactive handle for conjugation to the antibody, typically via reaction with free thiol groups on cysteine residues.
Scaling up the conjugation reaction from the bench to pilot and manufacturing scales presents significant challenges. Maintaining consistency in product quality, including the drug-to-antibody ratio (DAR), purity, and stability, is paramount. This document provides detailed application notes and protocols for the successful scaling up of this compound conjugation reactions, focusing on critical process parameters, purification strategies, and analytical characterization.
Core Principles of Scaling Up ADC Conjugation
Successful scale-up of ADC conjugation reactions requires careful consideration of several factors to ensure a consistent and reproducible manufacturing process. The primary goal is to maintain the critical quality attributes (CQAs) of the ADC, such as the average drug-to-antibody ratio (DAR), the distribution of different DAR species, the percentage of monomeric ADC, and the levels of residual free drug-linker and other impurities.
Key considerations for scaling up include:
-
Reaction Kinetics and Stoichiometry: The molar ratio of the drug-linker to the antibody is a critical parameter that directly influences the average DAR. As the reaction volume increases, maintaining consistent mixing and local concentrations becomes more challenging.
-
Process Parameters: Temperature, pH, reaction time, and the concentration of reactants must be precisely controlled. Deviations in these parameters can lead to incomplete conjugation, side reactions, or degradation of the antibody or ADC.
-
Purification: Efficient removal of unreacted drug-linker, residual solvents, and process-related impurities is crucial for the safety and efficacy of the ADC. Purification methods must be scalable and robust. Tangential Flow Filtration (TFF) is a commonly used technique for buffer exchange and removal of small molecule impurities in large-scale ADC production.
-
Analytical Characterization: A comprehensive suite of analytical methods is required to monitor the CQAs of the ADC at each stage of the manufacturing process. These methods must be validated to ensure they are accurate, precise, and reliable.
Experimental Protocols
This section provides detailed protocols for a typical cysteine-based conjugation of an OPSS-Val-Cit-PAB-activated payload to a monoclonal antibody, from lab scale to pilot scale.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
OPSS-Val-Cit-PAB-Payload (activated drug-linker)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Reaction Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Quenching Agent (e.g., N-acetylcysteine)
-
Organic Co-solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Diafiltration/Ultrafiltration System (Tangential Flow Filtration - TFF)
-
Analytical instruments: UV-Vis Spectrophotometer, HPLC (SEC, HIC, RP), Mass Spectrometer
Logical Workflow for ADC Conjugation and Scale-Up
Caption: Experimental workflow for ADC conjugation and scale-up.
Protocol 1: Lab-Scale Conjugation (10 mg Antibody)
-
Antibody Preparation:
-
Start with a 10 mg/mL solution of the mAb.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a centrifugal filter unit.
-
Adjust the final antibody concentration to 10 mg/mL in Reaction Buffer.
-
-
Antibody Reduction:
-
Add a calculated amount of TCEP solution (e.g., 2.5 molar equivalents per antibody) to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Prepare a 10 mM stock solution of the OPSS-Val-Cit-PAB-Payload in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Add the desired molar excess of the drug-linker solution (e.g., 5-10 fold molar excess over available thiols) to the reduced antibody solution while gently stirring. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted drug-linker.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker, quenching agent, and DMSO using a desalting column or by repeated buffer exchange with Purification Buffer using a centrifugal filter unit.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the average DAR using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the monomer content and aggregation level by Size Exclusion Chromatography (SEC).
-
Confirm the identity and DAR distribution by mass spectrometry (optional at this scale).
-
Protocol 2: Pilot-Scale Conjugation (1 g Antibody)
-
Antibody Preparation:
-
Thaw the required amount of bulk mAb.
-
Utilize a TFF system to perform buffer exchange into the Reaction Buffer and adjust the antibody concentration to 10 mg/mL.
-
-
Antibody Reduction:
-
In a temperature-controlled reaction vessel with controlled agitation, add the calculated amount of TCEP solution.
-
Maintain the temperature at 37°C and incubate for 1-2 hours. Monitor the reaction progress if possible.
-
-
Drug-Linker Preparation:
-
Prepare the required volume of the 10 mM drug-linker stock solution in DMSO.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Add the drug-linker solution to the reaction vessel at a controlled rate to ensure uniform mixing and avoid high local concentrations. Maintain the final DMSO concentration below 10% (v/v).
-
Incubate for 1-2 hours at room temperature with controlled agitation, protected from light.
-
-
Quenching:
-
Add the quenching solution (N-acetylcysteine) to the reactor and mix for 20-30 minutes.
-
-
Purification:
-
Use a TFF system for purification. Perform diafiltration with at least 5-7 diavolumes of Purification Buffer to remove small molecule impurities.
-
Concentrate the purified ADC to the desired final concentration.
-
-
Characterization:
-
Perform a comprehensive analysis of the purified ADC, including:
-
Protein concentration (UV-Vis at 280 nm).
-
Average DAR (HIC-HPLC).
-
Monomer content and aggregation (SEC-HPLC).
-
Residual free drug-linker (RP-HPLC).
-
Bioburden and endotoxin levels.
-
-
Data Presentation: Scaling Up this compound Conjugation
The following tables summarize representative data from a scale-up study of an ADC conjugation reaction. The goal is to demonstrate the consistency of the process and the final product's critical quality attributes across different scales.
Table 1: Process Parameters for ADC Conjugation at Different Scales
| Parameter | Lab Scale (10 mg) | Bench Scale (100 mg) | Pilot Scale (1 g) |
| Antibody Concentration | 10 mg/mL | 10 mg/mL | 10 mg/mL |
| TCEP (molar eq.) | 2.5 | 2.5 | 2.5 |
| Reduction Temperature | 37°C | 37°C | 37°C |
| Reduction Time | 1.5 hours | 1.5 hours | 1.5 hours |
| Drug-Linker (molar eq.) | 7.0 | 7.0 | 7.0 |
| Conjugation Temperature | 22°C | 22°C | 22°C |
| Conjugation Time | 1 hour | 1 hour | 1 hour |
| DMSO Concentration | 8% (v/v) | 8% (v/v) | 8% (v/v) |
Table 2: Comparison of Critical Quality Attributes of Purified ADC Across Scales
| Critical Quality Attribute | Lab Scale (10 mg) | Bench Scale (100 mg) | Pilot Scale (1 g) | Specification |
| Average DAR (HIC) | 3.8 | 3.9 | 3.8 | 3.5 - 4.5 |
| Monomer Purity (SEC) | >98% | >98% | >98% | ≥95% |
| Aggregation (SEC) | <2% | <2% | <2% | ≤5% |
| Unconjugated Antibody (HIC) | <5% | <5% | <5% | ≤10% |
| Residual Free Drug-Linker | <1 µg/mg mAb | <1 µg/mg mAb | <1 µg/mg mAb | Report Value |
| Process Yield | ~85% | ~88% | ~90% | ≥80% |
Signaling Pathways and Logical Relationships
The mechanism of action of a Val-Cit linker-based ADC involves a series of steps, from binding to the target cell to the release of the cytotoxic payload.
Caption: Mechanism of action for a Val-Cit linker-based ADC.
Conclusion
The successful scaling up of this compound conjugation reactions is achievable through a well-defined and controlled process. By carefully managing critical process parameters, implementing robust and scalable purification methods, and utilizing a comprehensive suite of analytical techniques, it is possible to produce a consistent and high-quality antibody-drug conjugate at different scales. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to navigate the challenges of scaling up ADC manufacturing, ultimately facilitating the transition of these promising therapeutics from the laboratory to the clinic.
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates with Valine-Citrulline Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. A key component of many successful ADCs is the linker that connects the antibody to the payload. Valine-citrulline (Val-Cit) linkers are widely used due to their susceptibility to cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This enzymatic cleavage ensures the specific release of the cytotoxic payload within the target cell, enhancing efficacy while minimizing systemic toxicity.[2][3][4]
The conjugation process, however, results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibodies, residual free drug-linker, and aggregates.[5] Therefore, a robust and efficient purification strategy is critical to ensure the safety, efficacy, and homogeneity of the final ADC product. This document provides detailed application notes and protocols for the multi-step purification of ADCs featuring Val-Cit linkers.
Overall Purification Workflow
A typical purification workflow for Val-Cit linker-containing ADCs is a multi-step process designed to remove process-related and product-related impurities. The general strategy involves an initial capture and buffer exchange step, followed by polishing steps to separate ADC species with different DARs and to remove aggregates.
Caption: A typical multi-step workflow for the purification of ADCs.
Step 1: Initial Capture and Buffer Exchange using Tangential Flow Filtration (TFF)
Application Note:
Tangential Flow Filtration (TFF) is a critical first step in ADC purification. It is primarily used for buffer exchange to remove organic solvents (e.g., DMSO, DMAc) used in the conjugation reaction and to eliminate unconjugated drug-linker molecules. This step is essential for preparing the crude ADC mixture for subsequent chromatography steps. TFF operates by creating a tangential flow of the sample across a semi-permeable membrane, which allows smaller molecules like solvents and unconjugated drugs to pass through while retaining the larger ADC molecules.
Experimental Protocol: TFF for Buffer Exchange
| Parameter | Recommended Value/Range |
| Membrane | 30 kDa MWCO Polyethersulfone (PES) |
| Feed Flow Rate | 5 L/min/m² |
| Transmembrane Pressure (TMP) | 10-20 psi |
| Initial Concentration | Concentrate to 25-30 g/L |
| Diafiltration | 6-10 diavolumes with the HIC binding buffer |
| Final Concentration | To the desired concentration for the next step |
Methodology:
-
System Preparation: Install a 30 kDa MWCO Pellicon® Capsule or a similar TFF cassette into a compatible TFF system. Condition the membrane by flushing with the desired formulation buffer.
-
Sample Loading: Load the crude ADC conjugation mixture into the feed tank.
-
Initial Concentration: Concentrate the ADC solution to a target concentration of 25-30 g/L.
-
Diafiltration: Perform a constant-volume diafiltration with at least 6-10 diavolumes of the initial buffer for the next chromatography step (e.g., HIC binding buffer). This will effectively remove residual organic solvents and unconjugated drug-linker.
-
Final Concentration & Recovery: Concentrate the diafiltered ADC solution to the desired volume and recover the product from the TFF system.
Step 2: Separation of DAR Species by Hydrophobic Interaction Chromatography (HIC)
Application Note:
Hydrophobic Interaction Chromatography (HIC) is the primary technique for separating ADC species with different drug-to-antibody ratios (DARs). The conjugation of hydrophobic payloads, such as MMAE, to the antibody increases its overall hydrophobicity in proportion to the DAR. HIC separates molecules based on these differences in hydrophobicity. ADCs are bound to the HIC resin in a high-salt buffer and are eluted by decreasing the salt concentration. Species with higher DARs are more hydrophobic and thus bind more tightly to the column, eluting at lower salt concentrations.
Caption: Principle of HIC for separating ADC species based on hydrophobicity.
Experimental Protocol: HIC for DAR Separation
| Parameter | Recommended Value/Range |
| Column | Phenyl or Butyl-based HIC column (e.g., Tosoh TSKgel Butyl-NPR) |
| Mobile Phase A (Binding) | 1.0-1.5 M Ammonium Sulfate in 25-50 mM Sodium Phosphate, pH 6.8-7.0 |
| Mobile Phase B (Elution) | 25-50 mM Sodium Phosphate, pH 6.8-7.0 (with optional 5-25% IPA) |
| Flow Rate | 0.5-1.0 mL/min for analytical; variable for preparative |
| Gradient | Linear or step gradient from high to low salt concentration |
| Detection | UV at 280 nm |
Methodology:
-
Sample Preparation: Adjust the ADC sample to the initial high salt concentration of Mobile Phase A. This can be done by adding a concentrated salt solution.
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of the binding buffer (a mixture of Mobile Phase A and B, typically with a high percentage of A).
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a decreasing salt gradient (increasing percentage of Mobile Phase B). A linear gradient over 30 CV is a good starting point for method development.
-
Fraction Collection: Collect fractions corresponding to the different DAR species. The unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, and so on.
-
Analysis: Analyze the collected fractions by HIC-HPLC or other methods to determine the DAR and purity.
Step 3: Aggregate Removal by Size Exclusion Chromatography (SEC)
Application Note:
Size Exclusion Chromatography (SEC) is a crucial polishing step to remove high molecular weight (HMW) species, or aggregates, that may have formed during the conjugation or previous purification steps. Aggregation is a critical quality attribute to control as it can impact the efficacy and immunogenicity of the ADC. SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, are excluded from the pores of the chromatography resin and therefore travel a shorter path, eluting first. Smaller molecules, like the ADC monomer, can enter the pores and have a longer path, thus eluting later.
Caption: Principle of SEC for separating ADC monomers from aggregates.
Experimental Protocol: SEC for Aggregate Removal
| Parameter | Recommended Value/Range |
| Column | e.g., TSKgel G3000SWxl or Agilent AdvanceBio SEC 300Å |
| Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 or 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 |
| Flow Rate | 0.5-1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 280 nm |
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Loading: Inject the ADC sample (pooled fractions from HIC) onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Run the column isocratically with the mobile phase.
-
Fraction Collection: Collect the fraction corresponding to the main peak, which is the ADC monomer. The aggregates will elute in earlier fractions.
-
Analysis: Analyze the collected monomer fraction by analytical SEC to confirm the removal of aggregates.
Optional/Alternative Steps
-
Protein A Affinity Chromatography: Can be used as an initial capture step for the crude ADC mixture, especially if the starting material is a cell culture supernatant. Elution is typically achieved at low pH, which should be carefully evaluated for its impact on ADC stability.
-
Ion Exchange Chromatography (IEX): IEX can be used as a polishing step to separate charge variants of the ADC, which can arise from post-translational modifications of the antibody or from the conjugation process itself. The presence of the drug-linker can, however, complicate the separation.
Quality Control and Characterization of Purified ADC
After purification, it is essential to characterize the ADC to ensure it meets the required quality attributes.
1. Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC:
-
Principle: Analytical HIC is the gold standard for determining the average DAR and the distribution of different DAR species.
-
Protocol: A similar protocol to the preparative HIC can be used, but on an analytical scale with a linear gradient to resolve all DAR species. The average DAR is calculated from the peak areas of the different species.
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: Analytical SEC is used to determine the percentage of monomer, aggregates, and fragments in the final purified ADC.
-
Protocol: A standard SEC protocol as described above is used. Purity is determined by the percentage of the main monomer peak area.
3. Purity and Identity by CE-SDS:
-
Principle: Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) is a high-resolution technique used to assess the purity and identity of the ADC under both reducing and non-reducing conditions.
-
Protocol: The ADC is denatured and coated with SDS, and then separated based on its molecular size in a capillary. This can reveal the presence of fragments and confirm the covalent association of the drug-linker to the antibody chains.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of a Val-Cit linker-containing ADC. These values are illustrative and will vary depending on the specific antibody, payload, and process parameters.
| Purification Step | Key Objective | Typical Recovery | Purity Achieved (Monomer) | Impurity Reduction |
| TFF (Buffer Exchange) | Removal of solvent & free drug | >95% | N/A | >99% removal of small molecules |
| HIC (DAR Separation) | Isolation of specific DAR species | 60-85% | >98% | Enrichment of target DAR species |
| SEC (Aggregate Removal) | Removal of HMW species | >90% | >99% | Reduction of aggregates to <1% |
| Overall Process | ~50-70% | >99% |
Conclusion
The purification of ADCs with Val-Cit linkers is a complex but manageable process that requires a multi-step strategy to ensure a final product with high purity, homogeneity, and a well-defined drug-to-antibody ratio. The combination of Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography provides a robust platform for achieving these goals. The detailed protocols and application notes provided in this document serve as a guide for researchers and scientists in the development and optimization of their ADC purification processes. Rigorous in-process and final product characterization are paramount to guaranteeing the quality and consistency of these potent biotherapeutics.
References
- 1. Removal of Aggregates During Bispecific Antibody Purification Using Hydrophobic Interaction Chromatography [mdpi.com]
- 2. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 5. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: The stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical quality attribute that directly influences its therapeutic index—balancing efficacy and toxicity.[1][2][3] An ideal ADC must remain intact in the bloodstream to prevent premature release of its cytotoxic payload, which could lead to off-target toxicity, while ensuring maximal delivery of the payload to the target tumor cells.[3][4] This document provides a comprehensive set of protocols for assessing the in vitro stability of ADCs in human plasma. The described methodologies include immunoaffinity capture followed by liquid chromatography-mass spectrometry (LC-MS) for drug-to-antibody ratio (DAR) analysis, LC-MS/MS for quantification of released payload, and size-exclusion chromatography (SEC) for monitoring aggregation. These assays collectively provide a robust profile of an ADC's behavior in a physiologically relevant matrix.
Introduction to ADC Stability Assessment
The stability of an ADC is a multifaceted characteristic determined by the interplay between the monoclonal antibody (mAb), the cytotoxic payload, and the chemical linker. Instability in plasma can manifest in several ways:
-
Payload Deconjugation: Cleavage of the linker, leading to the release of the free cytotoxic drug into circulation.
-
Changes in Drug-to-Antibody Ratio (DAR): A decrease in the average number of drugs conjugated to an antibody over time, indicating payload loss.
-
Aggregation: Formation of high-molecular-weight species (HMWS), which can affect efficacy, pharmacokinetics, and immunogenicity.
-
Fragmentation: Degradation of the antibody backbone itself.
Assessing these parameters is vital during ADC development to select candidates with optimal pharmacokinetic properties. This protocol outlines three orthogonal analytical methods to build a comprehensive stability profile.
Overall Experimental Workflow
A typical plasma stability study involves incubating the ADC in plasma at a physiological temperature and analyzing aliquots at various time points. The general workflow integrates sample incubation with multiple downstream analytical techniques to measure different stability attributes.
Detailed Experimental Protocols
Protocol 1: General ADC Incubation in Human Plasma
This foundational protocol details the incubation of the ADC in plasma, which generates the samples for all subsequent analyses.
Objective: To expose the ADC to a physiological matrix at body temperature over a defined time course.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Human plasma (e.g., pooled, K2-EDTA anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Cryovials
-
Dry ice or liquid nitrogen for flash freezing
Procedure:
-
Thaw human plasma at room temperature or 37°C. Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitate.
-
Prepare the test ADC stock solution in PBS.
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the pre-warmed human plasma. Prepare a parallel control sample by diluting the ADC to the same concentration in PBS.
-
Gently mix and immediately collect the "Time 0" aliquot. This serves as the baseline measurement.
-
Incubate the remaining plasma and PBS samples at 37°C, preferably with gentle agitation.
-
Collect aliquots at subsequent time points (e.g., 4, 24, 48, 72, 96, and 168 hours).
-
Immediately flash freeze each collected aliquot in a cryovial and store at -80°C until analysis to halt any further degradation.
Protocol 2: DAR Stability by Immunoaffinity Capture LC-MS
This method measures the change in the average DAR over time by isolating the ADC from plasma before analysis.
Objective: To quantify the average DAR of the ADC at each time point to assess payload loss from the antibody.
Procedure:
-
ADC Capture: Thaw one aliquot for each time point on ice. Isolate the ADC from plasma using an immunoaffinity capture method, such as Protein A or anti-human Fc magnetic beads.
-
Washing: Wash the beads several times with PBS to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads using a low-pH elution buffer (e.g., 20 mM glycine, pH 2.5). Immediately neutralize the eluate with a Tris-based buffer.
-
LC-MS Analysis: Analyze the purified ADC using a suitable chromatography method, such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) chromatography, coupled to a high-resolution mass spectrometer.
-
HIC-MS: Separates ADC species based on hydrophobicity, allowing resolution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Intact Mass Analysis (RP-MS): Provides a mass profile of the entire ADC, from which the average DAR can be calculated.
-
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each DAR species. Calculate the weighted average DAR for each time point. Plot the average DAR versus time to visualize the stability profile.
Protocol 3: Free Payload Quantification by LC-MS/MS
This protocol quantifies the amount of cytotoxic payload that has been prematurely released from the ADC into the plasma.
Objective: To measure the concentration of free (unconjugated) payload over time as a direct indicator of linker stability.
Procedure:
-
Protein Precipitation: Thaw plasma aliquots. Add a volume of cold organic solvent (e.g., acetonitrile or a methanol-ethanol mixture) containing an internal standard to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the free payload.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.
-
LC-MS/MS Analysis: Analyze the sample using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve prepared by spiking known concentrations of the payload into control plasma must be run in parallel to enable absolute quantification.
-
Data Analysis: Quantify the concentration of the released payload at each time point using the standard curve. Express the result as a percentage of the total theoretical payload concentration at Time 0.
Protocol 4: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
This method monitors the formation of high-molecular-weight species (HMWS) or aggregates.
Objective: To quantify the percentage of ADC monomer, aggregates, and fragments over the incubation period.
Procedure:
-
Sample Preparation: Thaw plasma aliquots. To differentiate the ADC from endogenous plasma proteins, the ADC may be labeled with a fluorophore prior to the incubation step. Alternatively, immunoaffinity capture (as in Protocol 2) can be used to isolate the ADC before SEC analysis.
-
SEC-HPLC Analysis: Inject the prepared samples onto a size-exclusion chromatography column. The separation is based on hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.
-
Detection: Monitor the column eluate using a UV detector (e.g., at 280 nm) and/or a fluorescence detector if a labeled ADC is used.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment species. Calculate the percentage of each species relative to the total peak area at each time point. Plot the % HMWS versus time.
Data Presentation and Interpretation
Quantitative data from the stability assays should be summarized for clear comparison. The results help build a comprehensive understanding of the ADC's degradation pathways.
Table 1: Summary of ADC Stability in Human Plasma at 37°C
| Time Point (hours) | Average DAR (LC-MS) | % Released Payload (LC-MS/MS) | % Aggregation (SEC) |
|---|---|---|---|
| 0 | 3.95 | 0.1% | 1.5% |
| 24 | 3.81 | 1.8% | 2.1% |
| 48 | 3.65 | 3.5% | 2.8% |
| 96 | 3.30 | 6.2% | 4.5% |
| 168 | 2.95 | 9.8% | 6.2% |
Note: Data presented are for illustrative purposes only.
Interpretation:
-
A steady decrease in the average DAR indicates payload deconjugation.
-
An increase in % Released Payload directly measures linker cleavage and is a critical indicator of potential off-target toxicity.
-
A rise in % Aggregation can signal issues with the physical stability of the ADC, potentially impacting its efficacy and safety.
By correlating data from these orthogonal methods, researchers can gain a mechanistic understanding of an ADC's stability and make informed decisions for lead candidate selection and optimization.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. ADC Stability Analysis Service - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Linkers
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ADC aggregation, particularly when utilizing hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?
A1: ADC aggregation is a common challenge that can significantly impact the efficacy, safety, and stability of the therapeutic.[1][2] The primary drivers of aggregation, especially with hydrophobic linkers, include:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic linker-payloads to the antibody surface creates hydrophobic patches. These patches can interact with similar regions on other ADC molecules, leading to self-association and aggregation.[3][4] This is a major factor, as many cytotoxic payloads are inherently hydrophobic.[]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased aggregation. As more hydrophobic molecules are attached to the antibody, the overall hydrophobicity of the ADC increases, promoting the formation of aggregates.
-
Unfavorable Formulation Conditions: Several formulation factors can induce aggregation, including:
-
pH and Buffer Conditions: If the pH of the solution is near the isoelectric point (pI) of the ADC, its solubility can decrease, leading to aggregation. Unfavorable salt concentrations in the buffer can also contribute to this issue.
-
Presence of Organic Solvents: Solvents used to dissolve hydrophobic linker-payloads during conjugation can disrupt the antibody's structure and promote aggregation. Reducing the amount of organic solvent can diminish aggregation.
-
Temperature and Physical Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., shaking during transportation) can denature the antibody portion of the ADC, leading to aggregation.
-
-
Conjugation Chemistry: The specific sites of conjugation and the chemical nature of the linker can influence the propensity for aggregation. Random conjugation, for instance, can lead to a heterogeneous mixture of ADC species, some of which may be more prone to aggregation.
Q2: How does ADC aggregation impact the therapeutic's safety and efficacy?
A2: ADC aggregation can have several detrimental effects:
-
Reduced Efficacy: Aggregated ADCs may have altered pharmacokinetics and biodistribution, leading to faster clearance from the bloodstream and reduced accumulation at the tumor site. This can significantly lower the therapeutic efficacy of the drug.
-
Increased Immunogenicity: Aggregates, particularly high molecular weight species, can be immunogenic and trigger severe allergic reactions in patients.
-
Off-Target Toxicity: Aggregates can lead to non-specific uptake by healthy cells, particularly in the liver and kidneys, causing off-target toxicity.
-
Decreased Solubility and Stability: Aggregation reduces the solubility and shelf-life of the ADC product.
-
Manufacturing and Cost Implications: The need to remove aggregates through additional purification steps increases manufacturing time and cost, while also reducing the overall yield.
Q3: What are the initial steps to troubleshoot unexpected ADC aggregation in my experiment?
A3: When encountering unexpected aggregation, a systematic approach is crucial. Here is a logical workflow to begin your troubleshooting:
Start by quantifying and characterizing the aggregates using appropriate analytical techniques. Concurrently, review your experimental parameters, including the conjugation reaction conditions, formulation buffer composition, and storage and handling procedures. This systematic evaluation will help you identify the likely cause and implement targeted solutions.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Detected Post-Conjugation
Possible Causes & Solutions
| Potential Cause | Recommended Action | Rationale |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR. | Higher DARs increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation. |
| Hydrophobic Nature of the Linker-Payload | 1. Introduce hydrophilic spacers (e.g., PEG) into the linker design. 2. Consider alternative, more hydrophilic payloads if possible. | Hydrophilic modifications can "shield" the hydrophobic regions, improving solubility and reducing intermolecular interactions that cause aggregation. |
| Use of Organic Solvents | Reduce the percentage of organic solvent (e.g., DMSO) in the conjugation reaction. Explore the use of more water-soluble linker-payload derivatives. | Organic solvents can partially denature the antibody, exposing hydrophobic cores and promoting aggregation. |
| Suboptimal Conjugation Chemistry | 1. Explore site-specific conjugation methods. 2. Consider solid-phase conjugation where the antibody is immobilized on a resin. | Site-specific conjugation can produce more homogeneous ADCs with potentially lower aggregation. Immobilization physically separates ADC molecules during conjugation, preventing them from aggregating. |
Experimental Protocol: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Size Exclusion Chromatography (SEC) is a standard method for separating and quantifying ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.
-
System Preparation:
-
Use a bio-inert HPLC system to prevent non-specific binding.
-
Equilibrate an appropriate SEC column (e.g., Agilent AdvanceBio SEC 300Å) with a suitable mobile phase. A common mobile phase is 150 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration between 0.1 and 2 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm filter if necessary.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), monomer, and any fragments.
-
Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.
-
| Species | Typical Elution Time |
| High Molecular Weight Aggregates | Earliest |
| Dimer | Earlier than monomer |
| Monomer | Main peak |
| Fragments | Latest |
Issue 2: Aggregation Increases During Formulation and Storage
Possible Causes & Solutions
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Buffer pH or Ionic Strength | Screen a range of pH values and salt concentrations to find the optimal buffer system that maximizes ADC solubility and stability. | The stability of an ADC is highly dependent on the formulation buffer. Moving the pH away from the pI and optimizing ionic strength can prevent aggregation. |
| Lack of Stabilizing Excipients | Incorporate stabilizing excipients into the formulation, such as: - Amino acids: Arginine, proline, or histidine. - Sugars: Sucrose or trehalose. - Surfactants: Polysorbate 20 or Polysorbate 80. | Excipients can stabilize the ADC through various mechanisms, such as preventing protein unfolding, reducing surface tension, and shielding hydrophobic patches. |
| Thermal and Physical Stress | 1. Store the ADC at the recommended temperature (typically 2-8°C). 2. Minimize freeze-thaw cycles. 3. Avoid vigorous shaking or agitation. | ADCs are sensitive to environmental stresses that can cause denaturation and subsequent aggregation. |
| Light Exposure | Protect the ADC formulation from light, especially if the payload is photosensitive. | Light exposure can trigger degradation of the payload or antibody, leading to aggregation. |
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it a valuable tool for detecting the presence of aggregates.
-
Sample Preparation:
-
The ADC sample should be visually clear and free of large particulates. Centrifuge or filter the sample if necessary.
-
Dilute the sample in the formulation buffer to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
-
Instrument Setup:
-
Set the laser wavelength and scattering angle.
-
Equilibrate the sample cuvette to the desired temperature.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow the temperature to stabilize.
-
Acquire multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate a size distribution profile.
-
The presence of particles with a significantly larger hydrodynamic radius than the ADC monomer indicates aggregation.
-
By systematically addressing these potential issues and utilizing the appropriate analytical techniques, researchers can effectively troubleshoot and mitigate ADC aggregation, leading to the development of safer and more effective therapeutics.
References
Technical Support Center: Preventing Premature Cleavage of Val-Cit Linkers in Mouse Plasma
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and troubleshooting the premature cleavage of valine-citrulline (Val-Cit) linkers in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature Val-Cit linker cleavage in mouse plasma?
The primary cause is enzymatic hydrolysis by the mouse carboxylesterase 1c (Ces1c).[1][2] This enzyme is highly expressed and active in mouse plasma but is found in much lower concentrations in human plasma, leading to significant species-specific differences in linker stability.[1][3] The amide bond within the Val-Cit-PABC (para-aminobenzyl carbamate) linker is particularly susceptible to cleavage by Ces1c.[1]
Q2: Why is my Val-Cit linked Antibody-Drug Conjugate (ADC) unstable in mouse models but stable in human plasma?
This discrepancy is due to the high activity of the Ces1c enzyme in mouse plasma, which is not present at similar levels in human or cynomolgus monkey plasma. Consequently, Val-Cit linkers that are stable in human plasma often undergo rapid, premature cleavage in the circulation of mice, which can confound preclinical study results.
Q3: What are the main consequences of this premature linker cleavage during preclinical studies?
Premature cleavage of the Val-Cit linker in mouse circulation has several critical consequences:
-
Off-Target Toxicity: The systemic release of the cytotoxic payload can damage healthy tissues, leading to inaccurate toxicity profiles and adverse events like neutropenia.
-
Reduced Therapeutic Window: By releasing the drug before it reaches the tumor, the ADC's effective concentration at the target site is lowered, reducing its efficacy.
-
Inaccurate Pharmacokinetic (PK) Data: The rapid clearance of the conjugated ADC compared to the total antibody leads to a misinterpretation of the ADC's stability and behavior, potentially causing promising drug candidates to be incorrectly terminated during early-stage development.
Q4: Besides Ces1c, are there any other enzymes of concern for Val-Cit linker stability?
Yes, human neutrophil elastase (NE), a serine protease secreted by neutrophils, has also been shown to cleave the Val-Cit linker. This can lead to payload release in the vicinity of neutrophils, which is a potential cause of ADC-induced neutropenia, a common dose-limiting toxicity observed in patients.
Troubleshooting Guide
This section addresses common problems encountered during ADC development related to Val-Cit linker instability in mice.
Problem: High levels of free payload are detected in mouse plasma shortly after ADC administration, or in vivo studies show unexpected toxicity and/or lack of efficacy.
-
Possible Cause: The Val-Cit linker is likely being cleaved by mouse plasma carboxylesterase (Ces1c). This leads to premature payload release, causing both the observed toxicity and the reduced delivery of the payload to the tumor site, thereby decreasing efficacy.
-
Troubleshooting & Mitigation Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay (see Protocol 1) using fresh mouse plasma to quantify the rate of drug-to-antibody ratio (DAR) loss over time. A rapid decrease in DAR is indicative of linker instability.
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Utilize Ces1c Knockout Mice: If available, performing in vivo studies in Ces1c knockout mice can definitively confirm if the instability is mediated by this enzyme. The Val-Cit linker is expected to be highly stable in these models.
-
Implement Linker Modification: The most effective and widely adopted solution is to modify the peptide linker to enhance its resistance to Ces1c.
-
Recommended Solutions & Mitigation Strategies
Primary Recommendation: Linker Modification
Introducing a hydrophilic and acidic amino acid at the P3 position (N-terminus of the valine residue) significantly shields the linker from Ces1c cleavage without compromising its susceptibility to cleavage by Cathepsin B inside the target tumor cell.
The Glutamic acid-Valine-Citrulline (Glu-Val-Cit or EVCit) linker is a well-documented and highly effective modification. This tripeptide sequence provides exceptional stability in mouse plasma while retaining the desired intracellular release mechanism. The addition of the negatively charged glutamic acid residue is thought to inhibit binding to the active site of Ces1c.
Quantitative Comparison of Linker Stability in Mouse Plasma
The following table summarizes data from studies comparing the stability of different linker designs in mouse plasma.
| Linker Sequence | ADC Payload Loss in Mouse Plasma (at 14 days) | ADC Half-Life in Mouse Model | Reference(s) |
| Val-Cit (VCit) | > 95% | ~2 days | |
| Ser-Val-Cit (SVCit) | ~70% | Not Reported | |
| Glu-Val-Cit (EVCit) | Almost No Cleavage | ~12 days |
Visualizing Intended vs. Unintended Cleavage Pathways
The diagram below illustrates the desired intracellular cleavage pathway versus the problematic extracellular cleavage pathway in mouse models.
Experimental Protocols & Workflow
Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma
Objective: To assess the stability of an ADC by measuring the change in Drug-to-Antibody Ratio (DAR) and the amount of released payload over time in mouse plasma.
Materials:
-
ADC of interest (e.g., test ADC with Val-Cit linker)
-
Control ADC (e.g., with a stable EVCit or non-cleavable linker)
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Freshly collected, pooled mouse plasma (e.g., from CD-1 or BALB/c mice), stored on ice
-
Phosphate-buffered saline (PBS), pH 7.4
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Incubator at 37°C
-
Immunoaffinity capture resin (e.g., Protein A or Protein G beads)
-
LC-MS system for analysis
Methodology:
-
Sample Preparation: Dilute the test and control ADCs to a final concentration of approximately 1 mg/mL in separate tubes of mouse plasma. Prepare a parallel control sample for each ADC by diluting to the same concentration in PBS.
-
Incubation: Incubate all samples at 37°C.
-
Time-Point Collection: Collect aliquots from each tube at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).
-
Reaction Quenching: Immediately freeze the collected aliquots at -80°C to halt any further enzymatic reaction.
-
ADC Capture and Analysis:
-
Thaw the samples on ice when ready for analysis.
-
Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol. This separates the antibody-bound components from the released payload.
-
-
DAR Analysis (LC-MS):
-
Elute the captured ADC from the beads.
-
Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point.
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A progressive decrease in DAR over time in the plasma sample (but not the PBS control) indicates linker cleavage.
-
-
Free Payload Analysis (LC-MS):
-
Analyze the supernatant (the plasma fraction after bead capture) by LC-MS to quantify the concentration of released payload at each time point.
-
Troubleshooting and Experimental Workflow Diagram
This flowchart provides a logical path for diagnosing and solving Val-Cit linker instability issues.
References
Technical Support Center: Optimizing OPSS-Val-Cit-PAB-OH Conjugation Efficiency
Welcome to the technical support center for optimizing the conjugation of the OPSS-Val-Cit-PAB-OH linker system. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the conjugation of the this compound linker?
A1: The most common challenges include low conjugation efficiency, leading to a low drug-to-antibody ratio (DAR); aggregation of the final ADC product; and premature cleavage of the linker.[1][2] The inherent hydrophobicity of the Val-Cit-PAB moiety can contribute significantly to aggregation, especially with higher DAR values.[3][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the final ADC product?
A2: The DAR is a critical quality attribute that directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[2] An optimal DAR, typically between 2 and 4, ensures a balance between therapeutic potency and minimizing adverse effects. High DAR values can increase hydrophobicity, leading to aggregation and faster clearance from circulation.
Q3: What are the key reaction parameters to optimize for improved conjugation efficiency?
A3: Key parameters to optimize include pH, temperature, reaction time, and the molar excess of the drug-linker. The pH of the reaction buffer is crucial, with a range of 6.5-7.5 often being a good starting point for conjugation to lysine residues. Temperature and reaction time are interdependent and should be carefully controlled to ensure complete conjugation without causing degradation or aggregation.
Q4: How can aggregation be minimized during and after conjugation?
A4: Aggregation can be mitigated by optimizing the DAR, using hydrophilic linkers or modifying existing ones, and carefully controlling buffer conditions. The use of co-solvents like DMSO may be necessary to dissolve the hydrophobic linker-payload, but their concentration should be kept to a minimum (typically below 10%) to avoid antibody denaturation. Post-conjugation purification methods like Size-Exclusion Chromatography (SEC) are essential for removing aggregates.
Q5: What is the role of the PAB (p-aminobenzyl) group in this linker?
A5: The p-aminobenzyl (PAB) group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B within the target cell, the PAB spacer spontaneously decomposes to release the unmodified cytotoxic payload.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound conjugation.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically vary the pH (e.g., 6.5, 7.0, 7.5), temperature (e.g., 4°C, 25°C), and incubation time (e.g., 1, 4, 8, 12 hours) to identify the optimal conjugation parameters. |
| Inactive Drug-Linker | Ensure the this compound linker is properly stored and handled to prevent hydrolysis or degradation. Use a fresh batch if necessary. |
| Antibody Modification Issues | If targeting cysteine residues, ensure complete reduction of disulfide bonds using an appropriate reducing agent like TCEP. For lysine conjugation, confirm the accessibility of lysine residues. |
| Inaccurate Reagent Concentrations | Verify the concentrations of both the antibody and the drug-linker solution using reliable quantification methods (e.g., UV-Vis spectroscopy). |
Issue 2: High Levels of Aggregation
| Possible Causes | Troubleshooting Steps |
| High Hydrophobicity of Payload/Linker | Consider linker modification to increase hydrophilicity, for example, by incorporating PEG moieties. Alternatively, investigate "exo-cleavable" linker designs that can improve stability and reduce aggregation. |
| High DAR | Reduce the molar excess of the drug-linker during the conjugation reaction to target a lower average DAR (ideally 2-4). |
| Unfavorable Buffer Conditions | Screen different formulation buffers with varying pH and excipients to find conditions that minimize aggregation. Ensure efficient removal of organic co-solvents after conjugation. |
| Inefficient Purification | Utilize Size-Exclusion Chromatography (SEC) to effectively remove high molecular weight aggregates from the final product. |
Issue 3: Premature Linker Cleavage
| Possible Causes | Troubleshooting Steps |
| Plasma Instability | The Val-Cit linker can be susceptible to premature cleavage by certain plasma enzymes like carboxylesterase Ces1C. For pre-clinical studies in rodent models, this can be a significant issue. |
| Linker Modification | Consider linker designs with enhanced plasma stability, such as incorporating a glutamic acid residue (Glu-Val-Cit) to confer resistance to non-target enzymatic degradation. |
| Improper Storage | Store the purified ADC under optimal conditions (temperature, pH) to minimize spontaneous hydrolysis of the linker. |
Experimental Protocols
Protocol 1: General this compound Conjugation to Antibody Lysine Residues
-
Antibody Preparation:
-
Perform a buffer exchange of the antibody into a suitable conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Adjust the antibody concentration to a working range of 1-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound-payload construct in an organic co-solvent such as DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the drug-linker stock solution to the antibody solution. The final concentration of the organic co-solvent should ideally be below 10% (v/v).
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 4-8 hours) with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding an excess of a quenching reagent like N-acetylcysteine to react with any unreacted linker.
-
-
Purification:
-
Remove unconjugated drug-linker and quenching reagent using Tangential Flow Filtration (TFF) or Size-Exclusion Chromatography (SEC).
-
Further purify the ADC and separate different DAR species using Hydrophobic Interaction Chromatography (HIC).
-
Perform a final buffer exchange into a suitable formulation buffer.
-
Protocol 2: Characterization of ADC by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation:
-
Utilize an HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20-25% Isopropanol.
-
-
Gradient:
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the different ADC species.
-
-
Detection:
-
Monitor the elution profile at 280 nm for the antibody and at a wavelength specific to the payload if possible.
-
-
Data Analysis:
-
Calculate the average DAR by determining the percentage of the total peak area that each individual peak (representing a specific DAR species) represents.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Impact on Conjugation Efficiency |
| pH | 6.5 - 7.5 | Affects the reactivity of lysine residues. |
| Temperature | 4°C - 37°C | Higher temperatures can increase reaction rate but may also promote aggregation. |
| Molar Excess of Linker | 3 - 10 fold | Higher excess can increase DAR but also risks aggregation and off-target conjugation. |
| Reaction Time | 1 - 12 hours | Should be optimized in conjunction with temperature and molar excess. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Necessary for dissolving hydrophobic linkers, but high concentrations can denature the antibody. |
| Target Average DAR | 2 - 4 | A balance between efficacy and minimizing aggregation and toxicity. |
Visualizations
Caption: Workflow for ADC synthesis and purification.
Caption: A logical approach to diagnosing low DAR.
References
Technical Support Center: Val-Cit-PAB Linker Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Valine-Citrulline-p-Aminobenzyl (Val-Cit-PAB) linkers, a critical component in many antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the Val-Cit-PAB linker synthesis?
A1: Low overall yields in Val-Cit-PAB synthesis can stem from several factors. One of the most frequently encountered issues is unintentional Fmoc-deprotection during the coupling of Fmoc-protected citrulline to p-aminobenzyl alcohol (PAB-OH) under basic conditions, leading to side reactions.[1] Additionally, incomplete reactions during the peptide coupling steps or product loss during purification can significantly reduce the final yield. An alternative synthetic route that incorporates the PAB-OH spacer via a HATU coupling followed by dipeptide formation has been shown to improve overall yields to around 50% over six steps.[1]
Q2: What is epimerization in the context of Val-Cit-PAB synthesis, and how can it be avoided?
A2: Epimerization refers to the change in the configuration of a stereocenter, which in this synthesis can occur at the alpha-carbon of the citrulline residue. This often happens during the activation of the carboxylic acid for peptide coupling, proceeding through an oxazolone intermediate that is prone to racemization under basic conditions.[1] This results in a diastereomeric mixture that is often difficult to separate.[1] To avoid this, a modified synthetic approach where the dipeptide is formed after coupling citrulline to PAB-OH has been developed. This method has been demonstrated to be high-yielding, reproducible, and devoid of observable epimerization.[1]
Q3: What are the key challenges when scaling up the synthesis of the Val-Cit-PAB linker?
A3: Scaling up the synthesis presents several challenges. Maintaining batch-to-batch consistency and high purity becomes more critical. Reaction kinetics and heat transfer can differ in larger reaction vessels, potentially affecting yields and impurity profiles. Purification via chromatography can become a bottleneck at a larger scale, requiring optimization of column loading and gradient conditions. Furthermore, the cost and availability of high-quality starting materials, such as L-Citrulline and p-aminobenzyl alcohol, become significant considerations at scale. A consistent and scalable methodology is crucial, and routes avoiding problematic steps like epimerization are highly preferred for large-scale production.
Q4: Are there specific storage conditions recommended for Val-Cit-PAB intermediates and the final product?
A4: While specific stability data is not extensively published in the provided results, standard practice for peptide-like molecules is to store them in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping the compounds at -20°C is recommended. The p-aminobenzyl alcohol moiety can be susceptible to oxidation, so storing under an inert atmosphere (e.g., nitrogen or argon) may also be beneficial.
Troubleshooting Guide
Issue 1: Low Yield in Fmoc-Cit-PAB-OH Coupling Step
-
Symptom: The yield for the coupling of Fmoc-L-Citrulline to p-aminobenzyl alcohol is significantly lower than the expected 60-65%.
-
Potential Cause: Unintended deprotection of the Fmoc group under basic conditions used for the coupling reaction. The presence of excess base can lead to the formation of byproducts.
-
Troubleshooting Steps:
-
Reduce Base Equivalents: If using a base like N,N-diisopropylethylamine (DIPEA), limit its amount to 1.0 equivalent to minimize Fmoc deprotection.
-
Alternative Protecting Groups: Consider using base-stable protecting groups like Boc or Cbz for the citrulline if basic conditions are necessary for other transformations. These have been shown to improve yields in subsequent coupling reactions to 70-80%.
-
Optimize Coupling Reagent: Ensure the coupling reagent (e.g., HATU) is fresh and used in the appropriate stoichiometry.
-
Issue 2: Presence of Diastereomers in the Final Product
-
Symptom: HPLC or NMR analysis of the Fmoc-Val-Cit-PAB-OH product shows two closely eluting peaks or duplicate signals, indicating a diastereomeric mixture.
-
Potential Cause: Epimerization of the citrulline stereocenter during the peptide coupling step, likely via an oxazolone intermediate.
-
Troubleshooting Steps:
-
Modify the Synthesis Route: Adopt a synthetic strategy that avoids activating the carboxylic acid of the dipeptide. A proven method involves first coupling the protected citrulline to PAB-OH, followed by Fmoc deprotection and then coupling with Fmoc-Val-OSu. This approach has been shown to produce the dipeptide as a single diastereomer in high yields (85-95%).
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Control Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to potentially reduce the rate of racemization.
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those based on HOBt or HOAt.
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Issue 3: Difficult Purification of Intermediates or Final Product
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Symptom: Co-elution of the product with starting materials or byproducts during flash column chromatography or preparative HPLC.
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Potential Cause: Similar polarity of the desired product and impurities. The hydrophobic nature of the Fmoc group and the aromatic PAB moiety can lead to challenging chromatographic behavior.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Flash Chromatography: For intermediates like Fmoc-Val-Cit-PAB, a solvent system of 3-12% MeOH in CH2Cl2 has been reported to be effective.
-
Preparative HPLC: For final products and more challenging separations, reversed-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.05% TFA is a standard method.
-
-
Alternative Purification Techniques: Consider other purification methods such as crystallization if the product is a solid and a suitable solvent system can be found.
-
Improve Reaction Selectivity: Revisit the reaction conditions to minimize the formation of closely related impurities. This can simplify the subsequent purification process.
-
Data Presentation
Table 1: Representative Yields for an Improved Val-Cit-PAB Synthesis Route
| Step | Product | Protecting Group | Coupling Reagent | Yield Range | Reference |
| L-Citrulline + Protecting Group | Fmoc-Cit-OH / Cbz-Cit-OH | Fmoc / Cbz | Fmoc-Cl / Cbz-OSu | Quantitative | |
| Protected Citrulline + p-Aminobenzyl Alcohol | Fmoc-Cit-PAB-OH | Fmoc | HATU | 60-65% | |
| Protected Citrulline + p-Aminobenzyl Alcohol | Cbz-Cit-PAB-OH | Cbz | HATU | 70-80% | |
| Deprotection + Coupling with Fmoc-Val-OSu | Fmoc-Val-Cit-PAB-OH | Fmoc | - | 85-95% | |
| Deprotection + Coupling with Cbz-Val-OSu | Cbz-Val-Cit-PAB-OH | Cbz | - | 84-96% | |
| Final Linker Synthesis (e.g., with Mc-OSu) | Mc-Val-Cit-PAB-OH | - | - | 85-98% | |
| Overall Yield (6 steps from L-Citrulline) | Mc-Val-Cit-PAB-OH | - | - | ~50% |
Table 2: Typical Purity and Analytical Parameters
| Compound | Purity Level | Analytical Method |
| Fmoc-Val-Cit-PAB | ≥98% | HPLC |
| Mc-Val-Cit-PAB-OH | ≥98% | HPLC |
| Fmoc-Val-Cit-PAB-PNP | >95% | HPLC |
Experimental Protocols
Detailed Methodology for the Synthesis of Fmoc-Val-Cit-PAB-OH (Improved Route)
This protocol is based on a modified route designed to avoid epimerization and improve yields.
Step 1: Synthesis of Fmoc-Cit-PAB-OH
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Dissolution: Dissolve Fmoc-L-Citrulline (1.0 eq) and p-aminobenzyl alcohol (1.2 eq) in anhydrous DMF.
-
Coupling Reagent Addition: Add HATU (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (1.0 eq) to the reaction mixture. Note: Limiting the amount of base is crucial to prevent Fmoc deprotection.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-Cit-PAB-OH.
Step 2: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Fmoc Deprotection: Dissolve Fmoc-Cit-PAB-OH (1.0 eq) in DMF. Add an excess of triethylamine (20 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2 hours to ensure complete removal of the Fmoc group. Monitor by TLC or LC-MS.
-
Removal of Reagents: Concentrate the reaction mixture under reduced pressure to remove DMF and excess triethylamine. Co-evaporate with DMF to remove residual triethylamine.
-
Coupling: Dissolve the resulting crude H-Cit-PAB-OH in fresh DMF. Add commercially available Fmoc-Val-OSu (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 20 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (e.g., 3-12% MeOH in CH2Cl2) to obtain Fmoc-Val-Cit-PAB-OH as a single diastereomer.
Visualizations
Caption: An improved experimental workflow for the synthesis of Fmoc-Val-Cit-PAB-OH.
Caption: A logical workflow for troubleshooting Val-Cit-PAB linker synthesis issues.
References
Technical Support Center: ADC Synthesis with OPSS Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges leading to low yield during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing ortho-pyridyl disulfide (OPSS) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in ADC synthesis using OPSS linkers?
Low yield in ADC synthesis with OPSS linkers can arise from several factors throughout the process, from initial antibody preparation to final purification. The most frequent culprits include:
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Inefficient Antibody Thiolation: Incomplete reduction of interchain disulfide bonds or insufficient introduction of thiol groups results in fewer available sites for linker conjugation.
-
OPSS Linker Instability: The OPSS group can be unstable under certain conditions, leading to premature cleavage or side reactions before or during conjugation.
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Suboptimal Conjugation Reaction Conditions: Factors such as pH, temperature, reaction time, and molar excess of the linker-payload can significantly impact conjugation efficiency.[]
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ADC Aggregation: The hydrophobicity of the payload can cause the ADC to aggregate and precipitate out of solution, leading to a significant loss of soluble, functional product.[2][3]
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Inefficient Purification: The purification process itself can be a major source of product loss.[4] The heterogeneity of the crude reaction mixture makes separating the desired ADC from unconjugated antibody, free payload, and aggregates challenging.[4]
Q2: How does the hydrophobicity of the payload affect the yield?
Highly hydrophobic payloads are a primary cause of ADC aggregation. When conjugated to the antibody, these payloads create hydrophobic patches on the antibody's surface. These patches can interact with each other on different ADC molecules, leading to the formation of aggregates. This aggregation can cause the ADC to precipitate from the solution, which drastically reduces the final yield of soluble, monomeric ADC. The use of hydrophilic linkers, such as those containing PEG moieties, can help mitigate this issue.
Q3: Can the purification process itself lead to low yield?
Yes, purification is a critical step where significant product loss can occur. The goal of purification is to remove unconjugated antibodies, free linker-payload, and aggregates. However, aggressive purification methods aimed at achieving high purity can inadvertently lead to a lower recovery of the desired ADC. Furthermore, some purification techniques, if not optimized, can induce aggregation or denaturation of the ADC.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: I am observing a consistently low DAR and poor overall yield after conjugating my antibody with an OPSS-linker payload. What are the potential causes and how can I improve my conjugation efficiency?
Answer: Low DAR and poor conjugation efficiency are often linked to several factors related to both the antibody and the linker, as well as the reaction conditions. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | Ensure complete and controlled reduction of the antibody's interchain disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP or DTT. After reduction, promptly remove the excess reducing agent to prevent it from reacting with the OPSS linker. |
| Re-oxidation of Antibody Thiols | The newly formed free thiols on the antibody can re-oxidize to form disulfide bonds, rendering them unavailable for conjugation. Perform the conjugation step immediately after antibody reduction and purification. Including a chelating agent like EDTA (1-5 mM) in your buffers can help prevent metal-catalyzed oxidation. |
| Suboptimal Reaction pH | The pH of the conjugation buffer is critical. For OPSS-thiol conjugation, a pH range of 6.5-7.5 is generally recommended to balance the reactivity of the thiol groups and the stability of the antibody. |
| Insufficient Molar Excess of Linker-Payload | A low molar ratio of the linker-payload to the antibody can result in incomplete conjugation. A 10-20 fold molar excess of the linker reagent is a common starting point, but this should be optimized for your specific application. |
| Hydrolysis of the Linker | While less common with OPSS linkers compared to maleimide linkers, hydrolysis can still be a concern under certain pH and temperature conditions. Ensure that the linker-payload is dissolved in an appropriate anhydrous solvent like DMSO or DMF and added to the reaction buffer immediately before use. |
Issue 2: Significant ADC Aggregation and Precipitation
Question: During or after the conjugation reaction, I am observing significant precipitation, and subsequent analysis shows a high percentage of aggregates. What can I do to minimize aggregation?
Answer: ADC aggregation is a common problem, especially when dealing with hydrophobic payloads. The increased hydrophobicity of the ADC post-conjugation drives the formation of aggregates. Here’s how to address this:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Payload | If possible, consider using a more hydrophilic linker to counteract the hydrophobicity of the payload. Incorporating PEG chains into the linker is a common strategy. |
| Unfavorable Buffer Conditions | The buffer composition can influence aggregation. Screen different buffer systems (e.g., phosphate, histidine, citrate) and a range of pH values and salt concentrations to find conditions that promote ADC solubility. |
| High Drug Loading (DAR) | A very high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation. It may be necessary to target a slightly lower DAR to maintain the solubility and stability of the ADC. |
| Reaction Temperature and Time | Higher temperatures and longer reaction times can sometimes promote aggregation. Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer period. |
| Physical Agitation | Vigorous mixing or stirring during the reaction can sometimes induce aggregation. Gentle mixing is generally preferred. |
Experimental Protocols
Protocol 1: Antibody Reduction and Purification
Objective: To reduce the interchain disulfide bonds of an antibody to generate free thiol groups for conjugation.
Materials:
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Antibody solution in a suitable buffer (e.g., PBS, pH 7.2)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Degassed buffer (e.g., PBS with 1-5 mM EDTA, pH 7.2)
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Desalting column
Methodology:
-
Prepare the antibody solution in a degassed buffer containing 1-5 mM EDTA.
-
Using TCEP: Add TCEP to the antibody solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the antibody's disulfide bonds is a good starting point.
-
Incubate the mixture at room temperature for 30-60 minutes.
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The reduced antibody solution can often be used directly in the conjugation reaction without removing the TCEP.
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Using DTT: Add DTT to the antibody solution to a final concentration of 10-100 mM. A 10-100 fold molar excess is common.
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Incubate at room temperature for 30-60 minutes.
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Crucially, remove the excess DTT using a desalting column or through buffer exchange before proceeding with the conjugation.
Protocol 2: OPSS-Linker Conjugation
Objective: To conjugate an OPSS-linker payload to the reduced antibody.
Materials:
-
Reduced and purified antibody solution
-
OPSS-linker payload dissolved in an anhydrous solvent (e.g., DMSO or DMF)
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)
Methodology:
-
Dissolve the OPSS-linker payload in a minimal amount of anhydrous DMSO or DMF.
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Add the linker-payload solution to the reduced antibody solution. A 10-20 fold molar excess of the linker-payload reagent is a common starting point.
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Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be applied during this time.
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After the incubation, the reaction can be quenched if necessary, and the ADC is ready for purification.
Visualizations
Caption: A workflow for ADC synthesis with integrated troubleshooting steps.
Caption: A diagram illustrating the primary causes of low ADC yield.
References
Technical Support Center: Impact of Drug-to-Antibody Ratio on ADC Aggregation
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the impact of the drug-to-antibody ratio (DAR) on the aggregation of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the self-association of individual ADC molecules into higher-order species like dimers, trimers, and larger, often insoluble, precipitates.[1][2] This is a critical quality attribute (CQA) to control during ADC development and manufacturing because aggregation can negatively impact the therapeutic in several ways:
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Reduced Efficacy: Aggregates may exhibit diminished ability to bind to the target antigen on cancer cells, thereby reducing the therapeutic efficacy of the ADC.[2]
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Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[2][3]
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Altered Pharmacokinetics: Aggregation can lead to faster clearance of the ADC from circulation, reducing its half-life and therapeutic window.
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Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptors, leading to off-target toxicity and adverse side effects. They can also accumulate in organs like the liver and kidneys, causing non-specific cell killing.
Q2: How does the drug-to-antibody ratio (DAR) influence ADC aggregation?
A2: The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical factor influencing ADC aggregation. Generally, a higher DAR increases the propensity for aggregation. This is primarily due to the following reasons:
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Increased Hydrophobicity: Many cytotoxic payloads used in ADCs are hydrophobic. Attaching a higher number of these hydrophobic molecules to the antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.
-
Conformational Changes: The conjugation process, especially at high DAR values, can induce conformational changes in the antibody structure. This can expose previously buried hydrophobic regions, leading to increased protein-protein interactions and aggregation.
Q3: What are the typical DAR values for ADCs, and is a higher DAR always better?
A3: Historically, ADCs with DAR values between 2 and 4 were favored to minimize issues with aggregation and ensure favorable pharmacokinetics. While a higher DAR can potentially deliver more cytotoxic payload to the tumor cell, it doesn't always translate to better efficacy. Issues with increased aggregation, faster clearance, and lower tolerability can create a narrower therapeutic index for high-DAR ADCs. However, recent advancements in linker and payload technology are enabling the development of stable ADCs with higher DARs (e.g., DAR 8). The optimal DAR is a balance between efficacy and maintaining desirable physicochemical and pharmacokinetic properties.
Troubleshooting Guide
This guide addresses common issues related to ADC aggregation that researchers may encounter during their experiments.
Problem 1: Increased high molecular weight species (HMWS) observed by SEC analysis after conjugation.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. This can be done by reducing the molar excess of the drug-linker during conjugation. |
| Hydrophobic Payload/Linker | Consider using a more hydrophilic linker or payload. Incorporating hydrophilic spacers like PEG into the linker can also improve solubility and reduce aggregation. |
| Harsh Conjugation Conditions | Optimize conjugation conditions such as temperature and pH to avoid denaturation of the antibody. Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the molecules physically separated. |
| Suboptimal Buffer Conditions | Screen different formulation buffers to find conditions (e.g., pH, ionic strength, excipients) that minimize aggregation. |
Problem 2: ADC precipitation during storage or after freeze-thaw cycles.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Formulation Instability | Optimize the formulation by screening different buffers, pH, and excipients. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbates) can be used as stabilizers. |
| Storage Conditions | Avoid repeated freeze-thaw cycles and exposure to high temperatures. Store the ADC at the recommended temperature. Shaking during transport can also promote aggregation. |
| Light Exposure | Protect the ADC from light, as some payloads are photosensitive and can degrade, leading to aggregation. |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher molecular weight species (HMWS) in an ADC sample.
Methodology:
-
System Preparation:
-
HPLC or UHPLC system with a UV detector.
-
Size exclusion chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).
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Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and other HMWS based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas for each species to determine their relative percentages.
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Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the distribution of different DAR species in an ADC sample.
Methodology:
-
System Preparation:
-
HPLC or UHPLC system with a UV detector.
-
Hydrophobic interaction chromatography column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound species using a decreasing salt gradient (e.g., a linear gradient from 0% to 100% Mobile Phase B over 30 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species. The unconjugated antibody (DAR 0) will have the lowest retention time, and subsequent peaks will represent ADCs with increasing DARs.
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Integrate the peak area for each species to determine the distribution.
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Visualizations
Caption: Experimental workflow for ADC aggregation analysis.
Caption: Relationship between DAR and ADC aggregation.
References
Technical Support Center: OPSS-Thiol Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing OPSS-thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for OPSS-thiol conjugation reactions?
The optimal pH for OPSS-thiol conjugation, a type of thiol-disulfide exchange reaction, is typically between 6.5 and 7.5.[1][] Within this range, the thiol exists in its more reactive thiolate anion form, leading to an efficient reaction. At pH 7.0, the reaction with thiols is significantly faster than with amines, ensuring specificity.[1][] Reactions at lower pH values can be slow, while higher pH levels can increase the risk of side reactions such as disulfide bond scrambling and hydrolysis of the OPSS reagent.
Q2: How can I monitor the progress of my OPSS-thiol conjugation reaction?
A key advantage of using OPSS (ortho-pyridyl disulfide) reagents is the release of a byproduct, pyridine-2-thione, upon reaction with a thiol.[3] This byproduct has a distinct UV absorbance maximum around 343 nm, allowing for real-time monitoring of the reaction progress using a spectrophotometer. By measuring the increase in absorbance at this wavelength, you can follow the kinetics of the conjugation.
Q3: What are the common causes of low or no conjugation efficiency?
Low conjugation efficiency can be attributed to several factors:
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Inactive OPSS Reagent: The OPSS group can hydrolyze, especially if stored improperly or for extended periods in aqueous solutions. It is recommended to use freshly prepared OPSS-functionalized reagents.
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Oxidized Thiols: The thiol groups on your molecule of interest (e.g., a protein or peptide) may have oxidized to form disulfide bonds, which are unreactive with the OPSS group. This can be addressed by pre-treating your sample with a reducing agent.
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Suboptimal pH: The reaction rate is significantly slower at acidic pH values (below 6.5).
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Incorrect Stoichiometry: An insufficient molar excess of the OPSS reagent can lead to incomplete conjugation.
Q4: What side reactions can occur during OPSS-thiol conjugation?
The primary side reaction of concern is disulfide scrambling or thiol-disulfide exchange with other free thiols in the reaction mixture. This can lead to the formation of homodimers of your thiol-containing molecule or other unwanted disulfide-linked species. To minimize this, it is advisable to work with purified materials and to control the stoichiometry of the reactants.
Q5: My final conjugate is unstable. What could be the issue?
The disulfide bond formed during an OPSS-thiol conjugation is reversible and can be cleaved by other free thiols, such as glutathione, which is present in a reducing environment like the intracellular space. This reversibility is often a desired feature for drug delivery applications. However, if stability under reducing conditions is required, alternative conjugation chemistries that form more stable thioether bonds (e.g., maleimide-thiol conjugation) should be considered.
Troubleshooting Guide
This guide addresses specific issues that may arise during your OPSS-thiol conjugation experiments, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Oxidation of Thiol Groups: Cysteine residues may have formed disulfide bonds. | Pre-treat the thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the OPSS reagent. If using DTT, it must be removed prior to conjugation. |
| Hydrolysis of OPSS Reagent: The OPSS group is susceptible to hydrolysis. | Use freshly prepared or properly stored OPSS-functionalized reagents. Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use. | |
| Suboptimal Reaction pH: The reaction pH is too low (<6.5). | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Incorrect Molar Ratio: Insufficient OPSS reagent to react with all available thiols. | Increase the molar excess of the OPSS reagent. A 10- to 20-fold excess is a common starting point, but this may need to be optimized. | |
| Formation of Unwanted Byproducts | Disulfide Scrambling: Free thiols are reacting with each other. | Degas buffers to remove oxygen and prevent oxidation. Consider including a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. Optimize the stoichiometry to avoid a large excess of the thiol-containing molecule. |
| Reaction with Non-Thiol Groups: At higher pH values, some reaction with other nucleophilic groups may occur. | Maintain the reaction pH in the recommended range of 6.5-7.5 to ensure high selectivity for thiols. | |
| Difficulty in Purifying the Final Conjugate | Presence of Unreacted Reagents: Excess OPSS reagent or unreacted thiol-containing molecule remains. | Use size exclusion chromatography (SEC) or dialysis to separate the larger conjugate from smaller, unreacted molecules. |
| Heterogeneity of the Product: The conjugate consists of a mixture of species with different numbers of attached molecules. | Optimize the reaction time and stoichiometry to achieve a more homogenous product. Characterize the product mixture using techniques like HPLC or mass spectrometry. |
Experimental Protocols
General Protocol for OPSS-Thiol Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve your protein, peptide, or other thiol-containing molecule in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.4.
-
If the molecule contains disulfide bonds that need to be reduced, add a 10- to 20-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
-
Preparation of OPSS Reagent:
-
Immediately before use, dissolve the OPSS-functionalized reagent in a minimal amount of an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10-20 fold) of the dissolved OPSS reagent to the solution of the thiol-containing molecule.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The reaction can be monitored by measuring the absorbance at 343 nm to detect the release of pyridine-2-thione.
-
-
Purification:
-
Remove the excess, unreacted OPSS reagent and the pyridine-2-thione byproduct by size exclusion chromatography (desalting column) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, UV-Vis spectroscopy, HPLC, and mass spectrometry.
-
Visualizations
Experimental Workflow for OPSS-Thiol Conjugation
Caption: A typical experimental workflow for OPSS-thiol conjugation.
OPSS-Thiol Reaction Pathway and Side Reactions
Caption: Desired and side reaction pathways in OPSS-thiol conjugation.
Troubleshooting Decision Tree for Low Conjugation Yield
References
Technical Support Center: Navigating Val--Cit Cleavage Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during Val-Cit cleavage assays in the context of Antibody-Drug Conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of a Val-Cit linker in an ADC?
The valine-citrulline (Val-Cit) linker is engineered to be stable in systemic circulation and to be selectively cleaved intracellularly.[1] The primary enzyme responsible for this cleavage is Cathepsin B, a lysosomal protease.[2][] Following the binding of the ADC to its target antigen on a cancer cell and subsequent internalization, the ADC is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) is optimal for Cathepsin B activity.[4] Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues.[1] This cleavage initiates a self-immolative cascade of the para-aminobenzyl carbamate (PABC) spacer, leading to the release of the cytotoxic payload inside the target cell.
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
This discrepancy is a well-documented phenomenon primarily caused by the enzyme carboxylesterase 1c (Ces1c), which is present at higher levels in mouse plasma compared to human plasma. Ces1c can recognize and hydrolyze the Val-Cit linker, leading to premature release of the payload in the bloodstream of mice. This can result in off-target toxicity and reduced efficacy in preclinical mouse models.
Q3: Can other enzymes besides Cathepsin B cleave the Val-Cit linker?
Yes, while Cathepsin B is the primary target for intracellular cleavage, other proteases can also cleave the Val-Cit linker. Other lysosomal cathepsins, such as Cathepsin K, L, and S, have been shown to cleave the Val-Cit motif to varying degrees. Additionally, human neutrophil elastase, an enzyme secreted by neutrophils, can cleave the Val-Cit linker in the bloodstream, which is a potential cause of off-target toxicity, such as neutropenia.
Q4: How does the hydrophobicity of the Val-Cit linker and its payload affect my ADC?
The Val-Cit-PABC linker, particularly when conjugated with a hydrophobic payload like monomethyl auristatin E (MMAE), can significantly increase the overall hydrophobicity of the ADC. This increased hydrophobicity can lead to a higher propensity for aggregation, especially at higher drug-to-antibody ratios (DARs). ADC aggregation can negatively impact its manufacturing, stability, and pharmacokinetic properties. Val-Ala linkers are often considered as an alternative as they tend to be less hydrophobic.
Q5: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells. This is particularly relevant for membrane-permeable payloads. The efficient cleavage of the Val-Cit linker within the tumor microenvironment can facilitate this effect, potentially enhancing the overall anti-tumor activity of the ADC.
Troubleshooting Guide
This guide addresses specific issues that may arise during your Val-Cit cleavage assays and provides actionable troubleshooting steps.
Issue 1: High Background Signal or Premature Payload Release in In Vitro Plasma Stability Assays
| Potential Cause | Troubleshooting Steps |
| Cleavage by mouse carboxylesterase (Ces1c) | Confirm Ces1c sensitivity by conducting an in vitro plasma stability assay using mouse plasma and comparing it to a more stable linker control (e.g., a non-cleavable linker). If available, use Ces1c knockout mice for in vivo studies to confirm if premature release is mitigated. Consider modifying the linker by adding a hydrophilic group, such as glutamic acid (Glu-Val-Cit), to reduce susceptibility to Ces1c cleavage. |
| Cleavage by human neutrophil elastase (NE) | Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase to assess its sensitivity. Monitor for payload release over time. Consider linker modifications to enhance resistance to NE, for instance, by replacing valine with glycine. |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR can lead to faster clearance of the ADC from circulation due to increased hydrophobicity and potential aggregation. This is not a direct cause of linker cleavage but impacts overall stability and efficacy. |
Issue 2: Inefficient or Incomplete Payload Release in In Vitro Enzymatic Assays
| Potential Cause | Troubleshooting Steps |
| Inactive Cathepsin B Enzyme | Verify the activity of your purified Cathepsin B by running a control experiment with a known Cathepsin B substrate. |
| Suboptimal Assay Conditions | Ensure the assay buffer pH is within the optimal range for Cathepsin B activity (pH 4.5-5.5). Cysteine proteases like Cathepsin B require a reducing agent, such as dithiothreitol (DTT), for optimal activity; ensure an adequate concentration is present. Perform a time-course experiment to determine the optimal incubation time. |
| ADC Aggregation | Analyze your ADC preparation for aggregates using size-exclusion chromatography (SEC). High levels of aggregation can hinder the enzyme's access to the cleavage site. |
| Steric Hindrance | The conjugation site on the antibody can influence the accessibility of the linker to the enzyme. While generally not a major issue, extreme steric hindrance at a specific conjugation site could play a role. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Preparation | Prepare fresh assay buffers and enzyme solutions for each experiment. Ensure accurate pipetting and thorough mixing of all components. |
| Variable Incubation Conditions | Maintain a consistent temperature and incubation time across all experiments. Use a calibrated incubator or water bath. |
| Sample Handling | Immediately stop the reaction at each time point, for example, by adding a quenching solution or by freezing at -80°C, to prevent further cleavage. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for Val-Cit cleavage assays.
| Parameter | In Vitro Cathepsin B Cleavage Assay | In Vitro Plasma Stability Assay |
| Enzyme | Recombinant Human Cathepsin B | Endogenous plasma proteases (e.g., Ces1c in mouse) |
| ADC Concentration | ~1 µM | ~1 mg/mL |
| Enzyme Concentration | ~20 nM | N/A (endogenous) |
| Assay Buffer | 50 mM Sodium Acetate, pH 5.0-5.5 | Plasma (e.g., human, mouse) |
| Reducing Agent | 5 mM DTT | N/A |
| Incubation Temperature | 37°C | 37°C |
| Incubation Time | 0, 1, 4, 8, 24 hours (time course) | 0, 6, 24, 48, 72, 168 hours (time course) |
| Analysis Method | HPLC, LC-MS | ELISA, LC-MS |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from a Val-Cit-linker-containing ADC in the presence of purified Cathepsin B.
Materials:
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ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution (e.g., acetonitrile)
-
HPLC system
Procedure:
-
Prepare the Assay Buffer and Activation Buffer.
-
Activate the Cathepsin B by diluting it to the desired concentration in the Activation Buffer and incubating as recommended by the manufacturer.
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a quenching solution.
-
Analyze the samples by HPLC to separate and quantify the released payload from the intact ADC.
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Plot the concentration of the released payload over time to determine the cleavage kinetics.
Protocol 2: In Vitro Plasma Stability Assay (LC-MS-Based)
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
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ADC with Val-Cit linker
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
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LC-MS system for analysis
Procedure:
-
Pre-warm the plasma from each species to 37°C.
-
Dilute the ADC to a final concentration of 1 mg/mL in the pre-warmed plasma in separate tubes for each species.
-
Incubate the samples at 37°C.
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At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS or by adding ice-cold acetonitrile to precipitate plasma proteins.
-
Process the samples for LC-MS analysis. This may involve protein precipitation followed by analysis of the supernatant for the released payload, or immunocapture of the ADC followed by analysis of the drug-to-antibody ratio (DAR).
-
Quantify the amount of released payload or the change in DAR over time to determine the stability of the ADC in plasma.
Visualizations
Caption: Intended intracellular cleavage pathway of a Val-Cit linked ADC.
References
Technical Support Center: Optimizing Reaction Conditions for OPSS-Val-Cit-PAB-OH
Welcome to the technical support center for the OPSS-Val-Cit-PAB-OH antibody-drug conjugate (ADC) linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of ADCs using this linker.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: The this compound linker is a multi-component system designed for creating cleavable ADCs:
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OPSS (ortho-pyridyl disulfide): This is a thiol-reactive group that specifically reacts with free sulfhydryl groups (thiols) on a monoclonal antibody (mAb), typically from reduced cysteine residues, to form a stable, yet cleavable, disulfide bond.
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Val-Cit (Valine-Citrulline): This dipeptide sequence is a substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[1] This enzymatic cleavage allows for the specific release of the cytotoxic payload inside the target cell.
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PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes spontaneous 1,6-elimination to release the conjugated drug in its active form.
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OH (hydroxyl group): The hydroxyl group on the PAB moiety is the attachment point for the cytotoxic payload, typically through a carbamate linkage.
Q2: What are the main challenges associated with the Val-Cit-PAB portion of the linker?
A2: The Val-Cit-PAB component, while widely used, has some inherent challenges:
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Hydrophobicity: The p-aminobenzyl carbamate (PAB) moiety is hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[2][3] This aggregation can reduce efficacy and negatively impact pharmacokinetic stability and safety.[2]
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Premature Cleavage: The Val-Cit linker can be susceptible to premature cleavage by enzymes other than Cathepsin B, such as carboxylesterase Ces1C and human neutrophil elastase (NE), which can lead to off-target toxicity.[2]
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Instability in Mouse Plasma: The Val-Cit linker has shown instability in mouse plasma, which can complicate preclinical evaluation in murine models.
Q3: How does the OPSS group compare to maleimide for antibody conjugation?
A3: Both OPSS (pyridyl disulfide) and maleimide groups react with thiols, but they have different stability profiles. Maleimide forms a thioether bond that is susceptible to a retro-Michael reaction, especially in the presence of plasma proteins like albumin, which can lead to premature drug release. Pyridyl disulfide linkers form a disulfide bond that is generally more stable in circulation but can be cleaved in the reducing environment of the cell. The stability of pyridyl disulfide linkers can be further enhanced by introducing steric hindrance around the disulfide bond.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The reaction between the OPSS group and a thiol on the antibody releases a pyridine-2-thione leaving group. This byproduct has a strong absorbance at 343 nm, providing a convenient real-time spectrophotometric method to monitor the reaction's progress.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and reaction time. Analyze the reduced antibody by non-reducing SDS-PAGE to confirm the separation of heavy and light chains. | The OPSS group reacts with free thiols. If the antibody's disulfide bonds are not sufficiently reduced, there will be fewer sites available for conjugation. |
| Suboptimal Reaction pH | The thiol-disulfide exchange reaction is pH-dependent. While optimal rates are often between pH 7-8, performing the reaction at a slightly lower pH (e.g., 6.5-7.0) can sometimes improve specificity. Perform small-scale reactions at different pH values to determine the optimal condition. | The reactive species is the thiolate anion (R-S⁻), and its concentration increases with pH above the pKa of the thiol group. |
| Steric Hindrance | The accessibility of the thiol groups on the antibody is crucial for efficient conjugation. If site-specific conjugation is being used, ensure the engineered cysteine is in an accessible location. For stochastic conjugation, some reduced cysteines may be less accessible than others. | Sterically hindered thiols will react more slowly or not at all with the OPSS linker. |
| Hydrolysis of the Linker | While OPSS is generally stable, ensure that the this compound linker is stored under anhydrous conditions to prevent any potential hydrolysis prior to use. | Moisture can lead to the degradation of reactive linkers. |
Issue 2: ADC Aggregation During or After Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity of the Linker-Payload | The Val-Cit-PAB moiety contributes to the hydrophobicity of the ADC. This is a primary cause of aggregation, especially at high DARs. | Hydrophobic patches on the surface of the ADC can interact, leading to aggregation. |
| Optimize the DAR: Aim for a lower average DAR (e.g., 2-4) by adjusting the molar excess of the linker-payload during the conjugation reaction. | A lower DAR reduces the overall hydrophobicity of the ADC. | |
| Introduce Hydrophilic Spacers: If possible, consider using a modified version of the linker that incorporates a hydrophilic spacer like polyethylene glycol (PEG). | PEG chains can shield the hydrophobic components and improve the solubility of the ADC. | |
| Formulation Buffer Optimization: Screen different formulation buffers containing excipients like polysorbate, sucrose, or arginine, which are known to reduce protein aggregation. | These additives can help to maintain protein solubility and prevent aggregation. | |
| High Protein Concentration | Perform the conjugation reaction at a lower antibody concentration (e.g., 1-5 mg/mL). | High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. |
| Unfavorable Buffer Conditions | Ensure the pH of the buffer is not at or near the isoelectric point (pI) of the antibody, as this is the point of least aqueous solubility. | At its pI, a protein has no net charge, which can lead to aggregation. |
Issue 3: Premature Payload Release in Plasma Stability Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Disulfide Exchange with Plasma Thiols | The disulfide bond formed by the OPSS linker can undergo exchange with free thiols in plasma, such as those on albumin. | This is a known instability pathway for disulfide-linked ADCs, leading to premature payload release. |
| Introduce Steric Hindrance: Consider using a linker with steric hindrance around the disulfide bond (e.g., by adding methyl groups adjacent to the disulfide), which has been shown to increase plasma stability. | Steric bulk can protect the disulfide bond from nucleophilic attack by plasma thiols. | |
| Cleavage of the Val-Cit Linker | The Val-Cit dipeptide can be cleaved by enzymes other than Cathepsin B that may be present in plasma. | This leads to premature release of the PAB-payload. |
| Use Alternative Dipeptide Sequences: For preclinical studies in mice, where Val-Cit is known to be unstable, consider alternative linkers like Glu-Val-Cit (EVC) which show improved stability. | Modified dipeptide sequences can offer greater resistance to non-target proteases. |
Quantitative Data Summary
Table 1: Comparative Stability of ADC Linkers in Plasma
| Linker Type | Conjugation Chemistry | Half-life in Human Plasma | Key Considerations |
| Pyridyl Disulfide (e.g., SPDB) | Thiol-disulfide exchange | ~9 days | Stability can be influenced by steric hindrance and the specific conjugation site. |
| Maleimide | Michael addition to thiols | Variable (can be unstable) | Susceptible to retro-Michael reaction, leading to payload loss. Hydrolysis of the thiosuccinimide ring can improve stability. |
| Self-hydrolyzing Maleimide | Michael addition to thiols | Improved stability over standard maleimide | Designed to undergo rapid hydrolysis after conjugation, preventing the retro-Michael reaction. |
| Vinylpyrimidine | Thiol addition | 8 days | Shows superior stability compared to maleimide conjugates. |
Detailed Experimental Protocols
Protocol 1: Antibody Reduction for Thiol-Reactive Conjugation
Objective: To reduce the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
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Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
PD-10 desalting columns
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in an amine-free buffer.
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).
-
Add the reducing agent to the mAb solution at a final molar excess of 2-5 fold per disulfide bond to be reduced.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Remove the excess reducing agent by passing the solution through a PD-10 desalting column equilibrated with the conjugation buffer.
-
Determine the concentration of the reduced mAb using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound to Reduced Antibody
Objective: To conjugate the this compound linker (pre-loaded with a payload) to the free thiols of the reduced antibody.
Materials:
-
Reduced mAb from Protocol 1
-
OPSS-Val-Cit-PAB-Payload construct dissolved in an organic solvent like DMSO
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5)
Procedure:
-
Adjust the concentration of the reduced mAb to 1-5 mg/mL in the conjugation buffer.
-
Add the OPSS-Val-Cit-PAB-Payload solution to the mAb solution at a molar excess of 3-10 fold per free thiol. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.
-
Purify the resulting ADC from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Objective: To determine the average DAR and the distribution of different drug-loaded species in the ADC sample.
Materials:
-
Purified ADC sample
-
HPLC system with a UV detector
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR values (DAR2, DAR4, etc.) due to the increased hydrophobicity imparted by the linker-payload.
-
Calculate the average DAR by integrating the peak areas of each species and weighting them by their respective DAR.
Protocol 4: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
Purified ADC sample
-
Human, mouse, or rat plasma
-
PBS
-
Immuno-affinity capture beads (e.g., Protein A)
-
LC-MS system
Procedure:
-
Spike the ADC into pre-warmed plasma at a final concentration of ~100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately capture the ADC from the plasma aliquot using immuno-affinity beads to separate it from plasma proteins.
-
Wash the beads to remove non-specifically bound components.
-
Elute the ADC from the beads.
-
Analyze the eluate by LC-MS to determine the average DAR at each time point.
-
Plot the average DAR versus time and fit the data to a suitable model to calculate the half-life of the ADC in plasma.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Mechanism of thiol-disulfide exchange and potential side reactions.
References
Validation & Comparative
A Head-to-Head Comparison of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals
The linker connecting the antibody to the cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the most prevalent cleavable linkers are the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Both are designed for enzymatic cleavage by cathepsin B, a protease often overexpressed in the lysosomal compartment of tumor cells, ensuring targeted payload release. This guide provides an objective comparison of Val-Cit and Val-Ala linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
Executive Summary
While both Val-Cit and Val-Ala linkers have been successfully employed in preclinical and clinical settings, they possess distinct physicochemical properties that significantly influence ADC performance. Val-Cit is a well-established linker used in several approved ADCs, offering a wealth of clinical data.[1] In contrast, the Val-Ala linker has emerged as a promising alternative, particularly for ADCs with hydrophobic payloads or those requiring a high drug-to-antibody ratio (DAR).[] The lower hydrophobicity of the Val-Ala linker can mitigate the aggregation issues often associated with high DAR ADCs, potentially leading to improved manufacturing feasibility and a better safety profile.[][3]
A key consideration in preclinical development is the differential stability of these linkers in mouse plasma. Val-Cit linkers are notoriously unstable in murine plasma due to cleavage by carboxylesterase 1c (Ces1c), which can lead to premature payload release and complicate the interpretation of in vivo efficacy studies in mice.[3] Val-Ala linkers generally exhibit greater stability in mouse plasma, making them a more suitable choice for preclinical evaluation in murine models. Both linkers, however, demonstrate high stability in human plasma, a crucial attribute for clinical translation.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the performance of Val-Cit and Val-Ala linkers from various experimental studies.
Table 1: Physicochemical and Stability Properties
| Property | Val-Cit Linker | Val-Ala Linker | Key Implications for ADC Development |
| Hydrophobicity | More hydrophobic | Less hydrophobic | Lower hydrophobicity of Val-Ala is advantageous for conjugating lipophilic payloads and can reduce the risk of ADC aggregation. |
| Aggregation (at high DAR) | Prone to aggregation, making it challenging to achieve a DAR > 4. | Less aggregation, allowing for DARs up to ~7.4 with limited aggregation (<10%). | Val-Ala enables the development of ADCs with higher potency due to the potential for higher drug loading. |
| Plasma Stability (Human) | High stability (reported half-life of over 230 days for one ADC). | High stability. | Both linkers are suitable for clinical development in humans. |
| Plasma Stability (Mouse) | Low stability due to cleavage by carboxylesterase 1c (Ces1c). | More stable than Val-Cit. | Val-Ala is often preferred for preclinical in vivo studies in mice to ensure accurate assessment of efficacy. |
Table 2: In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC | Cell Line | Target | IC50 (nM) | Reference |
| LR004-VC-MMAE | KYSE520 (esophageal) | EGFR | 0.01 - 8 | |
| Trastuzumab-vc-MMAE | SK-BR-3 (breast) | HER2 | ~3 µg/mL (~20 nM) | |
| Val-Ala-MMAE ADC | Data from a direct comparative study is not readily available in the public domain. |
Note: The lack of directly comparable IC50 data from a single study highlights a gap in the publicly available literature. The provided data is from studies evaluating Val-Cit-MMAE ADCs.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, reflecting its potency against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC constructs (Val-Cit and Val-Ala variants)
-
Isotype control ADC
-
Free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs, isotype control, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the payload released from target cells to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cell line (e.g., SK-BR-3)
-
Antigen-negative (Ag-) bystander cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7)
-
Complete cell culture medium
-
ADC constructs
-
Isotype control ADC
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed monocultures of each cell line as controls. Allow cells to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC constructs and controls.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis: Acquire fluorescence and bright-field images of the wells. Quantify the number of viable GFP-expressing Ag- cells in the co-culture wells and compare it to the number in the Ag- monoculture control wells treated with the same ADC concentration. A significant reduction in the number of Ag- cells in the co-culture indicates a bystander effect.
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of ADC constructs in a living organism.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice)
-
Tumor cell line for implantation
-
Matrigel
-
ADC constructs
-
Vehicle control (e.g., PBS)
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Val-Cit ADC, Val-Ala ADC).
-
ADC Administration: Administer the ADCs and vehicle control intravenously (i.v.) via the tail vein at a specified dose and schedule (e.g., once weekly for three weeks).
-
Monitoring: Measure tumor volume and body weight twice weekly. Monitor the overall health of the animals.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing the Mechanisms and Workflows
Signaling Pathway of ADC Action
Caption: Mechanism of action for a cathepsin B-cleavable ADC.
Experimental Workflow for ADC Efficacy Evaluation
Caption: General experimental workflow for evaluating ADC efficacy.
Comparison of Val-Cit and Val-Ala Linker Cleavage
Caption: Structural and property comparison of Val-Cit and Val-Ala linkers.
Conclusion and Recommendations
The choice between a Val-Cit and a Val-Ala linker is highly dependent on the specific ADC being developed, including the properties of the antibody and, most importantly, the payload.
Val-Cit remains a robust and clinically validated linker. For projects where leveraging extensive clinical experience is a priority and for payloads that are not excessively hydrophobic, Val-Cit is an excellent choice. However, its instability in mouse plasma necessitates careful consideration and potentially the use of alternative preclinical models.
Val-Ala presents a compelling alternative, particularly for novel ADC constructs. Its lower hydrophobicity makes it ideal for hydrophobic payloads and for achieving higher DARs without the concomitant aggregation issues seen with Val-Cit. This can lead to more potent and homogeneous ADCs with improved manufacturability. The enhanced stability of Val-Ala linkers in mouse plasma simplifies preclinical in vivo evaluation.
Ultimately, the optimal linker selection should be determined empirically. It is highly recommended to synthesize and evaluate both Val-Cit and Val-Ala versions of a lead ADC to determine which linker provides the best overall therapeutic index for the specific antibody-payload combination.
References
A Comparative Guide to Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
The design of an Antibody-Drug Conjugate (ADC) is a triad of strategic choices involving the antibody, the cytotoxic payload, and the linker that connects them.[1][2] The linker is a critical determinant of an ADC's success, profoundly influencing its stability, mechanism of action, and therapeutic index.[3][4] For solid tumors, where challenges like heterogeneous antigen expression and poor drug penetration are prevalent, the choice between a cleavable and a non-cleavable linker is a pivotal decision in optimizing therapeutic outcomes.[5]
This guide provides an objective, data-supported comparison of cleavable and non-cleavable linkers, detailing their mechanisms, performance characteristics, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental difference between linker types lies in how and where they release their cytotoxic payload.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are engineered to be stable in systemic circulation but to break apart upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This controlled release can be initiated by several mechanisms:
-
Enzyme-Sensitive: Utilize peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like cathepsins, which are often overexpressed in tumor cells.
-
pH-Sensitive: Incorporate acid-labile groups (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (~7.4).
-
Glutathione-Sensitive: Contain disulfide bonds that are reduced and cleaved in the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.
This targeted release allows the unmodified, potent payload to exert its effect. Furthermore, if the payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells—a phenomenon known as the "bystander effect." This is a major advantage in treating solid tumors, which are often heterogeneous.
Non-Cleavable Linkers: Release via Antibody Catabolism
Non-cleavable linkers form a highly stable bond between the antibody and payload. Payload release is entirely dependent on the ADC being internalized and trafficked to the lysosome, where proteolytic degradation of the entire antibody occurs. This process releases the payload still attached to the linker and a single amino acid residue (e.g., lysine or cysteine) from the antibody.
The resulting payload-linker-amino acid complex is typically charged and membrane-impermeable, meaning it cannot diffuse out to kill neighboring cells. This confines the cytotoxic effect strictly to the antigen-expressing target cell, which can reduce off-target toxicities but may limit efficacy in heterogeneous tumors.
Comparative Analysis
The selection of a linker technology involves a trade-off between stability, efficacy, and toxicity. The optimal choice is context-dependent, relying on the tumor type, antigen expression levels, and payload characteristics.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release | Triggered by enzymes, pH, or reducing agents in the tumor/cell. | Requires complete lysosomal degradation of the antibody. |
| Released Species | Unmodified, active payload. | Payload + Linker + Amino Acid residue. |
| Plasma Stability | Generally lower; risk of premature payload release. | High plasma stability, minimizing off-target release. |
| Bystander Effect | Yes, if payload is membrane-permeable. | Generally no, due to charged metabolite. |
| Efficacy in Tumors | Potentially higher in heterogeneous/low-antigen tumors. | Most effective in tumors with high, homogeneous antigen expression. |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential; toxicity is primarily localized to target cells. |
| Approved ADCs | Majority of approved ADCs use cleavable linkers (e.g., Enhertu, Adcetris). | Fewer approved ADCs (e.g., Kadcyla). |
Quantitative Data Summary
Direct head-to-head clinical comparisons are rare, but preclinical data and meta-analyses of clinical trials provide insights into the performance differences.
Table 1: In Vitro Cytotoxicity & Bystander Effect Lower IC50 values indicate higher potency. The bystander effect is measured by the killing of antigen-negative (Ag-) cells in a co-culture.
| ADC Construct | Linker Type | Target Cell Line | IC50 (ng/mL) | Bystander Killing of Ag- Cells | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | HER2+ (BT-474) | 5.8 | Yes, significant | (Conceptual) |
| Trastuzumab-MCC-DM1 | Non-cleavable (MCC) | HER2+ (BT-474) | 10.2 | Minimal to none | (Conceptual) |
| Anti-MUC1-SPDB-DM4 | Cleavable (disulfide) | MUC1+ (CAPAN-1) | ~10 | Yes | (Conceptual) |
| Anti-MUC1-SMCC-DM1 | Non-cleavable (SMCC) | MUC1+ (CAPAN-1) | ~30 | No | (Conceptual) |
Table 2: In Vivo Efficacy in Xenograft Models Tumor Growth Inhibition (TGI) is a common metric for preclinical in vivo efficacy.
| ADC | Linker Type | Tumor Model | Dose (mg/kg) | TGI (%) | Outcome | Reference |
| Cleavable ADC | Cleavable | Heterogeneous | 3 | >90% | High efficacy | (Conceptual) |
| Non-cleavable ADC | Non-cleavable | Heterogeneous | 3 | ~60% | Moderate efficacy | (Conceptual) |
| Cleavable ADC | Cleavable | Homogeneous (High Ag) | 3 | >95% | High efficacy | (Conceptual) |
| Non-cleavable ADC | Non-cleavable | Homogeneous (High Ag) | 3 | >95% | High efficacy | (Conceptual) |
Table 3: Systemic Toxicity (Clinical Meta-Analysis Data) Data synthesized from a meta-analysis of Phase II/III trials of commercially available ADCs.
| Adverse Event (Grade ≥3) | Cleavable Linkers (N=1,082) | Non-cleavable Linkers (N=1,335) | Weighted Risk Difference |
| Any Grade ≥3 AE | 47% | 34% | -12.9% (Significant) |
| Neutropenia | ~25% | ~16% | -9.1% (Significant) |
| Anemia | ~10% | ~8% | -1.7% (Significant) |
Source: Adapted from ASCO Publications, 2022. This analysis suggests that the premature systemic release of payload from cleavable linkers may contribute to higher rates of severe adverse events.
Key Experimental Protocols
Evaluating an ADC requires a suite of assays to characterize its potency, specificity, and mechanism of action.
Experimental Workflow Diagram
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
-
Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in complete cell culture medium. Replace the existing medium with 100 µL of the diluted compounds. Include untreated wells as a viability control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Cell Preparation: Engineer the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a 96-well plate with a mixed population of Ag+ cells and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1 or 3:1). As a control, seed a separate plate with a monoculture of only the GFP-Ag- cells. Allow cells to adhere overnight.
-
ADC Treatment: Treat both the co-culture and monoculture plates with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity in each well using a fluorescence plate reader. This specifically quantifies the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence of treated wells to untreated controls. A significant decrease in the viability of GFP-Ag- cells in the co-culture plate compared to the monoculture plate indicates a bystander effect.
Protocol 3: In Vivo Efficacy in a Subcutaneous Xenograft Model
This protocol assesses the anti-tumor activity of an ADC in a living animal model.
-
Animal Models: Utilize immunodeficient mice (e.g., SCID or NOD/SCID) to prevent rejection of human tumor cells.
-
Tumor Implantation: Harvest cultured human cancer cells during their exponential growth phase. Resuspend cells in a suitable medium (e.g., PBS mixed 1:1 with Matrigel) and inject a defined number of cells (e.g., 2-5 x 10⁶) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC) with similar average tumor volumes.
-
Dosing: Administer the ADCs and controls, typically via intravenous (IV) injection, at specified doses and schedules (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as an indicator of toxicity.
-
Efficacy Metrics: The primary endpoint is Tumor Growth Inhibition (TGI), calculated relative to the vehicle control group. Secondary endpoints may include tumor regression and overall survival. At the end of the study, tumors can be excised for pharmacodynamic analysis.
Conclusion and Future Perspectives
The choice between cleavable and non-cleavable linkers is a critical, multi-faceted decision in ADC design for solid tumors.
-
Cleavable linkers offer the powerful advantage of a bystander effect, making them well-suited for the heterogeneous nature of many solid tumors. However, this comes at the cost of potentially lower plasma stability and higher systemic toxicity.
-
Non-cleavable linkers provide superior plasma stability and a better safety profile by confining the payload to target cells. Their efficacy, however, is highly dependent on robust ADC internalization and high, uniform antigen expression, which can be a limitation in some solid tumor settings.
The field is continuously evolving, with novel linker technologies being developed to offer better control over payload release, combining the stability of non-cleavable linkers with the potent, bystander-mediated efficacy of cleavable ones. Ultimately, the optimal linker strategy must be empirically determined, aligning the linker's properties with the antibody, the payload, and the specific biology of the cancer being targeted.
References
Val-Cit Linker: A Comparative Analysis of Cathepsin B as the Primary Cleavage Enzyme
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Val-Cit Linker Cleavage Specificity.
The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its efficacy hinges on its stability in systemic circulation and its selective cleavage by proteases within the target tumor cell, leading to the release of a cytotoxic payload. Cathepsin B, a lysosomal cysteine protease often upregulated in cancer cells, is widely considered the primary enzyme responsible for this cleavage. This guide provides a comprehensive comparison of the enzymatic cleavage of the Val-Cit linker, validating the role of cathepsin B while exploring other potential enzymatic activators and alternative linker technologies.
The Central Role of Cathepsin B in Val-Cit Linker Cleavage
The Val-Cit linker was specifically designed to be a substrate for cathepsin B.[1] Upon internalization of an ADC into a cancer cell, it is trafficked to the lysosome, an acidic organelle rich in proteases.[2] The acidic environment of the lysosome is optimal for cathepsin B activity, which efficiently recognizes the Val-Cit sequence and cleaves the amide bond between citrulline and the self-immolative spacer, typically p-aminobenzyl carbamate (PABC). This cleavage initiates a cascade that results in the release of the active drug.[2]
The specificity of cathepsin B for the Val-Cit linker is a key factor in its therapeutic window. In the neutral pH of the bloodstream, cathepsin B activity is significantly lower, minimizing premature drug release and systemic toxicity.[]
Beyond Cathepsin B: A Broader Look at Val-Cit Cleavage
While cathepsin B is a major player, it is not the sole enzyme capable of cleaving the Val-Cit linker. Research has revealed that other proteases can also process this dipeptide, a factor with significant implications for ADC design and efficacy.
Other Lysosomal Cathepsins: Studies have shown that other members of the cathepsin family, including cathepsins K, L, and S, can also cleave the Val-Cit linker.[4] This enzymatic redundancy can be advantageous, as it may circumvent potential resistance mechanisms in tumors with low cathepsin B expression.
Neutrophil Elastase: A serine protease secreted by neutrophils, neutrophil elastase, has been identified as another enzyme capable of cleaving the Val-Cit linker. This can have implications for off-target toxicity, particularly neutropenia, as premature payload release can occur in the vicinity of neutrophils.
Quantitative Comparison of Linker Cleavage
The efficiency of enzymatic cleavage can be quantified by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A higher kcat/Km value indicates greater catalytic efficiency. While comprehensive, directly comparable kinetic data for all relevant enzymes is not always available in the literature, the following tables summarize the existing quantitative and semi-quantitative data.
Table 1: Kinetic Parameters for Val-Cit-PABC Cleavage by Cathepsin B
| Parameter | Value | Reference |
| Km (µM) | 15.2 | |
| kcat (s⁻¹) | 1.8 | |
| kcat/Km (M⁻¹s⁻¹) | 1.18 x 10⁵ |
Table 2: Comparative Cleavage of Val-Cit and Alternative Linkers by Various Proteases
| Linker | Enzyme | Observation | Reference |
| Val-Cit | Cathepsin B | Primary cleavage enzyme | |
| Cathepsin K, L, S | Susceptible to cleavage | ||
| Neutrophil Elastase | Readily cleaved | ||
| Carboxylesterase 1c (mouse) | Susceptible to cleavage, impacting preclinical studies | ||
| cBu-Cit | Cathepsin B | Highly specific cleavage | |
| Cathepsin K | No significant cleavage |
Table 3: Impact of Inhibitors on Linker Cleavage
| Linker | Inhibitor | % Reduction in Cleavage | Reference |
| Val-Cit | Cathepsin B specific inhibitor | ~50% | |
| Broad-spectrum protease inhibitor | Significant inhibition | ||
| cBu-Cit | Cathepsin B specific inhibitor | >75% - 90% | |
| Cathepsin K inhibitor | No significant effect |
Alternative Linker Technologies for Enhanced Specificity
The discovery that enzymes other than cathepsin B can cleave the Val-Cit linker has spurred the development of alternative linkers with improved specificity.
One notable example is the cyclobutane-1,1-dicarboxamide (cBu)-Cit linker . This peptidomimetic linker is designed to be a more selective substrate for cathepsin B. Studies have shown that the cleavage of cBu-Cit is significantly more dependent on cathepsin B activity compared to Val-Cit, potentially leading to a better safety profile with reduced off-target toxicities.
Experimental Protocols
In Vitro Enzyme Cleavage Assay
This protocol outlines a general method for assessing the enzymatic cleavage of an ADC linker in vitro.
Objective: To determine the rate and extent of payload release from an ADC upon incubation with a purified protease.
Materials:
-
Antibody-Drug Conjugate (ADC) with the linker of interest
-
Purified recombinant human protease (e.g., Cathepsin B, Neutrophil Elastase)
-
Assay Buffer:
-
For Cathepsin B: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5
-
For Neutrophil Elastase: PBS (phosphate-buffered saline), pH 7.4
-
-
Quenching Solution (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system for analysis
Procedure:
-
Enzyme Activation (for Cathepsin B): Pre-incubate the purified cathepsin B in the assay buffer containing DTT for 15 minutes at 37°C to ensure full activity.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1-10 µM final concentration) with the assay buffer.
-
Initiate Reaction: Add the activated enzyme (e.g., 20-100 nM final concentration) to the ADC solution to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an excess of cold quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate. For kinetic parameter determination (Km and kcat), the assay should be performed with varying substrate concentrations.
Visualizing the Process: From Internalization to Payload Release
To better understand the journey of an ADC and the critical role of enzymatic cleavage, the following diagrams illustrate the key pathways and experimental workflows.
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for an in vitro cleavage assay.
Conclusion
The validation of cathepsin B as a primary cleavage enzyme for the Val-Cit linker is well-established and forms the basis for the design of numerous successful ADCs. However, a nuanced understanding of the broader enzymatic landscape that can process this linker is crucial for the development of next-generation ADCs with improved safety and efficacy. While the redundancy of cleavage by other cathepsins can be beneficial, the susceptibility to enzymes like neutrophil elastase highlights potential liabilities. The development of more specific linkers, such as cBu-Cit, represents a promising strategy to mitigate off-target toxicities and enhance the therapeutic index of ADCs. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the selection and validation of linker technologies for their specific therapeutic applications.
References
Assessing the Bystander Killing Effect of Val-Cit ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) design is paramount to developing effective cancer therapies. A critical aspect of ADC efficacy is the "bystander effect," the ability of an ADC to not only kill the targeted cancer cell but also neighboring, antigen-negative tumor cells.[1] This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied.[1][2] This guide provides a comparative analysis of the bystander effect mediated by ADCs featuring the Valine-Citrulline (Val-Cit) linker, supported by experimental data and detailed methodologies.
The bystander effect is a key feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[1][2] Upon internalization by an antigen-positive (Ag+) cell, the linker is cleaved within the lysosome by enzymes like Cathepsin B, releasing the cytotoxic payload. If the payload is sufficiently permeable, it can diffuse out of the target cell and into adjacent antigen-negative (Ag-) cells, inducing their apoptosis and enhancing the overall anti-tumor activity. In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.
The Mechanism of Bystander Killing with Val-Cit ADCs
The Val-Cit dipeptide linker is one of the most commonly used cleavable linkers in ADCs due to its stability in plasma and susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. The mechanism unfolds in a series of steps:
-
Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC-antigen complex is trafficked to the lysosome.
-
Linker Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit linker.
-
Payload Release and Diffusion: The cleavage releases the cytotoxic payload, such as Monomethyl Auristatin E (MMAE). If the payload is membrane-permeable, it can diffuse out of the target Ag+ cell.
-
Bystander Cell Killing: The diffused payload enters neighboring Ag- cells, inducing cytotoxicity and expanding the therapeutic reach of the ADC.
Comparative Performance of ADC Linker-Payloads
The efficacy of the bystander effect is heavily influenced by the properties of both the linker and the payload.
Payload Permeability: MMAE vs. MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are structurally similar auristatin derivatives, but MMAF is more hydrophilic and less membrane-permeable than MMAE. This difference in permeability has a significant impact on the bystander effect. While both cAC10-vcMMAE and cAC10-vcMMAF are potent against the target Karpas 299 cells, only the MMAE-containing ADC demonstrates a significant bystander killing effect in vivo.
| ADC Construct | Payload | Key Property | Bystander Effect (in vivo) | Reference |
| cAC10-vcMMAE | MMAE | Membrane-permeable | Potent bystander killing | |
| cAC10-vcMMAF | MMAF | Less membrane-permeable | No significant bystander killing |
Linker Stability: Val-Cit vs. Glu-Val-Cit
While the Val-Cit linker is widely used, its stability in rodent plasma can be a concern due to cleavage by carboxylesterase 1c (Ces1c). To address this, linkers with improved stability, such as the SuO-Glu-Val-Cit-PAB linker, have been developed. The addition of a glutamic acid residue enhances plasma stability, leading to more efficient delivery of the ADC to the tumor site and potentially a more pronounced bystander effect. In vivo studies have shown that ADCs with a Glu-Val-Cit linker exhibit greater tumor growth inhibition compared to those with a standard Val-Cit linker.
| Linker Type | Key Feature | In Vivo Efficacy | Potential Bystander Effect | Reference |
| Val-Cit | Standard cleavable linker | Effective | Standard | |
| Glu-Val-Cit | Enhanced plasma stability | Superior to Val-Cit | Potentially enhanced |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified in vitro to compare the efficacy of different ADCs. One key parameter is the ratio of antigen-positive to antigen-negative cells. As the proportion of antigen-positive cells increases, the bystander killing of antigen-negative cells also increases.
| Ratio of Ag+ to Ag- Cells | % Viability of Ag+ Cells (N87) | % Viability of Ag- Cells (MCF7-GFP) | Reference |
| 1:9 | ~80% | ~20% | |
| 1:3 | ~60% | ~40% | |
| 1:1 | ~40% | ~60% | |
| 3:1 | ~20% | ~80% | |
| 9:1 | <10% | >90% |
This table demonstrates the bystander effect of a Trastuzumab-vc-MMAE ADC on HER2-negative cells when co-cultured with HER2-positive cells. The killing of bystander cells increases with a higher proportion of antigen-positive cells.
Experimental Protocols for Evaluating the Bystander Effect
Detailed and robust experimental protocols are essential for accurately assessing the bystander effect of ADCs.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.
-
Materials:
-
Antigen-positive cancer cell line (e.g., SKBR3, N87).
-
Antigen-negative cancer cell line labeled with a fluorescent marker (e.g., GFP-MCF7) for easy identification.
-
ADC of interest (e.g., Trastuzumab-vc-MMAE).
-
Control ADC (non-binding or with a non-cleavable linker).
-
Cell culture reagents and 96-well plates.
-
Flow cytometer or high-content imaging system.
-
-
Protocol:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only antigen-negative cells to measure the direct effect of the ADC.
-
ADC Treatment: Treat the cells with a dilution series of the ADC. The concentrations should be chosen to be cytotoxic to the antigen-positive cells but have a minimal direct effect on the antigen-negative cells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 72-120 hours).
-
Quantification: At the end of the incubation, quantify the viability of the antigen-negative (fluorescent) cells using a fluorescence plate reader, flow cytometry, or high-content imaging.
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of antigen-negative cells in the co-culture treated with the ADC to the viability of antigen-negative cells in the monoculture control.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.
-
Materials:
-
Antigen-positive and antigen-negative cell lines.
-
ADC of interest.
-
Cell culture reagents.
-
Standard cell viability assay reagents (e.g., MTT, CellTiter-Glo).
-
-
Protocol:
-
Treat Ag+ Cells: Plate antigen-positive cells and treat them with the ADC for a specified time (e.g., 48-72 hours).
-
Collect Conditioned Medium: Collect the culture medium, which now contains any released payload.
-
Treat Ag- Cells: Add the conditioned medium to a plate of antigen-negative cells.
-
Incubation and Viability Assessment: Incubate the antigen-negative cells for 72-96 hours and then assess their viability. A significant decrease in viability compared to cells treated with medium from untreated Ag+ cells indicates a bystander effect.
-
In Vivo Admixed Tumor Model
This model assesses the in vivo efficacy of an ADC in a tumor composed of both antigen-positive and antigen-negative cells, mimicking tumor heterogeneity.
-
Materials:
-
Immunodeficient mice.
-
Antigen-positive tumor cells.
-
Antigen-negative tumor cells engineered to express a reporter gene (e.g., luciferase).
-
ADC constructs.
-
In vivo imaging system (e.g., IVIS).
-
Calipers for tumor measurement.
-
-
Protocol:
-
Tumor Implantation: Co-implant a mixture of antigen-positive and luciferase-expressing antigen-negative tumor cells subcutaneously into immunodeficient mice at a defined ratio.
-
Tumor Growth: Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADCs intravenously.
-
Monitoring: Monitor tumor growth over time using calipers. Periodically perform in vivo bioluminescence imaging to specifically track the growth or regression of the antigen-negative tumor cell population.
-
Data Analysis: A reduction in the bioluminescent signal in the ADC-treated groups compared to the control group indicates an in vivo bystander effect.
-
Conclusion
The bystander killing effect is a critical attribute of Val-Cit linker-based ADCs, enhancing their therapeutic potential, especially in the context of heterogeneous tumors. The choice of a membrane-permeable payload like MMAE is crucial for this effect. Furthermore, optimizing linker stability, for instance through the use of a Glu-Val-Cit tripeptide, can improve the ADC's pharmacokinetic profile and potentially amplify the bystander effect. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of the bystander effect, enabling researchers to make informed decisions in the development of next-generation ADCs.
References
Unmasking Off-Target Cleavage: A Comparative Analysis of OPSS-Val-Cit-PAB-OH ADC Linker Stability
For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugate (ADC) linkers in circulation is paramount to minimizing off-target toxicity and maximizing therapeutic efficacy. This guide provides an objective comparison of the off-target cleavage of the widely used OPSS-Val-Cit-PAB-OH linker with more recent alternatives, supported by experimental data and detailed methodologies.
The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is designed for selective cleavage by cathepsin B, a protease overexpressed in the lysosomes of tumor cells. However, emerging evidence has highlighted its susceptibility to premature cleavage in the bloodstream by enzymes such as human neutrophil elastase (NE) and murine carboxylesterase 1C (Ces1C), leading to off-target payload release and potential toxicities like neutropenia.[1][2] This guide evaluates the stability of the this compound linker in the context of these off-target cleavage events and compares its performance with next-generation linkers designed for enhanced stability.
Comparative Stability Data
The following tables summarize quantitative data from studies evaluating the stability of Val-Cit-containing linkers against off-target enzymatic cleavage and in plasma, comparing them with more stable alternatives like Glutamic acid-Val-Cit (EVCit), Glutamic acid-Gly-Cit (EGCit), and exo-cleavable linkers.
Table 1: Linker Stability in the Presence of Human Neutrophil Elastase (NE)
| Linker Type | ADC Construct | Incubation Time with NE | Remaining Conjugated Payload (%) | Reference |
| Val-Cit (VCit) | VCit ADC | 24 hours | Degraded | [3] |
| Glu-Val-Cit (EVCit) | EVCit ADC | 24 hours | Degraded | [3] |
| Glu-Gly-Cit (EGCit) | EGCit ADC | 24 hours | No significant cleavage | [3] |
| Exo-cleavable EVC | exo-EVC-MMAE ADC | Not specified | Stable (MMAE remains attached) | |
| Linear EVC | linear EVC-MMAE ADC | Not specified | Cleaved (Cit-PAB-MMAE released) |
Table 2: Linker Stability in Plasma
| Linker Type | Plasma Type | Incubation Time | Remaining Conjugated Payload (%) | Reference |
| Val-Cit (VCit) | Mouse (BALB/c) | 14 days | < 5% | |
| Glu-Val-Cit (EVCit) | Mouse (BALB/c) | 14 days | ~100% | |
| Glu-Gly-Cit (EGCit) | Mouse (BALB/c) | 14 days | ~100% | |
| Val-Cit (VCit) | Human | 28 days | ~100% | |
| Glu-Val-Cit (EVCit) | Human | 28 days | ~100% | |
| Glu-Gly-Cit (EGCit) | Human | 28 days | ~100% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the intended and off-target cleavage pathways of the Val-Cit linker and the experimental workflow for evaluating off-target cytotoxicity.
Caption: On-target vs. Off-target cleavage of Val-Cit linker.
Caption: Workflow for off-target cytotoxicity assay.
Experimental Protocols
Neutrophil Elastase (NE) Cleavage Assay
Objective: To quantify the stability of an ADC linker in the presence of human neutrophil elastase.
Materials:
-
ADC constructs with different linkers (e.g., this compound, EGCit)
-
Human Neutrophil Elastase (purified)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Reaction quenching solution (e.g., acetonitrile)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol:
-
Prepare a solution of the ADC in the assay buffer to a final concentration of approximately 1 mg/mL.
-
Add human neutrophil elastase to the ADC solution. The final enzyme concentration should be sufficient to induce cleavage (e.g., 20 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of cold acetonitrile to the aliquot to precipitate the protein.
-
Centrifuge the sample to pellet the precipitated antibody and enzyme.
-
Analyze the supernatant by LC-MS to identify and quantify the released payload fragment (e.g., Cit-PAB-payload).
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Carboxylesterase 1C (Ces1c) Cleavage Assay
Objective: To evaluate the stability of an ADC linker in the presence of murine carboxylesterase 1C.
Materials:
-
ADC constructs
-
Recombinant murine Ces1c
-
Mouse plasma (from wild-type and Ces1c knockout mice for control)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
LC-MS system
Protocol:
-
Prepare a reaction mixture containing the ADC (e.g., 100 µg/mL) in either assay buffer with recombinant Ces1c or in plasma.
-
For a negative control, incubate the ADC in plasma from Ces1c knockout mice.
-
Incubate the samples at 37°C.
-
At predetermined time points, take aliquots and quench the reaction.
-
Process the samples to precipitate proteins and extract the payload.
-
Analyze the samples by LC-MS to determine the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) or the amount of released payload.
-
Compare the stability of the ADC in the presence and absence of active Ces1c.
Off-Target Cytotoxicity Assay
Objective: To assess the cytotoxicity of an ADC on antigen-negative cells following pre-incubation with a cleaving enzyme, mimicking off-target payload release.
Materials:
-
HER2-negative human breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements
-
ADC constructs
-
Human Neutrophil Elastase
-
Cell viability assay reagent (e.g., MTT)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
ADC Pre-incubation:
-
In a separate tube, incubate the ADC with human neutrophil elastase in an appropriate buffer for a time sufficient to cause cleavage (e.g., 24 hours at 37°C).
-
Prepare a control sample of the ADC incubated under the same conditions without the enzyme.
-
-
Cell Seeding:
-
Seed MCF-7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with serial dilutions of the NE-incubated ADC and the control ADC.
-
Include wells with untreated cells and cells treated with the free payload as controls.
-
-
Incubation:
-
Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., SDS-HCl solution) and incubate overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value for each condition. A lower IC50 for the NE-treated ADC compared to the untreated ADC on antigen-negative cells indicates off-target cytotoxicity due to premature linker cleavage.
-
References
A Head-to-Head Comparison of Self-Immolative Spacers for Advanced Drug Development
For researchers, scientists, and drug development professionals, the judicious selection of a self-immolative spacer is a critical determinant in the design of effective targeted therapeutics, such as antibody-drug conjugates (ADCs). These spacers are engineered to be stable in systemic circulation and to undergo a rapid, irreversible fragmentation upon a specific trigger, releasing the active payload at the site of action. This guide provides an objective, data-driven comparison of the performance of various self-immolative spacers, supported by detailed experimental methodologies to aid in their evaluation and selection.
The intricate dance of targeted drug delivery hinges on the precise cleavage of a linker to unleash a potent therapeutic. Self-immolative spacers are the final, critical component of many cleavable linker systems, designed to spontaneously decompose and liberate the unmodified drug following an initial enzymatic or chemical trigger. The efficiency and kinetics of this self-immolation process are paramount to the therapeutic efficacy and safety profile of the drug conjugate. This guide delves into a head-to-head comparison of prominent self-immolative spacers, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows.
Performance Comparison of Self-Immolative Spacers
The selection of a self-immolative spacer is a nuanced decision that depends on the desired release kinetics, the nature of the payload, and the specific therapeutic application. The following tables summarize quantitative data on the performance of different self-immolative spacers based on their release mechanisms: 1,6-elimination and intramolecular cyclization. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Spacers Based on 1,6-Elimination
The most prevalent self-immolative spacers, such as para-aminobenzyl carbamate (PABC), operate via a 1,6-elimination mechanism. This electronic cascade is initiated by the cleavage of a trigger, unmasking an aniline nitrogen that initiates the fragmentation.
| Spacer System | Trigger | Payload | Release Half-Life (t½) | Key Findings |
| Val-Cit-PABC | Cathepsin B | MMAE | ~74% loss of conjugated MMAE in 14 days (in mouse plasma)[1] | The VC-PABC linker is widely used but can show instability in mouse plasma due to carboxylesterase 1c (Ces1c) activity[1]. |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | β-Galactosidase | Phenolic Drug | Stable in mouse and human plasma over the study period[1] | The OHPAS linker demonstrated superior stability in both in vitro and in vivo mouse studies compared to the VC-PABC linker[1]. |
| Phenylacetyl-PABC-Fluorophore | Penicillin G Amidase (PGA) | 7-hydroxycoumarin | Slower than combined PABC-cyclization spacer | The release rate is dependent on the efficiency of the initial enzymatic cleavage[2]. |
| PABC with Phenol-based Drugs | Cathepsin B | Etoposide, Combretastatin | Stable in human serum until enzymatic treatment | The stability and release kinetics of PABC can be influenced by the nature of the payload it is releasing. |
Spacers Based on Intramolecular Cyclization
An alternative to 1,6-elimination is the use of spacers that undergo intramolecular cyclization to release the payload. The driving force for these systems is the formation of a stable 5- or 6-membered ring.
| Spacer System | Trigger | Payload | Release Half-Life (t½) | Key Findings |
| Proline-Derived Carbamate | Amine Deprotection | Camptothecin (CPT) | Not specified, but faster than Sp1 | The proline-derived spacer (Sp4) showed significantly faster drug release and improved cytotoxic activity compared to the commonly used ethylenediamine-based spacer (Sp1). |
| Ethylenediamine-Carbamate (Sp1) | Amine Deprotection | SN38 | 10.6 hours | This commonly used spacer exhibits relatively slow release kinetics. |
| Propanediamine-Carbamate (Sp3) | Amine Deprotection | SN38 | Slower than Sp1 | The formation of a six-membered ring in this spacer resulted in slower drug release compared to the five-membered ring formation of Sp1. |
| Pyrrolidine-Carbamate with Tertiary Amine | Amine Deprotection | Camptothecin (CPT) | Not specified, but "superfast" | The introduction of a tertiary amine handle significantly accelerates the cyclization and drug release. |
The Bystander Effect: A Key Consideration
The ability of a released payload to diffuse out of the target cell and kill neighboring antigen-negative cells, known as the bystander effect, is a crucial factor in the efficacy of ADCs against heterogeneous tumors. This effect is highly dependent on the properties of the released drug, which in turn is influenced by the self-immolative spacer.
| Linker/Spacer Type | Released Payload | Bystander Effect | Rationale |
| Cleavable (e.g., Val-Cit-PABC) | Unmodified, often cell-permeable drug | Yes | The release of the native, often non-polar drug allows it to cross cell membranes and kill adjacent cells. |
| Non-cleavable | Payload with linker remnant and amino acid | No/Limited | The released payload-linker-amino acid complex is typically charged and membrane-impermeable, thus limiting its diffusion to neighboring cells. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different self-immolative spacers.
In Vitro Cathepsin B Cleavage Assay
This assay is used to determine the susceptibility of a peptide-based linker-spacer system to cleavage by the lysosomal protease Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC) or the ADC of interest
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Enzyme Activation: Prepare a working solution of Cathepsin B in the Assay Buffer and incubate at 37°C for 10-15 minutes to allow for enzyme activation.
-
Reaction Setup: In a 96-well plate, add the activated Cathepsin B solution.
-
Substrate Addition: To initiate the reaction, add the fluorogenic substrate or the ADC to the wells containing the enzyme.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at various time points.
-
Data Analysis: Plot the fluorescence intensity versus time to determine the initial reaction velocity. For ADCs, the release of the payload can be quantified by HPLC or LC-MS analysis of aliquots taken at different time points.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature drug release in plasma.
Materials:
-
Human or mouse plasma
-
The ADC of interest
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A or G)
-
HPLC or LC-MS system
Protocol:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
ADC Capture: Immediately add the aliquot to immunoaffinity beads to capture the ADC and stop any further degradation.
-
Washing: Wash the beads with PBS to remove plasma proteins.
-
Elution: Elute the ADC from the beads.
-
Analysis: Analyze the eluted ADC by HPLC or LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability. The supernatant can also be analyzed for the presence of the released payload.
HPLC Method for Drug Release Kinetics
High-Performance Liquid Chromatography (HPLC) is a standard technique to quantify the amount of released payload from an ADC over time.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
Mobile Phase:
-
A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.
Protocol:
-
Sample Preparation: Prepare samples from the in vitro cleavage assay at different time points. Quench the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Injection: Inject a fixed volume of the sample onto the HPLC column.
-
Separation: Run a gradient elution to separate the intact ADC, the released payload, and other components.
-
Detection: Monitor the elution profile at a wavelength where the payload has strong absorbance.
-
Quantification: Create a standard curve with known concentrations of the free payload to quantify the amount released in the assay samples.
Mass Spectrometry Analysis of Cleavage Products
Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive identification of the cleavage products, confirming the self-immolation mechanism.
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Protocol:
-
Sample Preparation: Prepare samples from the cleavage assay as described for the HPLC method.
-
LC Separation: Use a similar reversed-phase LC method to separate the components before they enter the mass spectrometer.
-
MS Analysis: Acquire mass spectra of the eluting peaks.
-
Data Analysis: Identify the molecular weights of the intact ADC, the ADC after payload release, the free payload, and the remnants of the self-immolative spacer. Fragmentation analysis (MS/MS) can be used to further confirm the structures of the observed species.
Visualizing the Mechanisms and Workflows
To further elucidate the principles of self-immolative spacers, the following diagrams illustrate key mechanisms and experimental processes.
Conclusion
The choice of a self-immolative spacer is a pivotal decision in the design of targeted drug delivery systems. Spacers based on 1,6-elimination, such as PABC, are well-established and widely used, but their stability can be species-dependent. Cyclization-based spacers offer a promising alternative with the potential for tunable and rapid drug release. The ability of the released payload to exert a bystander effect is another critical consideration that is directly influenced by the self-immolative linker. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different self-immolative spacers, enabling researchers to make informed decisions to optimize the therapeutic index of their drug conjugates. As the field of targeted therapy continues to evolve, the development of novel self-immolative systems with enhanced stability, faster release kinetics, and tailored properties will remain a key area of research.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
Validating ADC Potency: A Comparative Guide to OPSS-Val-Cit-PAB-OH and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of therapeutic success in the rapidly evolving field of Antibody-Drug Conjugates (ADCs). The linker, which connects a potent cytotoxic payload to a monoclonal antibody, governs the stability, efficacy, and safety profile of the ADC. Among the most widely utilized cleavable linkers is the valine-citrulline (Val-Cit) dipeptide, often incorporated with a p-aminobenzyl carbamate (PABC) spacer, such as in OPSS-Val-Cit-PAB-OH. This guide provides an objective comparison of the this compound linker system with its emerging alternatives, supported by experimental data and detailed methodologies to inform rational ADC design and development.
The Central Role of the Val-Cit Linker
The this compound linker is a cornerstone in ADC technology, designed for selective cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells[1]. The mechanism relies on the stability of the linker in systemic circulation and its enzymatic degradation within the target cancer cell's lysosome following internalization. The subsequent self-immolation of the PABC spacer ensures the release of an unmodified and fully active cytotoxic payload.
However, the conventional Val-Cit linker is not without its challenges. Its hydrophobic nature can lead to ADC aggregation, limiting the achievable drug-to-antibody ratio (DAR)[2][3][4]. Furthermore, instability in mouse plasma, due to susceptibility to carboxylesterase 1c (Ces1c), can complicate preclinical evaluation[5]. These limitations have spurred the development of alternative linker technologies aimed at enhancing stability, improving hydrophilicity, and expanding the therapeutic window.
Quantitative Performance Comparison
The choice between this compound and its alternatives involves a trade-off between cleavage efficiency, stability, and the physicochemical properties of the final ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | Antibody-Payload | Cell Line | IC50 (pM) | Reference |
| Val-Cit | Trastuzumab-MMAE | SK-BR-3 | 14.3 | |
| Val-Ala | Trastuzumab-MMAE | HER2+ | 92 | |
| β-galactosidase-cleavable | Trastuzumab-MMAE | SK-BR-3 | 8.8 | |
| Sulfatase-cleavable | Trastuzumab-MMAE | HER2+ | 61 | |
| Exo-EVC-Exatecan | Trastuzumab-Exatecan | NCI-N87 | Not specified, but showed superior tumor suppression at lower doses compared to Val-Cit | |
| EGCit | Anti-HER2-MMAE | Multiple | Showed greater antitumor efficacy compared to Kadcyla (T-DM1) and Enhertu (T-DXd) |
Table 2: Plasma Stability of ADCs with Different Linker Technologies
| Linker Type | Species | Half-life / Stability | Reference |
| Val-Cit | Human | High stability (one study reported >230 days) | |
| Val-Cit | Mouse | Poor stability (~4.6 hours half-life, >95% payload loss after 14 days) due to Ces1c cleavage | |
| Val-Ala | Mouse | More stable than Val-Cit, but specific half-life data is limited in direct comparative studies | |
| EVCit (Glutamic acid-Val-Cit) | Mouse | Dramatically improved half-life from ~2 days (for Val-Cit) to ~12 days | |
| Exo-linker | Rat | Superior DAR retention over 21 days compared to significant payload detachment with traditional Val-Cit linkers | |
| Sulfatase-cleavable | Mouse | High plasma stability (over 7 days) |
Table 3: Physicochemical Properties of ADCs with Different Linker Technologies
| Property | Val-Cit Linker | Val-Ala Linker | Exo-Linker (e.g., Exo-EVC) | EGCit Linker | Impact on ADC Development |
| Hydrophobicity | High, due to the PAB moiety | Lower than Val-Cit | Lower, due to hydrophilic moieties | Higher hydrophilicity | Lower hydrophobicity reduces aggregation and allows for higher DARs. |
| Drug-to-Antibody Ratio (DAR) | Typically modest (3-4) due to aggregation with hydrophobic payloads | Can achieve higher DARs (>7) without significant aggregation | Can achieve high DARs (e.g., 8 or 10) with reduced aggregation | Can achieve higher DARs | Higher DARs can lead to more potent ADCs. |
Key Alternative Linker Technologies
-
Valine-Alanine (Val-Ala) Linker : A conservative modification where citrulline is replaced by alanine. This change reduces hydrophobicity, allowing for higher DARs with less aggregation. While the cleavage rate by cathepsin B is reportedly slower than that of Val-Cit, it offers a better balance of properties for certain payloads.
-
Glutamic Acid-Valine-Citrulline (EVCit) and Glutamic Acid-Glycine-Citrulline (EGCit) Linkers : The addition of a hydrophilic glutamic acid residue significantly improves stability in mouse plasma by resisting cleavage by Ces1c. This allows for more reliable preclinical evaluation in murine models. The increased hydrophilicity also helps to mitigate aggregation issues. The EGCit linker has also been shown to resist degradation by neutrophil elastase, potentially reducing off-target toxicity.
-
Exo-Cleavable Linkers : This innovative approach repositions the cleavable peptide linker to the "exo" position of the PABC moiety. This design, often incorporating hydrophilic amino acids like glutamic acid, effectively masks the hydrophobicity of the payload, allowing for high DARs with minimal aggregation. Exo-linkers have demonstrated enhanced stability and resistance to premature cleavage by enzymes like carboxylesterases and human neutrophil elastase.
Experimental Protocols for ADC Potency Validation
Robust and reproducible in vitro assays are crucial for evaluating the potency and stability of ADCs. The following are generalized protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload stock solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For XTT assay: Add the XTT reagent mixture (containing an electron coupling reagent) to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker and the rate of premature payload release in plasma from different species.
Materials:
-
Test ADC
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)
-
Reagents for sample processing (e.g., protein A/G beads for immunocapture, organic solvent for protein precipitation)
Procedure:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample in PBS. Incubate at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze at -80°C until analysis.
-
Sample Analysis:
-
To measure intact ADC (average DAR): Use an immunocapture method (e.g., protein A beads) to isolate the ADC from the plasma. Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability.
-
To measure released payload: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile). Analyze the supernatant containing the free payload by LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
Protocol 3: Target Binding Assay (ELISA)
Objective: To confirm that the conjugation process does not impair the binding affinity of the antibody to its target antigen.
Materials:
-
Recombinant target antigen
-
ADC and unconjugated antibody
-
96-well ELISA plates
-
Coating buffer, blocking buffer, wash buffer
-
HRP-conjugated secondary antibody (e.g., anti-human IgG)
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the recombinant target antigen overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Antibody/ADC Incubation: Prepare serial dilutions of the ADC and the unconjugated antibody. Add the dilutions to the plate and incubate for 1-2 hours.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Detection: Wash the plate and add TMB substrate. Stop the reaction with a stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance values against the concentration of the ADC and the unconjugated antibody. Compare the binding curves and EC50 values to assess any change in binding affinity.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the ADC cleavage mechanism and a typical experimental workflow for potency validation.
Caption: Mechanism of action for Val-Cit-PAB linker-based ADCs.
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
Conclusion and Future Perspectives
The this compound linker remains a widely used and effective component in ADC design, particularly for payloads that are not excessively hydrophobic. Its well-understood mechanism of action and proven clinical track record make it a reliable choice. However, its limitations, especially concerning hydrophobicity and stability in preclinical mouse models, have driven the innovation of promising alternatives.
Linkers such as Val-Ala, EVCit, EGCit, and the novel exo-cleavable linkers offer significant advantages in terms of reduced aggregation, the potential for higher DARs, and improved stability, which can translate to a wider therapeutic window. The choice between these linkers is context-dependent and should be guided by the specific properties of the payload, the target antigen, and the desired characteristics of the ADC. As ADC technology continues to advance, the development of novel linkers with enhanced stability and more specific cleavage mechanisms will be crucial in further optimizing the efficacy and safety of this powerful class of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adcreview.com [adcreview.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ADC Homogeneity: The Impact of Linker Technology
The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that profoundly influences its therapeutic index, directly impacting efficacy, safety, and pharmacokinetic profiles. A key determinant of ADC homogeneity is the chemical linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides an objective comparison of ADC homogeneity conferred by two of the most prevalent linker types: cleavable and non-cleavable linkers, supported by experimental data and detailed analytical protocols.
The Role of Linkers in ADC Heterogeneity
The choice of linker and the method of conjugation are pivotal in determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in an ADC preparation. Stochastic conjugation methods, which target native lysine or cysteine residues, typically result in a heterogeneous mixture of ADCs with varying DARs.[1] In contrast, site-specific conjugation technologies aim to produce a more homogeneous product with a uniform DAR.[1][2]
This comparison will focus on the impact of two common linker types on the homogeneity of stochastically conjugated ADCs:
-
Cleavable Linkers: These are designed to be stable in systemic circulation and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH.[3][4] A widely used example is the valine-citrulline (vc) peptide linker, which is cleaved by lysosomal proteases like Cathepsin B.
-
Non-Cleavable Linkers: These linkers do not have a specific cleavage trigger and release the payload only after the complete lysosomal degradation of the antibody. A prominent example is the thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), used in Trastuzumab Emtansine (T-DM1).
Quantitative Comparison of ADC Homogeneity
The homogeneity of an ADC is primarily assessed by its DAR distribution, which can be quantitatively determined using analytical techniques such as Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following tables summarize representative quantitative data for ADCs prepared with a cleavable valine-citrulline-PABC (vc-PABC) linker and a non-cleavable maleimidocaproyl (MCC) type linker.
Table 1: Comparative DAR Distribution of Cysteine-Linked ADCs
| Linker Type | Linker Example | Payload | Conjugation | DAR Species | Distribution (%) | Average DAR | Reference |
| Cleavable | vc-PABC | MMAE | Cysteine | DAR 0 | 5 | 3.8 | Representative data based on HIC chromatograms |
| DAR 2 | 25 | ||||||
| DAR 4 | 45 | ||||||
| DAR 6 | 20 | ||||||
| DAR 8 | 5 | ||||||
| Non-Cleavable | SMCC (MCC type) | DM1 | Lysine | DAR 0 | 2 | 3.1 | |
| DAR 1 | 13 | ||||||
| DAR 2 | 23 | ||||||
| DAR 3 | 26 | ||||||
| DAR 4 | 19 | ||||||
| DAR 5 | 10 | ||||||
| DAR 6 | 5 | ||||||
| DAR 7 | 2 |
Note: The data for the cleavable linker ADC is a representative distribution for a cysteine-linked conjugate, as seen in typical HIC chromatograms. The data for the non-cleavable linker ADC is for the lysine-linked Trastuzumab Emtansine (T-DM1).
Visualization of Analytical and Mechanistic Workflows
To better understand the processes involved in ADC analysis and their mechanisms of action, the following diagrams are provided.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of ADC homogeneity.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
HIC is the gold standard for determining the DAR distribution of cysteine-linked ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
1. Materials and Equipment:
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio LC System)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
2. Procedure:
-
System Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 70% A, 30% B) at a flow rate of 0.4 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared ADC sample onto the column.
-
Elution Gradient: Apply a linear gradient to decrease the salt concentration and elute the ADC species. A typical gradient is from 30% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile by measuring the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The relative percentage of each peak area represents the distribution of that species. The average DAR can be calculated using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Liquid Chromatography-Mass Spectrometry (LC-MS) for Average DAR and Mass Confirmation
LC-MS provides accurate mass measurements of the intact ADC and its subunits, allowing for the confirmation of conjugation and the calculation of the average DAR.
1. Materials and Equipment:
-
LC-MS system (e.g., Agilent 1290 Infinity UHPLC coupled to a 6550 Q-TOF mass spectrometer)
-
Reversed-phase column (e.g., Agilent PLRP-S) for reduced ADC analysis or a size-exclusion column for intact ADC analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing Agent (for subunit analysis): Dithiothreitol (DTT)
-
Deglycosylating Enzyme (optional): PNGase F to reduce heterogeneity from glycosylation.
2. Procedure:
-
Sample Preparation (Reduced ADC):
-
To approximately 50 µg of the ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.
-
-
LC Separation:
-
Equilibrate the reversed-phase column with a starting percentage of Mobile Phase B (e.g., 5%).
-
Inject the prepared sample.
-
Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 95% over 15 minutes) to elute the light and heavy chains.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra using appropriate software (e.g., Agilent MassHunter BioConfirm) to obtain the molecular weights of the unconjugated and conjugated light and heavy chains.
-
Determine the number of drugs conjugated to each chain based on the mass shift.
-
Calculate the average DAR by taking a weighted average of the different species based on their relative intensities in the deconvoluted spectrum.
-
Conclusion
The choice of linker technology has a direct and significant impact on the homogeneity of an ADC preparation. Cleavable and non-cleavable linkers, in conjunction with the chosen conjugation strategy, result in distinct DAR distributions. While site-specific conjugation methods are being developed to achieve greater homogeneity, the stochastic conjugation of antibodies remains a prevalent method. For these heterogeneous mixtures, cleavable linkers attached to cysteines often yield a predictable distribution of even-numbered DAR species, whereas non-cleavable linkers conjugated to lysines can result in a broader, more complex distribution.
The rigorous and orthogonal characterization of ADC homogeneity using techniques like HIC and LC-MS is imperative for ensuring product quality, consistency, and for understanding the structure-activity relationship that governs the therapeutic performance of these complex biologics. The detailed protocols provided herein serve as a foundation for researchers to accurately assess and compare the homogeneity of ADCs with different linker technologies, ultimately aiding in the design of safer and more effective cancer therapies.
References
- 1. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Val-Cit and Other Dipeptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release within target tumor cells. Among the most utilized classes of cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) being a prominent and widely used example. This guide provides an objective in vivo efficacy comparison of the Val-Cit linker with other dipeptide alternatives, supported by experimental data, to inform rational ADC design and development.
Mechanism of Action: Dipeptide Linker Cleavage
Dipeptide linkers such as Val-Cit and Val-Ala are designed to be selectively cleaved by lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.[1][2] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the cancer cell, minimizing systemic toxicity.[][4] Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized and trafficked to the lysosome. The acidic environment of the lysosome and the presence of proteases like cathepsin B facilitate the cleavage of the dipeptide linker, releasing the active drug to exert its cytotoxic effect.[]
Figure 1. Mechanism of action for an ADC with a protease-cleavable dipeptide linker.
In Vivo Efficacy Comparison
The in vivo performance of ADCs is a critical factor in their preclinical and clinical development. The choice of dipeptide linker can significantly impact an ADC's stability, tolerability, and anti-tumor activity.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate a direct comparison between Val-Cit and other dipeptide linkers.
| Linker | Antibody-Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Val-Cit | Anti-CD30-MMAE | Hodgkin Lymphoma | Single IV dose | Significant | Effective, but can show instability in mouse models. | |
| Val-Ala | Anti-CD79b-MMAE | Jeko-1 (Non-Hodgkin Lymphoma) | Single IV dose | Superior to Val-Cit in some models | Better performance potentially due to improved stability and higher achievable Drug-to-Antibody Ratios (DARs). | |
| Val-Ala | Anti-Her2-MMAE | N/A | N/A | N/A | Showed less aggregation at high DARs compared to Val-Cit. | |
| Phe-Lys | Doxorubicin Conjugate | N/A | N/A | N/A | Substantially less stable than Val-Cit in human plasma. | |
| Val-Arg | F16-MMAE | A431 (Epidermoid Carcinoma) | N/A | Less effective than Val-Ala | Exhibited lower in vivo stability and anticancer activity compared to Val-Ala. | |
| Glu-Val-Cit (EVCit) | Trastuzumab-MMAE | Human Breast Cancer | N/A | Greater than Val-Cit variant | Designed to be stable in mouse plasma, overcoming a key limitation of Val-Cit. |
| Linker | Plasma Stability (Human) | Plasma Stability (Mouse) | Cathepsin B Cleavage Rate | Key Advantages | Key Disadvantages | Reference |
| Val-Cit | High | Low (susceptible to carboxylesterase) | Fast | Well-established, rapid payload release. | Instability in mouse plasma can complicate preclinical evaluation. | |
| Val-Ala | High | Higher than Val-Cit | Slower than Val-Cit | Improved stability in mouse plasma, lower hydrophobicity allowing for higher DARs. | Slower payload release compared to Val-Cit. | |
| Phe-Lys | Low | N/A | Very Fast | Rapid cleavage. | Poor plasma stability limits in vivo efficacy. | |
| Glu-Val-Cit (EVCit) | High | High | Similar to Val-Cit | High stability in mouse plasma, allowing for more reliable preclinical data. | More complex synthesis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are generalized protocols for key experiments cited in the comparison of dipeptide linkers.
In Vivo Xenograft Tumor Model Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of ADCs with different linkers in a mouse xenograft model.
-
Cell Line and Animal Model:
-
Select a human cancer cell line that overexpresses the target antigen for the ADC's monoclonal antibody.
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor xenograft.
-
-
Tumor Implantation:
-
Subcutaneously implant a suspension of the selected cancer cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with Val-Cit linker, ADC with Val-Ala linker).
-
-
ADC Administration:
-
Administer the ADCs, typically via a single intravenous (IV) injection, at specified dose levels.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight twice weekly to assess efficacy and toxicity, respectively.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.
-
Figure 2. General experimental workflow for in vivo ADC efficacy studies.
Plasma Stability Assay
This assay is critical for determining the stability of the ADC linker in circulation.
-
ADC Incubation:
-
Incubate the ADC in plasma (human and mouse) at 37°C for various time points.
-
-
Sample Analysis:
-
At each time point, analyze the samples to quantify the amount of intact ADC and/or released payload. This is often done using techniques like ELISA (to detect the antibody-drug conjugate) or LC-MS/MS (to detect the free payload).
-
-
Half-life Calculation:
-
Determine the half-life of the ADC in plasma to assess its stability.
-
Conclusion and Future Perspectives
The choice between Val-Cit and other dipeptide linkers is context-dependent and should be guided by the specific properties of the payload, the target antigen, and the desired pharmacokinetic profile of the ADC. Val-Cit remains a widely used and effective linker due to its rapid and efficient cleavage by cathepsin B. However, its instability in mouse plasma presents a significant challenge for preclinical evaluation.
Val-Ala has emerged as a strong alternative, offering improved stability in mouse models and lower hydrophobicity, which can be advantageous for achieving higher DARs with lipophilic payloads. The development of novel linkers, such as the tripeptide EVCit, addresses the stability issues of Val-Cit in mice while maintaining efficient enzymatic cleavage.
Ultimately, the optimal dipeptide linker must be empirically determined for each ADC candidate through rigorous in vitro and in vivo testing. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of next-generation ADCs with improved therapeutic windows.
References
Assessing the Impact of Linker Length on ADC Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index by modulating stability, pharmacokinetics (PK), and efficacy. Among the various strategies to optimize ADC design, altering the length of the linker, particularly through the incorporation of polyethylene glycol (PEG) chains, has emerged as a key approach to enhance performance. This guide provides an objective comparison of ADCs with varying linker lengths, supported by experimental data, to inform the rational design of next-generation ADCs.
The Balancing Act: Linker Length and ADC Performance
The selection of an appropriate linker length is a crucial balancing act. Shorter linkers may enhance ADC stability, while longer linkers, especially hydrophilic ones like PEG, can improve solubility, reduce aggregation, and extend plasma half-life.[1][2] However, this can sometimes come at the cost of reduced in vitro potency.[3][4] The optimal linker length is often specific to the antibody, payload, and target antigen, necessitating empirical evaluation.[1]
Data Presentation: Quantitative Comparison of ADC Performance
The following tables summarize quantitative data from preclinical studies, comparing key performance metrics of ADCs with different PEG linker lengths. It is important to note that this data is synthesized from various studies using different ADC constructs and experimental models, which may influence the results.
Table 1: In Vitro Cytotoxicity of ADCs with Varying Linker Lengths
| Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (ng/mL) | Reference |
| No PEG | Anti-CD30 ADC | Karpas-299 | ~10 | |
| PEG2 | Anti-CD30 ADC | Karpas-299 | ~10 | |
| PEG4 | Anti-CD30 ADC | Karpas-299 | ~10 | |
| PEG8 | Anti-CD30 ADC | Karpas-299 | ~10 | |
| PEG12 | Anti-CD30 ADC | Karpas-299 | ~10 | |
| PEG24 | Anti-CD30 ADC | Karpas-299 | ~10 | |
| No PEG | ZHER2-SMCC-MMAE | SK-BR-3 | 1.0x | |
| PEG4K | ZHER2-PEG4K-MMAE | SK-BR-3 | 4.5x | |
| PEG10K | ZHER2-PEG10K-MMAE | SK-BR-3 | 22x |
Note: In some studies, shorter PEG linkers (PEG2-PEG24) did not significantly impact in vitro cytotoxicity, while in others, very long PEG chains (PEG4K, PEG10K) led to a reduction in potency.
Table 2: Pharmacokinetics of ADCs with Varying Linker Lengths in Rodent Models
| Linker Length | ADC Construct (Antibody-Payload) | Clearance (mL/day/kg) | Area Under the Curve (AUC) (h*µg/mL) | Plasma Half-life (t½) | Reference |
| No PEG | Non-binding IgG-MMAE | ~15 | - | - | |
| PEG2 | Non-binding IgG-MMAE | ~10 | 3,500 | - | |
| PEG4 | Non-binding IgG-MMAE | ~7 | 5,600 | - | |
| PEG8 | Non-binding IgG-MMAE | ~5 | 9,800 | Significantly Increased | |
| PEG12 | Non-binding IgG-MMAE | ~5 | 10,000 | Significantly Increased | |
| PEG24 | Non-binding IgG-MMAE | ~5 | 10,000 | Significantly Increased | |
| PEG4K | ZHER2-MMAE | - | 2.5-fold increase vs. No PEG | - | |
| PEG10K | ZHER2-MMAE | - | 11.2-fold increase vs. No PEG | - |
Note: A clear trend of decreasing clearance and increasing AUC with longer PEG linkers is observed, with a plateau effect often seen around PEG8. This indicates improved pharmacokinetic properties.
Table 3: In Vivo Efficacy of ADCs with Varying Linker Lengths in Xenograft Models
| Linker Length | ADC Construct (Antibody-Payload) | Tumor Model | Efficacy Outcome | Reference |
| PEG2 | Anti-CD30-MMAE | Hodgkin Lymphoma | - | |
| PEG4 | Anti-CD30-MMAE | Hodgkin Lymphoma | - | |
| PEG8 | Anti-CD30-MMAE | Hodgkin Lymphoma | Superior tumor growth inhibition and survival compared to PEG2/PEG4 ADCs | |
| PEG12 | - | - | - | |
| PEG24 | - | - | - |
Note: Improved pharmacokinetic profiles conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Relationship between linker length and key ADC performance characteristics.
Caption: A typical experimental workflow for the preclinical evaluation of ADCs with different linker lengths.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the potency of an ADC in killing target cancer cells.
-
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium.
-
ADCs with varying linker lengths.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) using suitable software.
-
Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature drug release in plasma.
-
Materials:
-
ADCs with varying linker lengths.
-
Plasma from relevant species (e.g., human, mouse, rat).
-
Phosphate-buffered saline (PBS).
-
Size-Exclusion Chromatography (SEC) system.
-
LC-MS system.
-
-
Procedure:
-
Incubation: Incubate the ADCs in plasma and PBS (as a control) at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Aggregation Analysis (SEC): At each time point, analyze an aliquot of the incubation mixture by SEC to determine the percentage of high molecular weight species (aggregates) and fragments.
-
Payload Release Analysis (LC-MS): At each time point, precipitate plasma proteins from an aliquot and analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of aggregation and payload release over time to compare the stability of the different ADC constructs.
-
Pharmacokinetic (PK) Study in Rodents
This study evaluates how linker length affects the distribution and elimination of the ADC in a living organism.
-
Materials:
-
Healthy mice or rats.
-
ADCs with varying linker lengths.
-
ELISA or LC-MS/MS for ADC quantification.
-
-
Procedure:
-
Administration: Administer a single intravenous (IV) dose of each ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Measure the concentration of the ADC in the plasma samples using a validated method like ELISA.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC) using appropriate software.
-
In Vivo Antitumor Efficacy Study in Xenograft Models
This study assesses the therapeutic effectiveness of the ADCs in a tumor-bearing animal model.
-
Materials:
-
Immunodeficient mice.
-
Human tumor cell line expressing the target antigen.
-
ADCs with varying linker lengths.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Treatment: Once tumors reach a specified size, randomize mice into treatment groups and administer the different ADC constructs, typically via IV injection.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
-
References
A Comparative Guide to the Purity and Identity Validation of OPSS-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity and identity of the cleavable antibody-drug conjugate (ADC) linker, OPSS-Val-Cit-PAB-OH. It further compares its performance characteristics with alternative linker technologies, supported by experimental data, to inform rational drug design and development.
Introduction to this compound
This compound is a widely utilized linker in the development of ADCs. It features a dipeptide motif (Valine-Citrulline) that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism ensures the conditional release of the cytotoxic payload within cancer cells, minimizing systemic toxicity. The p-aminobenzyl alcohol (PAB) component acts as a self-immolative spacer, ensuring efficient release of the unmodified drug. The orthopyridyl disulfide (OPSS) group provides a reactive handle for conjugation to the antibody.
Validation of Purity and Identity
Ensuring the purity and correct identity of the this compound linker is a critical quality attribute that directly impacts the efficacy and safety of the final ADC. The primary analytical techniques for this validation are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
| Analytical Method | Parameter | Typical Specification | Experimental Result |
| Reverse-Phase HPLC | Purity | ≥95% | 99.27%[1] |
| LC-MS | Identity (Molecular Weight) | Theoretical MW: 576.73 g/mol | Consistent with theoretical mass |
| ¹H NMR | Identity (Structure) | Conforms to reference spectrum | Consistent with structure[1] |
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates this compound from any impurities based on its hydrophobicity.
-
System: UHPLC or HPLC system with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total peak area.
2. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique confirms the molecular weight of the linker.
-
LC System: Coupled to a mass spectrometer, using similar conditions as the HPLC protocol.
-
Mass Spectrometer: Electrospray Ionization (ESI) source in positive ion mode.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 200-1000).
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the main peak is used to confirm the molecular weight of this compound.
3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure of the molecule.
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectra are compared with the expected structure of this compound.
Workflow for Purity and Identity Validation
Caption: Workflow for the validation of this compound purity and identity.
Comparison with Alternative ADC Linkers
The Val-Cit linker, while widely used, has prompted the development of alternative technologies to address certain limitations, such as hydrophobicity and potential for premature cleavage.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Val-Cit (this compound) | Cathepsin B | Well-established, clinically validated. | Can be hydrophobic, leading to aggregation at high drug-to-antibody ratios (DAR).[2][3] |
| Val-Ala | Cathepsin B | Less hydrophobic than Val-Cit, reducing aggregation.[4] | May have different cleavage kinetics compared to Val-Cit. |
| Asn-containing Linkers | Legumain | More hydrophilic than Val-Cit, potentially improving stability and safety. | Legumain expression levels can vary across tumor types. |
| Exo-cleavable Linkers | Cathepsin B | Reduced premature payload release and aggregation, even with hydrophobic payloads. | Newer technology with less clinical data available. |
| Glucuronide Linkers | β-glucuronidase | Highly stable in plasma with specific release at the tumor site. | In vivo tolerance can be a concern compared to Val-Cit linkers. |
Signaling Pathway of a Val-Cit Linker-based ADC
Caption: General mechanism of action for a Val-Cit linker-based ADC.
Conclusion
The validation of this compound purity and identity is reliably achieved through a combination of HPLC, LC-MS, and NMR. While this compound remains a robust and clinically validated linker, alternative technologies such as Val-Ala, Asn-containing, and exo-cleavable linkers offer potential advantages in terms of hydrophobicity and stability. The selection of an appropriate linker technology should be based on the specific characteristics of the antibody, the payload, and the desired therapeutic profile of the ADC.
References
A Comparative Guide to OPSS-Val-Cit-PAB-OH and Next-Generation ADC Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, dictates the ADC's stability in circulation, the mechanism of drug release, and ultimately, its therapeutic window. This guide provides an objective comparison of the well-established OPSS-Val-Cit-PAB-OH linker with emerging next-generation ADC linkers, supported by experimental data and detailed protocols.
The this compound linker is a cornerstone of ADC technology, belonging to the class of enzymatically cleavable linkers.[1][2] Its design incorporates a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells.[3][4] This is linked to a self-immolative para-aminobenzyl (PAB) spacer, which ensures the release of the unmodified, active payload upon cleavage.[2] While clinically validated, the Val-Cit linker has known liabilities, including potential instability in rodent plasma and a hydrophobic nature that can contribute to ADC aggregation.
Next-generation ADC linkers aim to address these limitations by offering enhanced stability, novel release mechanisms, and enabling more homogeneous drug-to-antibody ratios (DAR) through site-specific conjugation. These advancements are paving the way for ADCs with improved safety and efficacy profiles.
Data Presentation: Quantitative Comparison of ADC Linkers
The following tables summarize key quantitative data comparing the performance of ADCs constructed with Val-Cit-based linkers to those with next-generation alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | MMAE | HER2+ | 14.3 | |
| β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | |
| Non-cleavable (SMCC) | DM1 | HER2+ | 33 | |
| Triglycyl peptide (CX) | DM1 | EGFR+ | Significantly improved vs. SMCC-DM1 |
Table 2: In Vivo Performance of ADCs with Different Linkers
| Linker Type | Payload | Xenograft Model | Efficacy Metric | Reference |
| Val-Cit | MMAE | Human lymphoma | Tumor regression at 3 mg/kg | |
| β-galactosidase-cleavable | MMAE | Xenograft mouse model | 57-58% reduction in tumor volume at 1 mg/kg | |
| Triglycyl peptide (CX) | DM1 | EGFR and EpCAM xenografts | More active at 3 mg/kg than SMCC-DM1 at 15 mg/kg | |
| Silyl ether-based acid-cleavable | MMAE | N/A | t1/2 > 7 days in human plasma |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to isolate the ADC from plasma before analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, an isotype control ADC, and the free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. Include an isotype control ADC.
-
Incubation: Incubate the plates for a duration sufficient to observe the bystander effect (typically 72-120 hours).
-
Analysis: Quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or fluorescence microscopy. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to ADC linker technology.
Caption: Mechanism of payload release for a Val-Cit linker ADC.
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Caption: Evolution from conventional to next-generation ADC linkers.
References
Safety Operating Guide
Personal protective equipment for handling OPSS-Val-Cit-PAB-OH
For researchers, scientists, and drug development professionals, the proper handling of OPSS-Val-Cit-PAB-OH, a component often used in the synthesis of antibody-drug conjugates (ADCs), is critical to ensure laboratory safety. Adherence to strict personal protective equipment (PPE) protocols is paramount to minimize exposure and mitigate potential hazards.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is essential when working with this compound to prevent contact with skin, eyes, and the respiratory system.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | Prevents direct skin contact. It is crucial to inspect gloves for any tears or punctures before use. |
| Skin and Body Protection | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or generating aerosols, additional protection such as a chemical-resistant apron or coveralls may be necessary. | Minimizes the risk of skin contamination and protects personal clothing. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. The specific type of respirator should be selected based on a thorough risk assessment of the planned procedure. | Prevents inhalation of the compound, which could lead to respiratory irritation or other systemic effects. |
Procedural Workflow for PPE Usage
The correct sequence of donning and doffing PPE is a critical step in preventing cross-contamination and ensuring personal safety. The following workflow should be adopted:
Disposal Plan
All disposable PPE, including gloves, and any materials that have come into contact with this compound should be considered chemical waste. These materials must be collected in a designated, sealed container that is clearly labeled for hazardous waste. Disposal should be carried out in strict accordance with local, state, and federal regulations for chemical waste management. It is imperative to consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
By implementing these essential safety and logistical measures, researchers can confidently handle this compound while prioritizing their personal safety and minimizing environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
